L-Ascorbic Acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-JLAZNSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6, HC6H7O6 | |
| Record name | L-ASCORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19830 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | ASCORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ascorbic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ascorbic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134-03-2 (monosodium salt) | |
| Record name | Ascorbic acid [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020106, DTXSID50986567 | |
| Record name | L-Ascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-1-enofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER. | |
| Record name | L-ASCORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19830 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | L-Ascorbic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ascorbic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ascorbic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ASCORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33 | |
| Record name | L-ASCORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19830 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ascorbic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Ascorbic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ascorbic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ASCORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³ | |
| Record name | L-ASCORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19830 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | L-Ascorbic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ASCORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg | |
| Record name | L-Ascorbic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light | |
CAS No. |
50-81-7, 6730-29-6, 53262-66-1 | |
| Record name | L-ASCORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19830 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | L-Ascorbic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascorbic acid [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semidehydroascorbic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006730296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ascorbic acid mixture with Vitamin B complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053262661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ascorbic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Ascorbic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Ascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-1-enofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ascorbic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASCORBIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ6CK8PD0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Ascorbic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ascorbic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ASCORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C | |
| Record name | L-ASCORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19830 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ascorbic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | L-Ascorbic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ascorbic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comparative Analysis of L-Ascorbic Acid Biosynthesis in Plants and Animals
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
L-ascorbic acid, commonly known as Vitamin C, is a vital water-soluble antioxidant and enzyme cofactor essential for a wide range of biological processes in both plants and animals.[1] In plants, it plays crucial roles in photosynthesis, cell growth, and stress resistance.[1][2] For animals, it is indispensable for collagen synthesis, immune function, and as a potent antioxidant.[3] While most plants and animals can synthesize their own this compound, a notable exception includes humans and other primates, who have lost this ability due to a genetic mutation and must obtain it from their diet.[2][4] This guide provides a detailed technical overview of the distinct biosynthetic pathways of this compound in plants and animals, presents quantitative data, outlines key experimental protocols, and visualizes the core metabolic routes.
This compound Biosynthesis in Plants: The Smirnoff-Wheeler Pathway
The primary and most well-established route for this compound synthesis in plants is the D-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway.[1][2] This pathway starts from D-fructose-6-phosphate, an intermediate of glycolysis.
The pathway can be broadly divided into two main stages:
-
Conversion of D-fructose-6-phosphate to GDP-L-galactose: This initial stage involves a series of enzymatic reactions that are also used in the synthesis of cell wall components.[5]
-
Conversion of GDP-L-galactose to this compound: These steps are considered to be exclusively dedicated to ascorbate (B8700270) biosynthesis.[5]
The key enzymatic steps are as follows:
-
Phosphomannose Isomerase (PMI) converts D-fructose-6-phosphate to D-mannose-6-phosphate.
-
Phosphomannomutase (PMM) then converts D-mannose-6-phosphate to D-mannose-1-phosphate.
-
GDP-D-mannose Pyrophosphorylase (GMP) , also known as VTC1, catalyzes the formation of GDP-D-mannose from D-mannose-1-phosphate and GTP.[5][6]
-
GDP-D-mannose-3',5'-epimerase (GME) converts GDP-D-mannose to GDP-L-galactose.[5]
-
GDP-L-galactose Phosphorylase (GGP) , encoded by the VTC2 and VTC5 genes, catalyzes the committed step in the pathway, converting GDP-L-galactose to L-galactose-1-phosphate.[2][5][7] This step is a major control point for ascorbate synthesis.[1][2]
-
L-galactose-1-phosphate Phosphatase (GPP) removes the phosphate (B84403) group to yield L-galactose.[8]
-
L-galactose Dehydrogenase (L-GalDH) oxidizes L-galactose to L-galactono-1,4-lactone.[2]
-
L-galactono-1,4-lactone Dehydrogenase (L-GalLDH) , an enzyme located on the inner mitochondrial membrane, catalyzes the final step, oxidizing L-galactono-1,4-lactone to this compound, using cytochrome c as an electron acceptor.[9]
Regulation of the Plant Pathway
The biosynthesis of ascorbate in plants is tightly regulated, primarily by light and developmental cues.[2][10] The expression of several pathway genes is light-responsive.[11] The enzyme GDP-L-galactose phosphorylase (GGP/VTC2) is a critical control point, regulated at transcriptional, translational, and post-translational levels.[2][12] For instance, translation of GGP is controlled by an upstream open reading frame (uORF) that can block the translation of the main coding sequence, potentially in an ascorbate-dependent feedback mechanism.[2][13]
While the Smirnoff-Wheeler pathway is the major route, alternative pathways involving precursors like D-galacturonic acid, L-gulose, and myo-inositol have also been proposed, though their contribution is considered minor in most conditions.[5][14]
Figure 1: The Smirnoff-Wheeler pathway for this compound biosynthesis in plants.
This compound Biosynthesis in Animals
Most animals synthesize this compound from D-glucose via the D-glucuronic acid pathway.[9][15] The synthesis primarily occurs in the liver or kidneys. The pathway diverges from the main carbohydrate metabolism at UDP-glucose.
The key enzymatic steps are as follows:
-
UDP-glucose 6-dehydrogenase oxidizes UDP-glucose to UDP-glucuronic acid.[15]
-
UDP-glucuronate pyrophosphorylase and glucuronokinase subsequently convert UDP-glucuronic acid to D-glucuronic acid.[15]
-
Glucuronate reductase reduces D-glucuronic acid to L-gulonic acid.[15]
-
Aldonolactonase (or spontaneous cyclization) converts L-gulonic acid to L-gulono-1,4-lactone.
-
L-gulono-1,4-lactone oxidase (GULO) catalyzes the final, irreversible step: the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulonolactone, which then spontaneously tautomerizes to this compound.[15][16] This reaction uses FAD as a cofactor and produces hydrogen peroxide.[16]
The GULO Pseudogene and Dietary Dependence
A critical difference between most animals and a select few, including humans, other primates, guinea pigs, and some bats, is the inability of the latter group to perform the final step of synthesis.[2][4] This is due to the inactivation of the gene encoding L-gulono-1,4-lactone oxidase (GULO).[16][17] In humans, the GULO gene is present as a non-functional pseudogene on chromosome 8, containing numerous mutations and deletions that prevent the production of a functional enzyme.[17][18][19] Consequently, these species are entirely dependent on dietary sources for their Vitamin C requirement.[20]
Figure 2: The D-Glucuronic acid pathway for this compound biosynthesis in animals.
Comparative Summary and Data
The biosynthesis of this compound in plants and animals utilizes different precursors, intermediates, and enzymes, reflecting their distinct evolutionary paths.[4][9] The plant pathway is intricately linked to photosynthesis and light, whereas the animal pathway is tied to glycogen (B147801) metabolism.[2][21]
Table 1: Comparison of this compound Biosynthesis Pathways
| Feature | Plant Pathway (Smirnoff-Wheeler) | Animal Pathway (D-Glucuronic Acid) |
| Starting Precursor | D-Fructose-6-Phosphate (from D-Mannose)[5][22] | D-Glucose[15][22] |
| Key Intermediate | L-Galactose-1-Phosphate[5] | D-Glucuronic Acid[15] |
| Penultimate Precursor | L-Galactono-1,4-lactone[9] | L-Gulono-1,4-lactone[9] |
| Final Enzyme | L-Galactono-1,4-lactone dehydrogenase (L-GalLDH)[9] | L-Gulono-1,4-lactone oxidase (GULO)[9] |
| Cellular Location of Final Step | Inner mitochondrial membrane[9] | Endoplasmic reticulum (microsomal)[9] |
| Electron Acceptor (Final Step) | Cytochrome c[9] | Molecular Oxygen (O₂)[16] |
| Primary Regulation Point | GDP-L-galactose phosphorylase (GGP/VTC2)[1][2] | Rate of glycogenolysis influencing UDP-glucuronic acid supply[21] |
| Notable Absences | Pathway is ubiquitous in green plants[2] | GULO is non-functional in primates, guinea pigs, some bats[4][16] |
Table 2: Quantitative Data on this compound
| Parameter | Organism/Tissue | Value | Reference |
| Ascorbate Concentration | Arabidopsis thaliana leaves | 2–20 µmol (g FW)⁻¹ | [23] |
| Acerola (Malpighia glabra) unripe fruit | Up to 4500 mg / 100g FW | [11] | |
| Rat Liver | 20-40 mg / 100g tissue | ||
| Human Plasma (healthy) | 38 to 78 µM | [24] | |
| Human Pituitary/Adrenal Glands | > 2,000 µmol/L | [15] | |
| Enzyme Kinetics (GULO) | Rat Liver Microsomes | Km for L-gulonolactone: ~0.07 mM | [25] |
| Enzyme Kinetics (L-GalLDH) | Pea Mitochondria | Km for L-galactono-1,4-lactone: 25 µM |
Experimental Protocols
Accurate quantification of this compound and measurement of enzyme activity are crucial for studying these pathways.
Protocol 1: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a precise and widely used method for quantifying ascorbate in biological samples.[24][26][27]
1. Sample Preparation:
- Plant Tissue: Homogenize a known weight of fresh or frozen tissue in a cold extraction buffer (e.g., 6% w/v trichloroacetic acid or metaphosphoric acid) to precipitate proteins and stabilize ascorbate.[28][29]
- Animal Plasma/Serum: Deproteinize the sample by adding an equal volume of cold 10% metaphosphoric acid or acetonitrile, vortex, and centrifuge.[26]
- Cells (e.g., PBMCs): Isolate cells, wash, and lyse them with a precipitating agent like acetonitrile.[26]
- Centrifuge all samples at high speed (e.g., 10,000 x g for 10 min at 4°C) and collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter before injection.
2. HPLC Analysis:
- Column: A reverse-phase C18 column is commonly used.[28]
- Mobile Phase: An isocratic mobile phase, often an aqueous buffer with a low pH (e.g., water with acetic acid or trifluoroacetic acid) and a small percentage of an organic solvent like methanol, is typical.[28][30]
- Flow Rate: Typically 0.5-1.0 mL/min.[28]
- Detection: UV detection at ~245-254 nm or electrochemical detection at a potential of +100 to +600 mV.[24][28]
- Quantification: Calculate the concentration based on a standard curve generated from known concentrations of this compound. The peak area is proportional to the concentration.[24]
// Steps
Sample [label="Biological Sample\n(Tissue, Plasma, Cells)", shape=cylinder, fillcolor="#F1F3F4"];
Homogenize [label="Homogenize in\nExtraction Buffer\n(e.g., Metaphosphoric Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifuge [label="Centrifuge\n(10,000 x g, 10 min, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Supernatant [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Filter[label="Filter (0.22 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inject [label="Inject into HPLC", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Analyze [label="Separation on C18 Column\nUV or Electrochemical Detection", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
Quantify [label="Quantify using\nStandard Curve", shape=note, fillcolor="#F1F3F4"];
// Flow
Sample -> Homogenize;
Homogenize -> Centrifuge;
Centrifuge -> Supernatant;
Supernatant -> Filter;
Filter -> Inject;
Inject -> Analyze;
Analyze -> Quantify;
}
Figure 3: A generalized workflow for the quantification of this compound using HPLC.
Protocol 2: Spectrophotometric Assay for Total Ascorbate
This colorimetric assay is a simpler, high-throughput alternative to HPLC for measuring total ascorbate (reduced + oxidized forms).[29] It is based on the reduction of Fe³⁺ to Fe²⁺ by ascorbate, followed by the chelation of Fe²⁺ to form a colored complex.
1. Reagents:
- Extraction Buffer: 6% (w/v) Trichloroacetic Acid (TCA).
- Phosphate Buffer: 150 mM sodium phosphate, pH 7.4.
- Dithiothreitol (DTT): 10 mM (for reducing dehydroascorbate).
- N-ethylmaleimide (NEM): 0.5% (w/v) (to remove excess DTT).
- Reagent 1: 10% (w/v) TCA.
- Reagent 2: 44% (v/v) Orthophosphoric acid.
- Reagent 3: 4% (w/v) 2,2'-bipyridyl in 70% ethanol.
- Reagent 4: 3% (w/v) Ferric chloride (FeCl₃).
2. Procedure:
- Extract sample in 6% TCA as described for HPLC.
- To measure total ascorbate , mix a sample aliquot with phosphate buffer and DTT. Incubate for 15 min at room temperature.
- Add NEM to the reaction to remove unreacted DTT.
- Add Reagents 1, 2, 3, and 4 in sequence, vortexing after each addition.
- Incubate the final mixture at 37°C for 60 min.
- Measure the absorbance at 525 nm using a spectrophotometer or plate reader.
- To measure only reduced ascorbate (AsA) , perform the same procedure but replace the DTT solution with water.
- Dehydroascorbate (DHA) concentration is calculated by subtracting the reduced ascorbate from the total ascorbate.
- Quantify using a standard curve prepared with known concentrations of this compound.[29]
Conclusion
The biosynthesis of this compound represents a fascinating case of divergent evolution between plants and animals. Plants have evolved a pathway intricately linked with photosynthesis, where ascorbate serves a critical photoprotective role. In contrast, the animal pathway originates from glucose metabolism. The loss of a single enzyme, GULO, in the animal kingdom has rendered several species, including humans, entirely dependent on plant-derived Vitamin C, highlighting a crucial biochemical link between the two kingdoms. Understanding the intricacies of these pathways, their regulation, and the methods to study them is fundamental for research in plant biology, nutrition, and the development of therapeutic strategies related to oxidative stress and disease.
References
- 1. Ascorbic acid metabolism and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Ascorbate Biosynthesis: A cross-kingdom history | eLife [elifesciences.org]
- 5. Frontiers | Genetic and biochemical strategies for regulation of this compound biosynthesis in plants through the L-galactose pathway [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gene expression of ascorbic acid biosynthesis related enzymes of the Smirnoff-Wheeler pathway in acerola (Malpighia glabra) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The regulation of ascorbate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of this compound in plants: new pathways for an old antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamin C - Wikipedia [en.wikipedia.org]
- 16. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 17. geneticeducation.co.in [geneticeducation.co.in]
- 18. The whole structure of the human nonfunctional L-gulono-gamma-lactone oxidase gene--the gene responsible for scurvy--and the evolution of repetitive sequences thereon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. answersresearchjournal.org [answersresearchjournal.org]
- 20. reddit.com [reddit.com]
- 21. Ascorbate metabolism and its regulation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A kinetic study of the mechanism of action of L-gulonolactone oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. utm.mx [utm.mx]
- 28. jocpr.com [jocpr.com]
- 29. researchgate.net [researchgate.net]
- 30. pp.bme.hu [pp.bme.hu]
L-Ascorbic Acid as an Enzymatic Cofactor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-ascorbic acid, commonly known as vitamin C, is a vital water-soluble micronutrient that transcends its well-documented antioxidant capabilities to play a crucial role as an enzymatic cofactor. Its participation is essential for the optimal activity of a diverse array of monooxygenase and dioxygenase enzymes. These enzymes are integral to a multitude of physiological processes, including the synthesis of collagen, carnitine, and neurotransmitters, as well as the regulation of gene expression through epigenetic modifications and the cellular response to hypoxia. This technical guide provides a comprehensive examination of the function of this compound as a cofactor, detailing the underlying biochemical mechanisms, profiling key ascorbate-dependent enzymes, presenting quantitative data on their activity, and outlining detailed experimental protocols for their study. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is an essential nutrient for humans, who, unlike most other mammals, lack the enzyme L-gulonolactone oxidase required for its endogenous synthesis. While its role in preventing scurvy and its antioxidant properties are widely recognized, its function as a cofactor for a significant number of enzymes is of paramount importance for cellular function. This guide delves into the technical aspects of this compound's cofactor activities, providing an in-depth resource for the scientific community.
The General Mechanism of this compound as an Enzymatic Cofactor
This compound's primary role as a cofactor is to act as a reducing agent, specifically to maintain the metal ion prosthetic groups within the active sites of certain enzymes in their reduced, catalytically active state. Many of these enzymes are metalloenzymes, containing either iron (Fe) or copper (Cu) at their core. During the catalytic cycle, the metal ion can become oxidized (e.g., Fe²⁺ is oxidized to Fe³⁺, or Cu⁺ to Cu²⁺), which inactivates the enzyme. This compound then donates an electron to reduce the metal ion back to its functional state, thereby regenerating the enzyme for subsequent catalytic cycles.
Key this compound-Dependent Enzymes and Their Physiological Roles
This compound is a required cofactor for a wide range of enzymes with diverse physiological functions. These can be broadly categorized as follows:
Collagen Prolyl and Lysyl Hydroxylases
These enzymes are critical for the post-translational modification of collagen, the primary structural protein in connective tissues.
-
Prolyl 4-hydroxylases (C-P4H) catalyze the formation of hydroxyproline (B1673980) in collagen. This hydroxylation is essential for the formation and stability of the collagen triple helix.
-
Lysyl hydroxylases (LH) are responsible for the hydroxylation of lysine (B10760008) residues in collagen. Hydroxylysine is necessary for the formation of stable collagen cross-links and serves as an attachment site for carbohydrates.[1]
A deficiency in this compound impairs the function of these enzymes, leading to the production of unstable collagen and the symptoms of scurvy, such as weakened blood vessels and poor wound healing.
2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)
This is a large superfamily of non-heme iron-containing enzymes that utilize 2-oxoglutarate as a co-substrate. This compound is essential for maintaining the iron in the ferrous (Fe²⁺) state.
These enzymes are key regulators of the cellular response to low oxygen levels (hypoxia).
-
HIF Prolyl Hydroxylases (PHDs) hydroxylate proline residues on the alpha subunit of the transcription factor HIF. This modification targets HIF-α for degradation in the presence of oxygen.
-
Factor Inhibiting HIF (FIH) hydroxylates an asparagine residue in HIF-α, which prevents it from activating gene transcription.
By controlling the levels and activity of HIF, these enzymes play a crucial role in angiogenesis, erythropoiesis, and glucose metabolism.
This compound is increasingly recognized for its role in epigenetics.
-
Ten-eleven translocation (TET) methylcytosine dioxygenases are involved in DNA demethylation by oxidizing 5-methylcytosine.[2]
-
Jumonji C (JmjC) domain-containing histone demethylases remove methyl groups from histones, thereby influencing chromatin structure and gene expression.
Dopamine (B1211576) β-Hydroxylase (DBH)
This copper-containing monooxygenase is a key enzyme in the biosynthesis of catecholamines, catalyzing the conversion of dopamine to norepinephrine (B1679862).[3] this compound acts as the electron donor to reduce Cu²⁺ to Cu⁺ in the enzyme's active site.[4]
Peptidylglycine α-Amidating Monooxygenase (PAM)
PAM is a bifunctional enzyme responsible for the C-terminal amidation of many peptide hormones and neuropeptides, a modification that is often essential for their biological activity.[5] The enzyme's peptidylglycine α-hydroxylating monooxygenase (PHM) domain is a copper-dependent enzyme that requires this compound.[5]
Enzymes of Carnitine Biosynthesis
This compound is a cofactor for two enzymes in the carnitine biosynthesis pathway:
-
γ-butyrobetaine hydroxylase
-
ε-N-trimethyl-L-lysine hydroxylase
Carnitine is essential for the transport of fatty acids into the mitochondria for energy production.[6][7][8]
Quantitative Data Summary
The following table provides a summary of quantitative data for several key this compound-dependent enzymes, facilitating comparison for research and experimental design.
| Enzyme | Source | Optimal this compound Concentration | Km for this compound | Optimal pH | Impact of this compound on Activity |
| Collagen Prolyl-4-Hydroxylase | Human skin fibroblasts | 1-2 mM[9] | - | 7.5-7.8[10] | 3- to 6-fold increase in activity.[11] |
| Lysyl Hydroxylase | Human skin fibroblasts | - | - | - | 1.5- to 2-fold increase in activity.[12] |
| Dopamine β-Hydroxylase | Bovine adrenomedullary chromaffin cells | - | ~15 mM (in situ)[13] | - | Specifically enhances norepinephrine synthesis.[3] |
| Peptidylglycine α-Amidating Monooxygenase | Bovine pituitary | 2 mM[14] | 3.5 µM[14] | 5.0-5.5[14] | Required for maximal enzyme activity.[14] |
| HIF Prolyl Hydroxylase | Human cancer cell lines | 25 µM (physiological) | - | - | Suppresses HIF-1α protein levels. |
| TET Enzymes | Mouse embryonic stem cells | - | - | 6.5[15] | Promotes a global increase in 5hmC.[15] |
| Jumonji Histone Demethylase (JMJD2E) | Recombinant | 0.1 mM | - | - | Essential cofactor for in vitro assays. |
Detailed Experimental Protocols
This section outlines detailed methodologies for assaying the activity of key this compound-dependent enzymes.
Collagen Prolyl Hydroxylase (CPH) Activity Assay
This assay quantifies the hydroxyproline produced by the enzymatic reaction.
-
Materials : CPH enzyme, peptide substrate (e.g., (Pro-Pro-Gly)n), FeSO₄, this compound, 2-oxoglutarate, Trichloroacetic acid (TCA), concentrated HCl, Chloramine-T reagent, p-Dimethylaminobenzaldehyde (DMAB) reagent, spectrophotometer.
-
Protocol :
-
Conduct the enzymatic reaction with CPH, substrate, and cofactors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[16]
-
Terminate the reaction with TCA to precipitate proteins.
-
Hydrolyze the protein pellet with concentrated HCl at 110°C for 24 hours.
-
Neutralize the hydrolysate.
-
Oxidize the hydroxyproline with Chloramine-T reagent.
-
Develop a colored product by adding DMAB reagent and incubating at 60°C.
-
Measure the absorbance at 550 nm.
-
Determine the hydroxyproline concentration using a standard curve.[17]
-
This high-throughput assay measures the production of succinate, a co-product of the hydroxylation reaction.
-
Materials : Human CPH1 enzyme, peptide substrate, FeSO₄, this compound, 2-oxoglutarate, catalase, HEPES buffer (pH 7.4), Succinate-Glo™ Reagent, luminometer.
-
Protocol :
-
Prepare a reaction mixture with HEPES buffer, CPH1, peptide substrate, FeSO₄, ascorbate (B8700270), and catalase.
-
Initiate the reaction by adding 2-oxoglutarate.
-
Incubate at room temperature for a defined time (e.g., 60 minutes).
-
Stop the reaction and add the Succinate-Glo™ Reagent as per the manufacturer's instructions.
-
Measure the luminescence.[17]
-
Peptidylglycine α-Amidating Monooxygenase (PAM) Activity Assay
This method quantifies the amidated product using high-performance liquid chromatography.
-
Materials : PAM enzyme, 125I-labeled synthetic tripeptide substrate (e.g., 125I-D-Tyr-Val-Gly), thin-layer chromatography (TLC) plate, radiochromatoscanner.
-
Protocol :
-
Incubate the PAM enzyme with the radiolabeled substrate in an appropriate buffer.
-
Separate the amidated product (125I-D-Tyr-Val-NH₂) from the substrate using TLC.
-
Quantify the radioactivity of the substrate and product spots using a radiochromatoscanner.
-
Calculate the rate of conversion of substrate to product.[18]
-
Dopamine β-Hydroxylase (DBH) Activity Assay
This assay continuously monitors the enzymatic reaction.
-
Materials : DBH enzyme, tyramine (B21549) (substrate), N,N-dimethyl-1,4-phenylenediamine (DMPD) as an electron donor, spectrophotometer.
-
Protocol :
-
Combine the DBH enzyme, tyramine, and DMPD in a reaction buffer.
-
The enzymatic reaction leads to the oxidation of DMPD to a stable, colored cation radical.
-
Monitor the rate of formation of the DMPD cation radical by measuring the increase in absorbance at 515 nm.[19]
-
TET Enzyme Activity Assay
This protocol outlines the general conditions for an in vitro TET enzyme activity assay.
-
Materials : TET protein, DNA substrate (oligonucleotide or PCR amplicon containing 5-methylcytosine), HEPES buffer (pH 6.5), NaCl, α-ketoglutarate, ammonium (B1175870) iron(II) sulfate, DTT, sodium ascorbate.
-
Protocol :
-
Prepare the reaction mixture containing 50 mM HEPES (pH 6.5), 100 mM NaCl, 1 mM α-ketoglutarate, 75 µM ammonium iron(II) sulfate, 1 mM DTT, and 2 mM sodium ascorbate.
-
Add the TET protein and DNA substrate to the reaction mixture.
-
Incubate at 37°C for the desired time.
-
The products (5hmC, 5fC, 5caC) can be quantified by various methods, including mass spectrometry.[15]
-
Jumonji Histone Demethylase (JMJD) Activity Assay
This assay quantifies the formaldehyde (B43269) produced during demethylation.
-
Materials : JMJD enzyme, methylated histone peptide substrate, Fe(II) source, 2-oxoglutarate, this compound, NAD⁺, formaldehyde dehydrogenase (FDH), fluorometer.
-
Protocol :
-
Set up a reaction containing the JMJD enzyme, methylated peptide, and cofactors (Fe(II), 2-oxoglutarate, ascorbate).
-
Include FDH and NAD⁺ in the reaction mixture.
-
The formaldehyde released upon demethylation is oxidized by FDH, which reduces NAD⁺ to the fluorescent NADH.
-
Monitor the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time to determine the rate of demethylation.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound as an enzymatic cofactor.
Caption: Collagen synthesis pathway highlighting the essential role of this compound.
Caption: Regulation of HIF-1α by prolyl hydroxylases (PHDs) under normoxic and hypoxic conditions.
Caption: A generalized experimental workflow for measuring collagen prolyl hydroxylase (CPH) activity.
References
- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Loss of TET2 activity limits the ability of vitamin C to activate DNA demethylation in human HAP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbic acid specifically enhances dopamine beta-monooxygenase activity in resting and stimulated chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascorbic acid efficiently enhances neuronal synthesis of norepinephrine from dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascorbic acid and carnitine biosynthesis. | Semantic Scholar [semanticscholar.org]
- 7. Ascorbic acid and carnitine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ascorbic acid deficiency on the in vivo synthesis of carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ascorbate as a Co-Factor for Fe- and 2-Oxoglutarate Dependent Dioxygenases: Physiological Activity in Tumor Growth and Progression [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Prolyl and lysyl hydroxylase activities of human skin fibroblasts: effect of donor age and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mRNA and the activity of lysyl hydroxylase are up-regulated by the administration of ascorbate and hydralazine to human skin fibroblasts from a patient with Ehlers-Danlos syndrome type VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The in situ kinetics of dopamine beta-hydroxylase in bovine adrenomedullary chromaffin cells. Intravesicular compartmentation reduces apparent affinity for the cofactor ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A colorimetric assay for measuring peptidylglycine alpha-amidating monooxygenase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Oxidized 5-Methylcytosine Bases and TET Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of peptidylglycine alpha-amidating monooxygenase activity in human serum by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Continuous spectrophotometric assays for dopamine beta-monooxygenase based on two novel electron donors: N,N-dimethyl-1,4-phenylenediamine and 2-aminoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ascorbic Acid: An In-depth Technical Guide on its Electron Donation and Redox Potential for Researchers and Drug Development Professionals
Introduction
L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble antioxidant and a key player in numerous physiological processes. Its potent reducing capabilities and ability to donate electrons make it a cornerstone of the cellular antioxidant defense system. This technical guide provides a comprehensive overview of the core mechanisms of this compound's electron donation and its redox potential, offering valuable insights for researchers, scientists, and professionals involved in drug development. Understanding these fundamental properties is crucial for harnessing its therapeutic potential and mitigating its pro-oxidant activities in various applications.
The Core Mechanism: Electron Donation and Radical Scavenging
At the heart of this compound's function is its ability to act as a reducing agent by donating electrons.[1][2] At physiological pH, this compound exists predominantly as the ascorbate (B8700270) anion (AscH⁻). This form can undergo a two-step, single-electron donation process to neutralize harmful reactive oxygen species (ROS) and other free radicals.[[“]]
The initial one-electron oxidation of ascorbate yields the relatively stable and less reactive ascorbyl radical (Asc•⁻).[[“]] This radical can then undergo a second one-electron oxidation to form dehydroascorbic acid (DHA).[[“]][4] The oxidized forms are relatively unreactive and do not typically cause cellular damage.[5]
This sequential electron donation is the primary mechanism by which this compound terminates damaging free radical chain reactions, thereby protecting essential biomolecules like proteins, lipids, and nucleic acids from oxidative damage.[1][5]
Regeneration of Ascorbate
The efficacy of this compound as an antioxidant is significantly enhanced by its ability to be regenerated from its oxidized forms. The ascorbyl radical can be reduced back to ascorbate by various cellular mechanisms, including enzymatic pathways. Furthermore, two molecules of the ascorbyl radical can disproportionate to form one molecule of ascorbate and one molecule of dehydroascorbic acid.[[“]] Dehydroascorbic acid can also be reduced back to ascorbic acid, primarily through glutathione-dependent enzymatic reactions, thus completing the antioxidant cycle.[4]
Redox Potential of this compound
The redox potential of a substance quantifies its tendency to donate or accept electrons. For this compound, the redox potential is a critical parameter that dictates its antioxidant efficacy. The standard reduction potential (E°') for the ascorbyl radical/ascorbate couple is approximately +282 mV at pH 7.0.[6] This relatively low positive potential indicates that ascorbate is a good reducing agent, capable of donating an electron to a wide variety of oxidizing free radicals.
The redox potential of the dehydroascorbic acid/ascorbic acid couple is more complex as it involves the transfer of two electrons and two protons. The formal redox potential for this couple is approximately +80 mV at pH 7.0.
pH Dependence of Redox Potential
The redox potential of this compound is significantly influenced by pH due to the proton-coupled electron transfer mechanism. As the pH increases, the redox potential generally decreases, making ascorbate a stronger reducing agent at higher pH values.
Table 1: Redox Potential of this compound at Various pH Values
| pH | E'₀ (V vs. SHE) for Ascorbate/Dehydroascorbate Couple |
| 2.0 | +0.33 |
| 4.0 | +0.20 |
| 5.0 | +0.14 |
| 7.0 | +0.08 |
| 7.4 | -0.02 (vs. Ag/AgCl) |
Note: Values are approximate and can vary based on experimental conditions. SHE: Standard Hydrogen Electrode.
Pro-oxidant Activity
Under certain conditions, particularly in the presence of transition metal ions such as iron (Fe³⁺) and copper (Cu²⁺), this compound can exhibit pro-oxidant effects.[7] Ascorbate can reduce these metal ions, which in turn can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton reaction. This pro-oxidant activity is a critical consideration in therapeutic applications and formulation development.
Quantitative Data on Reactivity
The effectiveness of this compound as an antioxidant is also determined by the kinetics of its reactions with various ROS. The rate constants for these reactions are generally very high, indicating rapid scavenging of free radicals.
Table 2: Rate Constants for the Reaction of Ascorbate with Reactive Oxygen Species
| Reactive Oxygen Species | Rate Constant (M⁻¹s⁻¹) |
| Hydroxyl Radical (•OH) | ~1 x 10¹⁰ |
| Superoxide Radical (O₂•⁻) | ~5 x 10⁴ |
| Peroxyl Radicals (ROO•) | 10⁵ - 10⁶ |
| Singlet Oxygen (¹O₂) | 10⁷ - 10⁸ |
Note: These values are approximations and can be influenced by factors such as pH and solvent.
Experimental Protocols for Characterization
Accurate determination of the redox properties of this compound is essential for research and development. The following are detailed methodologies for key experiments.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of compounds. It provides information on the oxidation and reduction potentials of a substance.
Objective: To determine the oxidation potential of this compound.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (Working electrode: Glassy Carbon Electrode; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)
-
This compound standard solution (e.g., 1 mM)
-
Supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution at a specific pH)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and water.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current. The potential window should be set to scan from a less positive to a more positive potential and back (e.g., -0.2 V to +0.8 V vs. Ag/AgCl).
-
Sample Analysis: Add a known concentration of this compound to the electrochemical cell.
-
Data Acquisition: Record the cyclic voltammogram at a specific scan rate (e.g., 50 mV/s). An anodic peak corresponding to the oxidation of ascorbic acid should be observed.[8][9]
-
Data Analysis: The potential at the peak of the anodic wave (Epa) provides information about the oxidation potential of this compound under the given experimental conditions.
Spectrophotometric Determination of Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward spectrophotometric method to evaluate the antioxidant capacity of a compound. It is based on the ability of an antioxidant to scavenge the stable DPPH free radical.
Objective: To quantify the radical scavenging activity of this compound.
Materials:
-
UV-Vis Spectrophotometer
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
This compound standard solutions of varying concentrations
-
Methanol or ethanol (as solvent)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Standard Curve Preparation: Prepare a series of this compound standard solutions in methanol (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Reaction Mixture: In a set of test tubes, add a fixed volume of the DPPH solution (e.g., 2 mL) to varying volumes of the this compound standard solutions (e.g., 1 mL). Prepare a blank containing only the solvent and DPPH.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes). The purple color of the DPPH solution will fade in the presence of an antioxidant.
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without the sample).
-
A₁ is the absorbance of the sample with DPPH.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
Conclusion
This compound's remarkable electron-donating capacity and favorable redox potential are central to its role as a primary antioxidant in biological systems. A thorough understanding of its chemical properties, including its pH-dependent redox behavior, reactivity with various species, and the potential for pro-oxidant activity, is paramount for its effective application in research and drug development. The experimental protocols outlined in this guide provide a solid foundation for the quantitative assessment of these critical parameters, enabling researchers to further explore and exploit the multifaceted nature of this essential molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. consensus.app [consensus.app]
- 4. wsteinmetz.sites.pomona.edu [wsteinmetz.sites.pomona.edu]
- 5. escholarship.org [escholarship.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Ascorbate oxidation by iron, copper and reactive oxygen species: review, model development, and derivation of key rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Ascorbic Acid Content of Wine & Soft Drinks by Voltammetric Techniques at Glassy Carbon Electrode [jscimedcentral.com]
- 9. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascorbic acid, a vital nutrient commonly known as vitamin C, is a chiral molecule with a significant role in various biological processes. Its stereochemistry profoundly influences its biological activity, making a thorough understanding of its structure and isomeric forms crucial for research and development in pharmaceuticals, nutrition, and food science. This technical guide provides a comprehensive overview of the chemical structure of ascorbic acid and its four stereoisomers. It includes a detailed comparison of their physicochemical properties and biological activities, supplemented with experimental protocols for their analysis and synthesis.
Chemical Structure of Ascorbic Acid
Ascorbic acid (C₆H₈O₆) is a water-soluble organic compound.[1] Its structure is characterized by a five-membered lactone ring containing an enediol group, which is responsible for its acidic and strong reducing properties.[2][3] The molecule possesses two stereogenic centers at the C4 and C5 positions, giving rise to four possible stereoisomers.[4]
The systematic IUPAC name for L-ascorbic acid is (5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one.[3] The enediol group makes the molecule susceptible to oxidation, particularly in the presence of light, oxygen, or metal ions, first reversibly to dehydroascorbic acid and then irreversibly to 2,3-diketogulonic acid.[5][6]
Stereoisomers of Ascorbic Acid
The two chiral centers in the ascorbic acid molecule result in two pairs of enantiomers. The four stereoisomers are this compound, D-ascorbic acid, L-isoascorbic acid, and D-isoascorbic acid.[6]
-
This compound: This is the naturally occurring form of vitamin C and possesses full biological activity.[4][7]
-
D-Ascorbic Acid: The enantiomer of this compound, it exhibits minimal biological activity as vitamin C.[8]
-
D-Isoascorbic Acid (Erythorbic Acid): A diastereomer of this compound (an epimer at C5), it is widely used as an antioxidant food additive (E315).[7][9] While it has strong antioxidant properties chemically, its vitamin C activity in humans is very low.[10][11]
-
L-Isoascorbic Acid: The enantiomer of D-isoascorbic acid, it is not commonly encountered and has no significant biological role.
The relationship between these stereoisomers is depicted in the diagram below.
Physicochemical and Biological Properties
The stereochemical differences among the isomers lead to distinct physicochemical and biological properties. A summary of these properties is presented in the table below.
| Property | This compound | D-Ascorbic Acid | D-Isoascorbic Acid (Erythorbic Acid) |
| Molar Mass ( g/mol ) | 176.12 | 176.12 | 176.12 |
| Melting Point (°C) | 190–192 (decomposes)[1][3] | 191 (decomposes)[12] | 169–172 (decomposes)[11] |
| Specific Optical Rotation, [α]D | +20.5° to +21.5° (c=1, H₂O)[1][13] | -23.8° (c=3, H₂O)[12] | -16.5° to -18.0° (c=10, H₂O)[10][14] |
| pKa₁ | 4.10[3] | ~4.1 | 4.09[11] |
| pKa₂ | 11.6[3] | ~11.6 | Not readily available |
| Relative Vitamin C Activity (%) | 100 | Very low to none[8] | ~5[10][11] |
Experimental Protocols
Synthesis of D-Ascorbic Acid
A method for synthesizing D-ascorbic acid from pectic substances has been reported.[12] The general workflow is outlined below.
-
Extraction and Reduction: Galacturonic acid is obtained from a pectic source (e.g., beet pulp) via enzymatic treatment. It is then reduced with hydrogen to form a salt of L-galactonic acid.
-
Lactonization and Oxidation: The salt is converted to L-galactono-lactone and subsequently oxidized to 2-keto-L-galactonic acid.
-
Conversion to D-Ascorbic Acid: The methyl ester, methyl 2-keto-D-galactonate, is treated with sodium methylate, which facilitates lactonization and enolization to yield D-ascorbic acid. The crude product can be purified by recrystallization from aqueous acetic acid.[12]
Synthesis of D-Isoascorbic Acid (Erythorbic Acid)
Erythorbic acid is commercially synthesized through a process that is a stereochemical mirror of the Reichstein process for this compound.[9]
-
Fermentation: D-glucose is fermented by microorganisms, such as Pseudomonas fluorescens, to produce 2-keto-D-gluconate.[9]
-
Chemical Conversion: The intermediate, methyl 2-keto-D-gluconate, is then treated with a base like sodium methoxide (B1231860) to induce cyclization and enolization, forming erythorbic acid.[9][15][16]
HPLC Method for Separation of Ascorbic Acid Stereoisomers
High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of ascorbic acid isomers. A method for separating D-isoascorbic acid and this compound is detailed below.[17]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6mm x 100mm).[17]
-
Mobile Phase: 98% Acetonitrile, 2% DI Water, with 0.1% Formic Acid.[17]
-
Flow Rate: 1.0 mL/minute.[17]
-
Detection: UV at 254nm.[17]
-
Injection Volume: 1 µL.[17]
-
Sample Preparation: Prepare standards and samples at 1.0 mg/mL in a diluent of 50% Acetonitrile / 50% DI Water (v/v).[17]
The workflow for this analytical protocol is visualized in the following diagram.
Conclusion
While the four stereoisomers of ascorbic acid share the same chemical formula, their distinct spatial arrangements lead to significant differences in their physicochemical properties and, most notably, their biological functions. Only this compound possesses full vitamin C activity, a critical consideration in pharmaceutical formulations and nutritional supplementation. Its diastereomer, erythorbic acid, serves as a potent antioxidant in food preservation but cannot substitute for vitamin C nutritionally. The detailed understanding and analytical separation of these isomers are paramount for quality control, efficacy, and safety in their respective applications. The protocols and data presented herein provide a foundational resource for professionals engaged in the study and application of these important molecules.
References
- 1. Ascorbic Acid CAS#: 50-81-7 [m.chemicalbook.com]
- 2. isoascorbic acid, 89-65-6 [thegoodscentscompany.com]
- 3. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. utm.mx [utm.mx]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin C - Wikipedia [en.wikipedia.org]
- 8. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythorbic acid - Wikipedia [en.wikipedia.org]
- 10. Erythorbic Acid | C6H8O6 | CID 54675810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Erythorbic Acid | 89-65-6 [chemicalbook.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. This compound | C6H8O6 | CID 54670067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Weak measurement-based sensor for the rapid identification of L(+)-ascorbic acid and D(-)-isoascorbic acid [opg.optica.org]
- 15. Erythorbic Acid synthesis - chemicalbook [chemicalbook.com]
- 16. ERYTHORBIC ACID (ISOASCORBIC ACID) - Ataman Kimya [atamanchemicals.com]
- 17. D and L Ascorbic acid Separation Analyzed by HPLC- AppNote [mtc-usa.com]
A Technical Guide to the Discovery and Synthesis of L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth historical and technical overview of the pivotal moments that led to the identification and chemical synthesis of L-Ascorbic Acid (Vitamin C). It details the key experiments, presents quantitative data, and outlines the logical progression of scientific thought that culminated in the mass production of this essential nutrient.
The Pre-Discovery Era: The Scourge of Scurvy
For centuries, scurvy was a devastating disease, particularly for sailors on long voyages where fresh produce was scarce.[1][2][3] The link between diet and scurvy was first formally demonstrated in 1747 by Scottish naval surgeon James Lind.[2][3] His experiments showed that citrus fruits could cure the disease, laying the empirical groundwork for the concept of a nutritional deficiency.[2][3][4] However, the specific anti-scorbutic agent remained elusive for nearly two more centuries.
The Discovery and Isolation of Vitamin C
The journey to isolate Vitamin C was marked by critical advancements in animal modeling and biochemistry. This era was defined by the transition from observing the effects of certain foods to isolating the specific chemical compound responsible.
The Guinea Pig Model: A Fortuitous Breakthrough
A significant hurdle in scurvy research was the lack of a suitable animal model, as most animals can synthesize their own Vitamin C.[1][2][3] In 1907, a breakthrough occurred when Norwegian researchers Axel Holst and Theodor Frølich were studying "ship beriberi."[5][6][7] They serendipitously discovered that guinea pigs, when fed a diet of grains, developed scurvy-like symptoms.[5][6][7] This was because, like humans, guinea pigs lack the enzyme L-gulonolactone oxidase required for Vitamin C synthesis.[8] This discovery provided the essential bioassay for testing the anti-scorbutic properties of various substances.[5][6]
Experimental Protocol: The Holst-Frølich Guinea Pig Bioassay
The protocol established by Holst and Frølich became the standard for Vitamin C research for decades.
Objective: To induce scurvy in guinea pigs through a restricted diet and test the efficacy of dietary supplements in preventing or curing the disease.
Methodology:
-
Animal Model: Healthy guinea pigs weighing 200-350g.[9]
-
Scorbutic Diet: A diet consisting solely of grains (oats, barley) and water. This diet is deficient in the anti-scorbutic factor.
-
Control Group: A cohort of guinea pigs is maintained on the scorbutic diet. These animals are expected to develop clinical signs of scurvy within 2-3 weeks.
-
Test Groups: Other cohorts are fed the scorbutic diet supplemented with the substance being tested (e.g., fresh cabbage, lemon juice, or isolated chemical fractions).[5][6]
-
Observation Period: Animals are observed daily for 65-90 days for clinical signs of scurvy.[9]
-
Endpoints:
-
Clinical Signs: Development of weakness, reluctance to move, swollen joints, gum hemorrhages, and weight loss.[8]
-
Pathology: Post-mortem examination for characteristic internal hemorrhages.[8]
-
Prevention/Cure: Absence of scurvy symptoms in the test groups indicates the presence of the anti-scorbutic factor in the supplement.
-
Isolation of "Hexuronic Acid" by Albert Szent-Györgyi
In the late 1920s, Hungarian biochemist Albert Szent-Györgyi was investigating biological oxidation processes.[4] From adrenal glands, he isolated a reducing agent with a six-carbon structure that he initially named "hexuronic acid."[1][2][3][4] He later found that Hungarian paprika (Capsicum annuum) was a remarkably rich source of this compound, which allowed him to isolate it in larger quantities.[10][11]
Experimental Protocol: Isolation of Ascorbic Acid from Paprika
This protocol is based on the methods developed by Szent-Györgyi's group for large-scale extraction.
Objective: To isolate crystalline hexuronic acid (ascorbic acid) from paprika.
Methodology:
-
Preparation: 50 kg of paprika are cored and minced.
-
Precipitation: A hot, saturated solution of barium acetate (B1210297) (1750 g) is added to the minced paprika.[9] This precipitates certain organic acids and other compounds.
-
Filtration & Lead Acetate Treatment: The mixture is filtered. The resulting juice (approx. 10 liters) is treated with a lead acetate solution to precipitate further impurities.[9] This step is repeated to refine the filtrate.
-
Sulfide (B99878) Precipitation: Hydrogen sulfide (H₂S) gas is bubbled through the filtrate to precipitate the excess lead as lead sulfide (PbS).
-
Concentration: The filtrate is concentrated under reduced pressure.
-
Crystallization: The concentrated, impure solution is treated with acetone (B3395972) and other solvents to induce crystallization of hexuronic acid.[9]
-
Purification: The crystals are re-dissolved and re-crystallized to achieve high purity. The final product has a melting point of 187-189°C.[9]
| Parameter | Value | Reference |
| Starting Material | 50 kg Paprika | [9] |
| Initial Juice Volume | ~10 Liters | [9] |
| Crystalline Yield | 5-6.5 grams | [9] |
| Protective Dose (Guinea Pig) | 0.5 mg / day | [9] |
Identification as Vitamin C
The crucial link between hexuronic acid and Vitamin C was established through collaboration. Joseph Svirbely, who had previously worked in Charles Glen King's lab, joined Szent-Györgyi in Szeged.[4][12] In 1931-1932, Svirbely applied the guinea pig bioassay to Szent-Györgyi's hexuronic acid.[4] The results were conclusive: guinea pigs given hexuronic acid were protected from scurvy, while the control group perished.[4][10]
Contemporaneously, at the University of Pittsburgh, Charles Glen King and his team isolated the anti-scorbutic substance from lemon juice and also concluded it was identical to hexuronic acid.[1][2][3][13] A priority dispute ensued, but the scientific community ultimately recognized the compound as Vitamin C.[12][13] In honor of its anti-scorbutic properties, Haworth and Szent-Györgyi proposed the name Ascorbic Acid .[14]
Structural Elucidation and Chemical Synthesis
The isolation of pure ascorbic acid paved the way for determining its chemical structure and, ultimately, its synthesis.
Structural Determination
In 1933, Sir Walter Norman Haworth and his team at the University of Birmingham, including Edmund Hirst, elucidated the correct chemical structure of Vitamin C.[1][14] Their work confirmed it was a lactone of a hexonic acid, and they named it this compound. For this work, Haworth shared the 1937 Nobel Prize in Chemistry.[14]
The Reichstein Process: Industrial Synthesis
The first industrial-scale synthesis of this compound was developed in 1933 by Swiss chemist Tadeus Reichstein.[15] This multi-step process, starting from D-glucose, remains a foundation of modern Vitamin C production.[15][16]
Core Steps of the Reichstein Process:
-
Hydrogenation: D-glucose is reduced to D-sorbitol, typically using a nickel catalyst under high pressure and temperature.[15][17]
-
Microbial Oxidation: The sorbitol is then subjected to fermentation with the bacterium Acetobacter suboxydans (now Gluconobacter oxydans).[17][18] This step is crucial as it performs a regioselective oxidation of sorbitol to L-sorbose with the correct stereochemistry.[15]
-
Acetal Protection: The hydroxyl groups of L-sorbose are protected by reacting it with acetone in an acidic environment, forming diacetone-L-sorbose.[15][17] This prevents these groups from reacting in the subsequent oxidation step.
-
Chemical Oxidation: The protected sorbose is oxidized, typically with potassium permanganate (B83412) (KMnO₄) or via catalytic oxidation with platinum, to form diacetone-2-keto-L-gulonic acid.[15]
-
Hydrolysis & Lactonization: The protecting acetone groups are removed by acid hydrolysis. The resulting 2-keto-L-gulonic acid (2-KGA) is unstable and undergoes a spontaneous ring-closing reaction (lactonization), with the removal of a water molecule, to form this compound.[15]
Conclusion
The journey from identifying a cure for scurvy to the industrial synthesis of this compound is a landmark in the history of nutritional science and chemistry. It began with clinical observation, progressed through the development of a crucial animal bioassay, and culminated in the isolation, structural elucidation, and synthesis of a single, vital molecule. The experimental protocols and chemical pathways detailed herein represent the foundational work that transformed Vitamin C from a mysterious anti-scorbutic factor into a readily available compound, profoundly impacting public health and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Szent-Györgyi Discovers Vitamin C | Research Starters | EBSCO Research [ebsco.com]
- 5. [Axel Holst and Theodor Frolich--pioneers in the combat of scurvy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin C Deficiency – Part 2 - ChemistryViews [chemistryviews.org]
- 8. Hypovitaminosis C (Scurvy) – College of Veterinary Medicine [cvm.missouri.edu]
- 9. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]
- 10. Albert Szent-Györgyi—The Scientist Who Discovered Vitamin C · Frontiers for Young Minds [kids.frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
- 12. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 13. Charles Glen King - Wikipedia [en.wikipedia.org]
- 14. Norman Haworth - Wikipedia [en.wikipedia.org]
- 15. Reichstein process - Wikipedia [en.wikipedia.org]
- 16. Industrial production of this compound (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Industrial Synthesis of L-Ascorbic Acid via the Reichstein Process
The Reichstein process, a cornerstone of industrial chemistry, has long been the dominant method for the synthesis of L-ascorbic acid (Vitamin C). Developed in 1933 by Nobel laureate Tadeusz Reichstein and his colleagues, this semi-synthetic route ingeniously combines chemical reactions with a key microbial fermentation step to produce Vitamin C on a large scale.[1] This guide provides a detailed overview of the process, including experimental protocols, quantitative data, and a visual representation of the workflow for researchers, scientists, and professionals in drug development.
Core Principles of the Reichstein Process
The industrial production of Vitamin C via the Reichstein process is a multi-step procedure that commences with D-glucose as the starting material.[2][3] The process is characterized by a series of chemical transformations and a critical fermentation stage that leverages microorganisms to achieve a specific stereochemical conversion.[1] While newer, fully biotechnological methods like the two-step fermentation process have emerged, the Reichstein process remains a significant and historically important method of production.[2]
Detailed Experimental Protocols and Workflow
The synthesis of this compound through the Reichstein process can be delineated into five primary stages:
Stage 1: Catalytic Hydrogenation of D-Glucose to D-Sorbitol
-
Objective: To reduce the aldehyde group of D-glucose to a primary alcohol, yielding D-sorbitol.
-
Methodology: D-glucose is subjected to catalytic hydrogenation.[3] This is typically carried out in a fixed-bed hydrogenation reactor.[2]
Stage 2: Microbial Fermentation of D-Sorbitol to L-Sorbose
-
Objective: To selectively oxidize D-sorbitol to L-sorbose, a key stereochemical step.
-
Methodology: This stage utilizes microbial fermentation, a bio-oxidation process.
Stage 3: Acetonation (Protection of Hydroxyl Groups)
-
Objective: To protect the hydroxyl groups of L-sorbose from oxidation in the subsequent step.
-
Methodology: The four hydroxyl groups in L-sorbose are protected by forming an acetal (B89532) with acetone (B3395972) in the presence of an acid catalyst.[1] This results in the formation of Diacetone-L-sorbose (2,3:4,6-Diisopropylidene-α-L-sorbose).[1]
Stage 4: Chemical Oxidation to 2-Keto-L-Gulonic Acid (2-KLG)
-
Objective: To oxidize the protected L-sorbose to form an intermediate that can be converted to this compound.
-
Methodology: The Diacetone-L-sorbose is oxidized.
-
Oxidizing Agent: Potassium permanganate (B83412) (KMnO4) is a historically used oxidizing agent.[1] Alternatively, oxidation can be achieved with sodium hypochlorite (B82951) (NaOCl) or through catalytic oxidation with oxygen and a platinum catalyst.[1][2]
-
Hydrolysis: Following oxidation, the protecting acetone groups are removed by heating with water, yielding 2-Keto-L-gulonic acid (2-KLG).[1]
-
Stage 5: Lactonization to this compound
-
Objective: To convert 2-KLG into the final product, this compound, through intramolecular esterification.
-
Methodology: This final step involves a ring-closing reaction known as lactonization.
-
Reaction Conditions: The conversion is achieved by heating 2-KLG in an acidic environment (pH ~2), which promotes the removal of a water molecule to form the lactone ring of ascorbic acid.[2]
-
Purification: The crude this compound is then purified, typically through crystallization from water or an alcohol solution, followed by drying.[2]
-
Quantitative Data
The efficiency of the Reichstein process has been optimized over the years, with each step now achieving high yields.
| Step | Transformation | Typical Yield |
| 1 | D-Glucose → D-Sorbitol | >90% |
| 2 | D-Sorbitol → L-Sorbose | >90% |
| 3 & 4 | L-Sorbose → 2-Keto-L-Gulonic Acid | >90% |
| 5 | 2-Keto-L-Gulonic Acid → this compound | >90% |
| Overall | D-Glucose → this compound | ~60% |
Process Workflow Visualization
The following diagram illustrates the key transformations in the Reichstein process for the industrial synthesis of this compound.
References
- 1. Reichstein process - Wikipedia [en.wikipedia.org]
- 2. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 3. Preparation process of vitamin C. [greenskybio.com]
- 4. 2️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Esthetics of the Reichstein-Grüssner this compound Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]
Methodological & Application
Application Notes and Protocols for Preparing Stable L-Ascorbic Acid Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a crucial supplement in cell culture, acting as an antioxidant and a cofactor for various enzymes involved in critical cellular processes such as collagen synthesis and the regulation of hypoxia-inducible factor 1-alpha (HIF-1α).[1][2] However, its inherent instability in aqueous solutions presents a significant challenge for researchers. This compound is highly susceptible to oxidation, a process accelerated by factors including light, heat, oxygen exposure, and elevated pH.[3] This degradation can lead to inconsistent experimental results and the generation of potentially cytotoxic byproducts.[4]
These application notes provide a comprehensive guide to preparing and utilizing stable this compound solutions for cell culture applications. This document outlines factors affecting its stability, provides protocols for preparing both standard this compound and stabilized derivatives, and details its role in key signaling pathways.
Data Presentation: Stability of this compound Solutions
The stability of this compound is paramount for reproducible cell culture experiments. The following tables summarize quantitative data on its degradation under various conditions.
Table 1: Half-life of this compound in Cell Culture Media
| Cell Culture Medium | Condition | Half-life (approx.) |
| RPMI 1640 (serum-free) | 37°C, 5% CO2 | 1.5 hours[5] |
| RPMI 1640 (serum-free) | Room Temperature (in air) | < 1 hour[5] |
| Modified New circulator | 95% O2 + 5% CO2 | 1.5 hours[6] |
| Modified New circulator | 20% O2 + 5% CO2 + 75% N2 | 2 hours[6] |
| Petri dishes | 20% O2 + 5% CO2 + 75% N2 | 0.9 hours[6] |
Table 2: Stability of this compound Solutions Under Different Storage Conditions
| Storage Condition | Solvent/Medium | Degradation/Retention | Time Period |
| 0°C | Cell Culture Medium | ~4% loss per day | Daily[6] |
| 5°C | Cell Culture Medium | ~9% loss per day | Daily[6] |
| Room Temperature | Cell Culture Medium | Half-life of 15.5 hours | [6] |
| 4°C | Distilled Water (for 2-Phospho-L-ascorbic acid trisodium (B8492382) salt) | Stable | Up to 6-7 days[4] |
| Room Temperature | Aqueous Solution | ~90% retention | 60 days[3] |
| 21°C | Aqueous Solution | ~81.3% retention | 90 days[3] |
| 20°C | Aqueous Solution | ~80% retention | 30 days[3] |
| 37°C | Aqueous Solution | ~44% retention | 30 days[3] |
| 4°C | Aqueous Solution | ~98.58% retention | 30 days[3] |
| 20°C | Aqueous Solution | ~97.62% retention | 30 days[3] |
Table 3: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Notes |
| pH | More stable at lower pH values.[7] Oxidation accelerates with increasing pH.[8] | The rate of oxidation increases due to a higher concentration of the ascorbate (B8700270) dianion at higher pH.[8] |
| Temperature | Degradation increases with higher temperatures.[3] | |
| Oxygen | Oxidation is a primary degradation pathway.[9] | Cell culture incubators with high oxygen levels can promote a pro-oxidant environment.[5] |
| Light | Sensitive to light, which accelerates degradation.[4] | Use of amber tubes or foil wrapping is recommended.[4] |
| Metal Ions | Catalyzed by metal ions, particularly Cu2+ and Fe3+.[10] |
Experimental Protocols
To ensure consistency and efficacy, it is critical to follow standardized protocols for the preparation and use of this compound in cell culture.
Protocol 1: Preparation of this compound Stock Solution (Fresh Use)
This protocol is for the preparation of this compound solutions intended for immediate use due to their limited stability.
Materials:
-
This compound powder (cell culture grade)
-
Sterile, high-purity water (e.g., cell culture grade, WFI) or phosphate-buffered saline (PBS)
-
Sterile, amber-colored conical tubes (15 mL or 50 mL) or clear tubes wrapped in aluminum foil
-
Sterile 0.22 µm syringe filter
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the powder to a sterile, amber-colored or foil-wrapped conical tube. Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 50 mg/mL).[10]
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile, light-protected tube.[11]
-
Usage: Use the freshly prepared solution immediately. Do not store for later use.[4] It is recommended to prepare a new solution for each experiment to avoid degradation.[12]
Protocol 2: Preparation of this compound 2-Phosphate (Asc-2P) Stock Solution (Stable)
This compound 2-phosphate (Asc-2P) is a stable derivative of this compound that is converted to active this compound by cellular phosphatases.[13] This allows for the maintenance of consistent intracellular ascorbate levels over longer periods.
Materials:
-
This compound 2-phosphate trisodium salt powder
-
Sterile, high-purity water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: Weigh the desired amount of this compound 2-phosphate powder in a sterile environment.
-
Dissolving: Add the powder to a sterile conical tube. Add sterile water to achieve the desired stock concentration. Critical Note: Always add the Asc-2P powder to the water to prevent the formation of a hydrogel.[14]
-
Mixing: Mix vigorously until the powder is completely dissolved.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile tube.
-
Storage: The stock solution can be stored at 4°C for up to 6-7 days.[4] For longer-term storage, aliquots can be frozen at -20°C for up to one year.[14]
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound is a critical cofactor for enzymes that regulate key signaling pathways.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myths, Artifacts, and Fatal Flaws: Identifying Limitations and Opportunities in Vitamin C Research [mdpi.com]
- 6. Determination of this compound levels in culture medium: concentrations in commercial media and maintenance of levels under conditions of organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
Application Notes and Protocols: L-Ascorbic Acid in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid, commonly known as Vitamin C, is a crucial supplement in mammalian cell culture, playing a vital role in various cellular processes. It is an essential cofactor for enzymes involved in collagen biosynthesis and functions as a potent antioxidant, protecting cells from oxidative stress.[1][2] Its influence extends to promoting cell proliferation, differentiation, and overall cell health.[3][4][5] However, the inherent instability of this compound in aqueous solutions presents a significant challenge in maintaining consistent concentrations in cell culture media. These application notes provide a comprehensive guide to the optimal use of this compound in mammalian cell culture, including recommended concentrations, detailed protocols, and an understanding of its mechanism of action.
Key Functions of this compound in Cell Culture:
-
Collagen Synthesis: this compound is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification of procollagen, which is necessary for the formation of stable collagen.[6][7]
-
Antioxidant Activity: It directly scavenges reactive oxygen species (ROS) and regenerates other antioxidants, such as vitamin E, thereby protecting cells from oxidative damage.[8]
-
Cell Proliferation and Differentiation: this compound has been shown to enhance the proliferation of various cell types, including dermal fibroblasts and stem cells.[3][9] It is also a key component of differentiation media for various lineages, such as osteoblasts and adipocytes.[4][10]
Optimal Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type, the specific application, and the stability of the compound in the culture medium. Due to its rapid degradation, researchers often use more stable derivatives like this compound 2-phosphate (AA2P).[11][12]
Table 1: Recommended Concentrations of this compound and its Derivatives for Various Cell Culture Applications
| Cell Type | Application | Compound | Concentration Range | Reference(s) |
| Human Dermal Fibroblasts | Collagen Synthesis | This compound | 50 - 100 µg/mL (approx. 284 - 568 µM) | [13] |
| Human Dermal Fibroblasts | Proliferation & Collagen Production | This compound 2-Phosphate (AA2P) | 50 µg/mL | [12] |
| Human Mesenchymal Stem Cells (hMSCs) | Osteogenic Differentiation | This compound | 50 µM | [1] |
| Human Adipose-Derived Stem Cells (hADSCs) | Proliferation | This compound 2-Phosphate (LAA2P) | 50 µg/mL | [9] |
| Mouse Embryonic Stem Cells (mESCs) | Adipocyte Differentiation | This compound | 12.5 µg/mL (approx. 71 µM) | [10] |
| General Cell Culture | Maintaining Physiological Levels | This compound + AA2P | 0.25 mM this compound + 0.45 mM AA2P | [11][14] |
| Human Dental Pulp Stem Cells | Proliferation and Stemness Marker Expression | This compound | 0.1 mM - 0.5 mM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This compound is highly unstable in solution, particularly at neutral pH and in the presence of oxygen and metal ions.[4][15] Therefore, it is crucial to prepare fresh stock solutions for each experiment. For long-term studies, the use of a stable derivative is recommended.
A. Standard this compound Stock Solution (100 mM)
-
Materials:
-
This compound powder (cell culture grade)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, amber-colored microcentrifuge tubes or tubes wrapped in aluminum foil
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 1.761 g of this compound powder.
-
Dissolve the powder in 10 mL of sterile, nuclease-free water or PBS to achieve a final concentration of 100 mM (17.61 mg/mL).
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Use immediately. For very short-term storage, store at 4°C for no more than a few hours. For longer-term storage, snap-freeze in liquid nitrogen and store at -80°C for a maximum of one week, although fresh preparation is always preferred.[15][16]
-
B. This compound 2-Phosphate (AA2P) Stock Solution (100 mM)
-
Materials:
-
This compound 2-phosphate salt (e.g., trisodium (B8492382) salt)
-
Sterile, nuclease-free water
-
Sterile tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh out the appropriate amount of AA2P salt (molecular weight will vary depending on the salt form). For example, for this compound 2-phosphate trisodium salt (MW: 322.05 g/mol ), weigh 3.22 g for a 100 mM solution in 100 mL.
-
Dissolve in sterile, nuclease-free water.
-
Filter-sterilize the solution into a sterile tube.
-
AA2P solutions are more stable than this compound and can be stored at 4°C for up to a week or at -20°C for several months.[15][16]
-
Protocol 2: Supplementation of Cell Culture Media
-
Procedure:
-
Thaw the this compound or AA2P stock solution on ice, protected from light.
-
Under sterile conditions, dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 50 µg/mL solution from a 17.61 mg/mL (100 mM) this compound stock, add approximately 2.84 µL of the stock solution to every 1 mL of medium.
-
Mix the medium gently by swirling.
-
For experiments using standard this compound, it is recommended to replace the medium every 24 hours to maintain a consistent concentration, as its half-life in culture can be as short as a few hours.[15][13]
-
Protocol 3: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
-
Materials:
-
Human Mesenchymal Stem Cells (MSCs)
-
MSC growth medium (e.g., DMEM with 10% FBS)
-
Osteogenic differentiation medium:
-
MSC growth medium
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM this compound or AA2P
-
-
Calcium staining solution (e.g., Alizarin Red S)
-
-
Procedure:
-
Culture MSCs in growth medium until they reach 70-80% confluency.
-
To induce differentiation, replace the growth medium with the osteogenic differentiation medium.
-
Culture the cells for 14-21 days, replacing the differentiation medium every 2-3 days.
-
After the differentiation period, assess osteogenesis by staining for calcium deposits with Alizarin Red S.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway influenced by this compound and a general workflow for optimizing its concentration in cell culture.
References
- 1. L -Ascorbic acid cell culture mammalian, cell culture plant, = 98 50-81-7 [sigmaaldrich.com]
- 2. L -Ascorbic acid cell culture mammalian, cell culture plant, = 98 50-81-7 [sigmaaldrich.com]
- 3. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. Influence of Ascorbic Acid as a Growth and Differentiation Factor on Dental Stem Cells Used in Regenerative Endodontic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ascorbate Is a Primary Antioxidant in Mammals | MDPI [mdpi.com]
- 9. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - Wahyuningsih - Stem Cell Investigation [sci.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. portlandpress.com [portlandpress.com]
- 14. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes: L-Ascorbic Acid as a Reducing Agent in Biochemical Assays
Introduction
L-Ascorbic acid, commonly known as Vitamin C, is a water-soluble organic compound with the formula C₆H₈O₆. It is a potent reducing agent and antioxidant that plays a crucial role in various physiological and biochemical processes.[1][2][3] Its ability to donate electrons makes it an excellent tool in a variety of biochemical assays, where it can be used to reduce other substances.[1] This document provides detailed application notes and protocols for the use of this compound as a reducing agent in common biochemical assays, targeted towards researchers, scientists, and drug development professionals.
This compound's reducing activity stems from its ability to undergo a two-step, one-electron oxidation to form the ascorbate (B8700270) radical and then dehydroascorbic acid.[1] This property is harnessed in assays designed to measure antioxidant capacity or to quantify the concentration of specific analytes.
General Mechanism of this compound as a Reducing Agent
This compound acts as an electron donor. In the presence of an oxidizing agent (e.g., a free radical or a metal ion), it donates an electron, becoming the relatively stable ascorbyl radical. It can then donate a second electron to become dehydroascorbic acid. This process effectively neutralizes the oxidizing agent.
Caption: General mechanism of this compound as a reducing agent.
Application 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method for determining the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. When reduced by an antioxidant, its color changes to a pale yellow.[4] this compound is often used as a positive control or standard in this assay due to its potent radical scavenging activity.[5]
Experimental Protocol
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in a dark bottle at 4°C.[6]
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol or ethanol.[6] From this, prepare a series of standard solutions with concentrations ranging from 5 to 100 µg/mL.[7]
2. Assay Procedure:
-
Add 2.0 mL of the DPPH solution to 2.0 mL of various concentrations of the this compound standard or test sample.
-
Mix vigorously.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Use methanol or ethanol as a blank.
3. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without sample).
-
A₁ is the absorbance of the sample with DPPH solution.
The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.[5]
Caption: Experimental workflow for the DPPH radical scavenging assay.
Quantitative Data
| Parameter | Value | Reference |
| IC₅₀ of this compound | 6.31 ± 0.29 mg/L | [5] |
| IC₅₀ of this compound | ~15.01 µg/mL | [7] |
Application 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method for measuring antioxidant capacity. It involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form.[8] this compound is commonly used as a reference standard in this assay.[9]
Experimental Protocol
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9] Dilute the working solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
This compound Standard Solutions: Prepare a series of dilutions of this compound in water or ethanol.
2. Assay Procedure:
-
Add 200 µL of the ABTS•⁺ working solution to 5 µL of the this compound standard or test sample in a 96-well plate.[8]
-
Mix and incubate at room temperature for 5-6 minutes.[8]
-
Read the absorbance at 734 nm.[8]
3. Data Analysis: Calculate the percentage of inhibition of ABTS•⁺ using the same formula as for the DPPH assay. The results can be expressed as Vitamin C Equivalent Antioxidant Capacity (VCEAC).[8]
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
Application 3: Folin-Ciocalteu Assay
The Folin-Ciocalteu (FC) assay is traditionally used to determine the total phenolic content of a sample. The FC reagent contains a mixture of phosphomolybdate and phosphotungstate. In the presence of reducing agents like phenols and this compound, the reagent is reduced to a blue-colored complex that can be quantified spectrophotometrically.[10] It is important to note that this compound can interfere with the determination of total phenolics, and its presence should be accounted for.[11][12] However, this reactivity also allows for the quantification of this compound itself under controlled conditions.[13]
Experimental Protocol for this compound Determination
1. Reagent Preparation:
-
Folin-Ciocalteu Reagent: Commercially available. Typically diluted 1:10 with distilled water before use.
-
Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of sodium carbonate in 100 mL of distilled water.
-
This compound Standard Solutions: Prepare a series of this compound standards in distilled water.
2. Assay Procedure (Modified for Ascorbic Acid):
-
To 0.5 mL of the this compound standard or sample, add 2.5 mL of 1:10 diluted Folin-Ciocalteu reagent.
-
After 5 minutes, add 2.0 mL of 7.5% sodium carbonate solution.
-
Incubate at room temperature for 2 hours in the dark.
-
Measure the absorbance at 765 nm.
3. Data Analysis: Create a standard curve by plotting the absorbance of the this compound standards against their concentrations. Use the linear regression equation of the standard curve to determine the concentration of this compound in the samples.
Quantitative Data
| Parameter | Observation | Reference |
| This compound Reactivity | Displays a rapid monophasic reaction pattern with the Folin-Ciocalteu reagent, reaching the endpoint within one minute. | [10] |
| pH Adjustment | Adjusting the pH to 3.0 can prevent the over-oxidation of this compound and reduce interference from other phenolics. | [13] |
Summary of this compound in Biochemical Assays
| Assay | Principle | Role of this compound | Wavelength | Key Parameters |
| DPPH | Reduction of the stable DPPH free radical. | Reducing agent (Standard/Positive Control) | 517 nm | % Inhibition, IC₅₀ |
| ABTS | Reduction of the ABTS radical cation. | Reducing agent (Standard/Positive Control) | 734 nm | % Inhibition, VCEAC |
| Folin-Ciocalteu | Reduction of phosphomolybdate/phosphotungstate complex. | Reducing agent (Analyte or Interferent) | 765 nm | Absorbance vs. Concentration |
This compound is a versatile and effective reducing agent for use in a variety of biochemical assays. Its well-characterized reactivity and commercial availability make it an excellent standard and positive control for antioxidant capacity assays like DPPH and ABTS. While it can be an interferent in assays such as the Folin-Ciocalteu method for total phenolics, with appropriate modifications to the protocol, its reducing power can be harnessed for its own quantification. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to effectively utilize this compound in their work.
References
- 1. Ascorbic acid: Chemistry, biology and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin C: friend or foe! A synopsis of ascorbic acid's reduction and oxidation of graphene oxide - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00798K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iomcworld.com [iomcworld.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Folin-Ciocalteu spectrophotometric assay of ascorbic acid in pharmaceutical tablets and orange juice with pH adjustment and pre-extraction of lanthanum(III)–flavonoid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: L-Ascorbic Acid Supplementation in Serum-Free Media
Introduction
The transition from serum-containing to serum-free media formulations is a critical step in advancing cell culture applications for research, biomanufacturing, and therapeutics. This shift enhances reproducibility and safety by eliminating the variability and potential contaminants associated with animal serum. However, serum-free conditions necessitate the careful supplementation of essential micronutrients that are otherwise provided by serum. L-Ascorbic acid (Vitamin C) is a vital water-soluble supplement known for its roles as a potent antioxidant and an enzymatic cofactor.[1] Its inclusion in serum-free media is crucial for maintaining cellular health, promoting proliferation, and directing differentiation. These notes provide a detailed guide to the application of this compound in serum-free protocols.
Biochemical Roles and Rationale for Supplementation
This compound is indispensable in cell culture for several key reasons:
-
Antioxidant Activity: It is a primary antioxidant that protects cells from damage caused by reactive oxygen species (ROS).[2] Ascorbate effectively scavenges superoxide (B77818) radicals and can regenerate other antioxidants like alpha-tocopherol (B171835) (Vitamin E), thereby protecting cellular components, including lipids and proteins, from oxidative damage.[2]
-
Cofactor for Dioxygenases: Ascorbate is an essential cofactor for a family of Fe(II)/2-oxoglutarate-dependent dioxygenases.[2] This includes prolyl and lysyl hydroxylases, which are critical for the post-translational hydroxylation of proline and lysine (B10760008) residues during collagen synthesis.[3][4] This function is fundamental for the formation of a stable extracellular matrix (ECM), which is vital for the culture of many cell types, including fibroblasts and mesenchymal stem cells (MSCs).
-
Regulation of Gene Expression: It has been shown to influence the expression of genes involved in cell cycle progression and differentiation. For instance, this compound can stimulate the synthesis of collagen-specific mRNA.[3][5]
Challenges with this compound Supplementation
A significant challenge in using this compound is its instability in aqueous culture media, where it readily oxidizes.[6] The rate of degradation is influenced by factors such as media composition, temperature, and oxygen levels.[1] This instability can lead to a rapid depletion of active this compound and the generation of potentially non-physiological byproducts like dehydroascorbic acid.[6] High concentrations, particularly in the presence of transition metals, can even have pro-oxidant effects, which may be detrimental to cells.[7]
To overcome this, researchers often employ stable derivatives, such as this compound 2-phosphate (AA-2P), which are enzymatically converted to this compound by cellular phosphatases, ensuring a more sustained intracellular supply.[6][8]
Quantitative Data Summary
The following tables summarize the observed effects of this compound and its derivatives on various cell culture parameters.
Table 1: Effect of this compound 2-Phosphate (AA-2P) on Mesenchymal Stromal Cell (MSC) Viability
| Treatment Group | Concentration (µM) | Relative Cell Viability (%) |
| Control (Standard Growth Medium) | 0 | 100 |
| AA-2P | 250 | Increased |
| AA-2P | 500 | Significantly Increased |
| AA-2P | 1000 | Significantly Increased |
| AA-2P | 2000 | Significantly Increased |
| AA-2P + 1% ITS | 250 | Further Increased |
| AA-2P + 1% ITS | 500 | Further Increased |
| AA-2P + 1% ITS | 1000 | Further Increased |
| AA-2P + 1% ITS | 2000 | Further Increased |
| Data adapted from a study on human adipose-derived MSCs. The addition of Insulin-Transferrin-Selenium (ITS) further enhanced cell viability.[9] |
Table 2: Effect of this compound on Adipose-Tissue MSC (AT-MSC) Proliferation and Viability
| Treatment Group | Concentration (µg/mL) | Proliferation | Viability |
| Control | 0 | Baseline | >90% |
| This compound | 100 | Significantly Increased | >90% |
| This compound | 200 | Significantly Increased | >90% |
| This study demonstrated a dose-dependent increase in AT-MSC proliferation with this compound supplementation, without compromising cell viability.[10] |
Table 3: IC50 Values of this compound on Osteosarcoma Stem Cells (OS-CSC)
| Cell Type | IC50 (mmol/L) |
| Parental Osteosarcoma (OS) Cells | ~15 |
| Osteosarcoma Stem Cells (OS-CSC) | ~10 |
| This data indicates the concentration-dependent cytotoxic effect of this compound on cancer stem cells.[11] |
Experimental Protocols
Protocol 1: Preparation and Use of this compound Stock Solution
Due to its instability, this compound solutions should be prepared fresh for each experiment.
Materials:
-
This compound powder (cell culture grade)
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile, light-protecting tubes (e.g., amber tubes)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to create a concentrated stock solution (e.g., 100 mM). Gently vortex to dissolve completely.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.[1]
-
Dilute the stock solution directly into the serum-free cell culture medium to achieve the desired final concentration (commonly ranging from 50 µM to 500 µM, or approximately 25 µg/mL to 250 µg/mL).[12][13]
-
Add the supplemented medium to the cells immediately. For long-term experiments, consider replenishing the medium every 24-48 hours to maintain a consistent concentration of this compound.[6]
Protocol 2: Induction of Tenogenic Differentiation in MSCs using a Stable Ascorbate Derivative
This protocol describes the use of this compound 2-phosphate (AA-2P) in a serum-reduced medium to promote the differentiation of MSCs towards a tenogenic lineage.
Materials:
-
Human adipose-derived MSCs (ASCs)
-
Basal Growth Medium (GM): DMEM supplemented with 10% FBS, penicillin/streptomycin
-
This compound 2-phosphate (AA-2P)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Differentiation Medium: GM with reduced serum (2% FBS), 500 µM AA-2P, and 1% ITS.[9]
Procedure:
-
Culture human ASCs in standard Growth Medium until they reach 70-80% confluency.
-
Prepare the Differentiation Medium by supplementing the basal medium with 2% FBS, 500 µM AA-2P, and 1% ITS.
-
Aspirate the standard Growth Medium from the cells and wash once with sterile PBS.
-
Add the prepared Differentiation Medium to the cells.
-
Culture the cells for 5-7 days, changing the medium every 2-3 days.
-
After the differentiation period, assess the expression of tenogenic markers (e.g., SCLERAXIS, MOHAWK, COLLAGEN_1) using methods like RT-PCR or Western blot.[9]
Visualizations
References
- 1. himedialabs.com [himedialabs.com]
- 2. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of this compound and Serum Reduction on Tenogenic Differentiation of Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing a serum-free/xeno-free culture medium for culturing and promoting the proliferation of human dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of L-Ascorbic Acid in Tissue Samples by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant that plays a crucial role in numerous physiological processes, including collagen synthesis, neurotransmitter production, and immune function. Its quantification in biological tissues is essential for preclinical and clinical research, nutritional studies, and drug development. This application note provides a detailed and robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound in various tissue samples. The protocol described herein is optimized for accuracy, precision, and high-throughput analysis.
Principle of the Method
This method is based on reversed-phase HPLC, where this compound is separated from other endogenous components of the tissue matrix on a C18 stationary phase. The separation is achieved using an isocratic mobile phase under acidic conditions to ensure the stability and protonation of ascorbic acid. Quantification is performed by monitoring the absorbance of the analyte at its maximum wavelength using a UV detector. The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥99% purity)
-
Metaphosphoric acid (MPA)
-
Perchloric acid (PCA)
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Dithiothreitol (DTT) - for total ascorbic acid determination
-
Ultrapure water (18.2 MΩ·cm)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Equipment
-
HPLC system with a UV detector
-
Tissue homogenizer (e.g., rotor-stator or ultrasonic)
-
Refrigerated centrifuge
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
HPLC vials
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a stabilizing solution (e.g., 3% metaphosphoric acid) in a volumetric flask. This solution should be prepared fresh daily and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the stabilizing solution to achieve a concentration range suitable for generating a calibration curve (e.g., 1 - 100 µg/mL).
Sample Preparation: Tissue Homogenization and Extraction
The following protocol is a general guideline and can be adapted for specific tissue types. All steps should be performed on ice and with minimal exposure to light to prevent the degradation of ascorbic acid.
-
Tissue Collection and Weighing: Excise the tissue of interest, blot it dry, and accurately weigh approximately 100-200 mg of the tissue sample.
-
Homogenization:
-
Place the weighed tissue in a pre-chilled homogenization tube.
-
Add 10 volumes (w/v) of ice-cold extraction/protein precipitation solution (e.g., 5% metaphosphoric acid or 0.1 M perchloric acid).
-
Homogenize the tissue until a uniform suspension is achieved.
-
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered supernatant into the HPLC system for analysis.
For the determination of total ascorbic acid (this compound + dehydroascorbic acid), the supernatant can be treated with a reducing agent like DTT prior to HPLC analysis. This reduces dehydroascorbic acid back to this compound.
Chromatographic Conditions
The following are typical chromatographic conditions that can be optimized for a specific HPLC system and column:
| Parameter | Condition |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of aqueous buffer and an organic modifier. Common mobile phases include: 95:5 (v/v) 50 mM KH₂PO₄ (pH adjusted to 2.5-3.0 with H₃PO₄) : MethanolIsocratic elution with 0.1% orthophosphoric acid in water |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | Ambient or controlled at 25-30°C |
| UV Detection | 245 nm, 254 nm, or 265 nm[1] |
| Injection Volume | 10 - 20 µL |
Data Presentation
The following tables summarize typical quantitative data for the HPLC-UV determination of this compound in tissue samples, compiled from various studies.
Table 1: Chromatographic and Detection Parameters
| Parameter | Reported Value(s) | Reference(s) |
| Retention Time (min) | 3.0 - 6.0 | [2] |
| Linearity Range (µg/mL) | 1 - 100 | [1] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) (µg/mL) | 0.02 - 0.5 | [2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 - 1.5 | [2] |
Table 2: Method Validation Parameters
| Parameter | Reported Value(s) | Reference(s) |
| Recovery (%) | 90 - 105% | [2] |
| Intra-day Precision (%RSD) | < 5% | [1] |
| Inter-day Precision (%RSD) | < 10% | [1] |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: Principle of HPLC-UV detection for this compound analysis.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in tissue samples. The described sample preparation protocol, utilizing acidic extraction and protein precipitation, ensures the stability of the analyte and provides clean extracts for analysis. By following the outlined experimental procedures and chromatographic conditions, researchers can obtain accurate and reproducible results, making this method highly suitable for a wide range of applications in both academic and industrial research settings.
References
Application Notes and Protocols for L-Ascorbic Acid in Ascorbate Peroxidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbate (B8700270) peroxidase (APX) is a crucial enzyme in the cellular defense system against oxidative stress, particularly in plants and algae. It catalyzes the reduction of hydrogen peroxide (H₂O₂) to water, using L-Ascorbic acid (AsA) as the specific electron donor. The monitoring of APX activity is a key biomarker for oxidative stress and is of significant interest in agricultural research, environmental science, and drug development. These application notes provide a detailed protocol for the spectrophotometric assay of APX activity using this compound as the substrate, along with the necessary data and visualizations to ensure accurate and reproducible results.
The principle of the assay is based on monitoring the rate of decrease in absorbance at 290 nm, which is characteristic of the oxidation of ascorbate.[1][2][3] The molar extinction coefficient of ascorbate at this wavelength allows for the quantitative determination of APX activity.
Biochemical Pathway: The Ascorbate-Glutathione Cycle
Ascorbate peroxidase is a central component of the Ascorbate-Glutathione cycle, a key pathway for detoxifying reactive oxygen species (ROS). The cycle involves the sequential oxidation and regeneration of ascorbate and glutathione.
Caption: The Ascorbate-Glutathione Cycle.
Experimental Protocols
Materials and Reagents
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.0): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ solutions and diluting with distilled water.[4][5]
-
This compound (AsA) Solution (0.5 mM): Dissolve 0.0088 g of this compound in 100 mL of 50 mM potassium phosphate buffer. Prepare fresh daily and keep on ice, protected from light.
-
Hydrogen Peroxide (H₂O₂) Solution (2.0 mM): Dilute the appropriate volume of a 30% (w/v) H₂O₂ stock solution in distilled water. The concentration should be verified spectrophotometrically.
-
EDTA Solution (0.1 mM): Dissolve 0.0037 g of EDTA in 100 mL of 50 mM potassium phosphate buffer.
-
Sample Extraction Buffer: 50 mM Potassium Phosphate Buffer (pH 7.0) containing 0.1 mM EDTA.
Equipment
-
UV-Vis Spectrophotometer capable of reading at 290 nm
-
Cuvettes (1 mL, quartz)
-
Microcentrifuge
-
Homogenizer
-
Pipettes
-
Ice bath
Sample Preparation (Plant Tissue)
-
Weigh approximately 0.1-0.5 g of fresh plant tissue.
-
Homogenize the tissue on ice in a pre-chilled mortar and pestle with 1-1.5 mL of ice-cold extraction buffer.[5]
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 10,000-14,000 x g for 15-30 minutes at 4°C.[1][4][5]
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.
Assay Protocol
-
Set the spectrophotometer to 290 nm and zero with distilled water.[1][2]
-
Prepare the reaction mixture in a 1 mL cuvette by adding the components in the following order:
-
700 µL of 50 mM Potassium Phosphate Buffer (pH 7.0)
-
100 µL of 0.5 mM this compound Solution
-
100 µL of 0.1 mM EDTA Solution
-
100 µL of sample (enzyme extract)
-
-
Mix the contents of the cuvette by gentle inversion.
-
Initiate the reaction by adding 100 µL of 2.0 mM H₂O₂ solution and immediately start recording the absorbance at 290 nm for 1-3 minutes.[4][5]
-
A blank reaction should be run simultaneously, where the enzyme extract is replaced with the extraction buffer.[4]
Calculation of APX Activity
The activity of ascorbate peroxidase is calculated based on the rate of decrease in absorbance at 290 nm using the Beer-Lambert law. The molar extinction coefficient for ascorbate at 290 nm is 2.8 mM⁻¹ cm⁻¹.[4]
Formula:
APX Activity (µmol/min/mL) = (ΔA₂₉₀ / min) / (ε * l) * 1000
Where:
-
ΔA₂₉₀ / min: The change in absorbance at 290 nm per minute.
-
ε: The molar extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).[4]
-
l: The path length of the cuvette (typically 1 cm).
The specific activity can be expressed as units per milligram of protein by determining the protein concentration of the sample extract.
Experimental Workflow
Caption: Workflow for the Ascorbate Peroxidase Assay.
Data Presentation
The following tables summarize the key quantitative parameters for the ascorbate peroxidase assay.
Table 1: Reagent Concentrations and Volumes
| Reagent | Stock Concentration | Volume in 1 mL Assay | Final Concentration |
| Potassium Phosphate Buffer | 50 mM | 700 µL | 35 mM |
| This compound | 0.5 mM | 100 µL | 0.05 mM |
| EDTA | 0.1 mM | 100 µL | 0.01 mM |
| Sample (Enzyme Extract) | - | 100 µL | - |
| Hydrogen Peroxide | 2.0 mM | 100 µL | 0.2 mM |
Table 2: Key Assay Parameters
| Parameter | Value | Reference |
| Wavelength (λ) | 290 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) of Ascorbate | 2.8 mM⁻¹ cm⁻¹ | [4] |
| Reaction Temperature | Room Temperature or 25°C | [2] |
| Assay Volume | 1 mL | [1][2] |
| Kinetic Reading Time | 1-3 minutes | [4] |
Troubleshooting and Considerations
-
High Initial Absorbance: If the initial absorbance is too high, dilute the enzyme extract and repeat the assay.[1][2]
-
Rapid Reaction Rate: If the reaction proceeds too quickly, dilute the enzyme extract.
-
No Change in Absorbance: This may indicate inactive enzyme or a problem with the reagents. Ensure all solutions are freshly prepared, especially the this compound and H₂O₂.
-
Interfering Substances: Plant extracts can contain compounds that absorb at 290 nm. The use of a proper blank is crucial to correct for this.
-
Enzyme Stability: Keep the enzyme extract on ice at all times to prevent degradation.
By following these detailed protocols and considering the provided data, researchers can accurately and reliably measure ascorbate peroxidase activity, providing valuable insights into cellular oxidative stress responses.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Ascorbate Peroxidase (APX) Activity Assay Kit - Elabscience® [elabscience.com]
- 4. Measurement of Ascorbate Peroxidase Activity in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prometheusprotocols.net [prometheusprotocols.net]
Application of L-Ascorbic Acid in Inducing Stem Cell Differentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
L-Ascorbic acid, commonly known as Vitamin C, is a critical supplementary factor in the directed differentiation of stem cells into various lineages. Its role extends beyond its well-known antioxidant properties, acting as an essential cofactor for enzymes involved in extracellular matrix (ECM) synthesis and as a modulator of epigenetic landscapes. These functions make it a powerful tool for researchers in regenerative medicine, disease modeling, and drug discovery.
Application Notes
This compound is integral to numerous stem cell differentiation protocols, influencing lineage commitment and maturation. It is particularly effective in mesodermal differentiation pathways.
Osteogenic Differentiation
This compound is a cornerstone of osteogenic differentiation media for mesenchymal stem cells (MSCs). Its primary role is as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the proper folding and stabilization of collagen, the main organic component of the bone matrix.[1][2] This facilitates the synthesis and secretion of a robust type I collagen matrix, which is a prerequisite for bone mineralization.[2][3] Studies have shown that this compound supplementation enhances the expression of osteogenic markers like alkaline phosphatase (ALP) and promotes calcium deposition.[1][4] The concentration of ascorbic acid is a critical parameter; for instance, concentrations up to 250 µM have been shown to support both proliferation and osteogenic differentiation of human umbilical cord blood-derived MSCs, while higher concentrations (500 µM) can reduce proliferation.[3]
Chondrogenic Differentiation
Similar to its role in osteogenesis, this compound is vital for chondrogenesis, the process of cartilage formation. It promotes the synthesis of type II collagen and aggrecan, the principal components of the cartilage ECM.[5] By facilitating the formation of a collagenous matrix, this compound supports the differentiation of MSCs into chondrocytes.[6][7] Research on adipose-derived stem cells (ASCs) has demonstrated that this compound, in combination with scaffolds like fibrin (B1330869), significantly enhances the expression of chondrogenic markers.[5] The optimal concentration for chondrogenic differentiation of ASCs has been reported to be around 50 µg/mL.[8]
Cardiomyogenic Differentiation
This compound has been shown to robustly enhance the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes (CMs).[9][10] It appears to be most effective when introduced during the cardiac progenitor cell (CPC) specification stage.[9] The mechanism involves promoting the proliferation of CPCs, partly through increased collagen synthesis which supports the extracellular microenvironment.[9] This leads to a significant increase in the final yield of functional, beating cardiomyocytes.[9] Furthermore, this compound can promote the maturation of iPSC-derived cardiomyocytes, inducing the expression of ventricular-specific markers like MLC2v and improving sarcomeric organization.[11][12]
Neurogenic Differentiation
The application of this compound in neuronal differentiation protocols has been shown to enhance the generation of neurons from embryonic stem cells.[13][14] It upregulates the expression of genes involved in neurogenesis, neuronal maturation, and neurotransmission.[13][14] As a potent epigenetic regulator, Vitamin C can induce the demethylation of DNA and histones in the promoter regions of neurogenesis-related genes, an effect mediated by Tet and Jmjd demethylases.[15] This epigenetic modulation facilitates the transition from a pluripotent to a neural fate.[15]
Hematopoietic Stem Cell Differentiation
This compound plays a regulatory role in the function and differentiation of hematopoietic stem cells (HSCs). It is known to promote the function of Tet enzymes, which are crucial for DNA demethylation and are involved in hematopoiesis.[16] Ascorbate can influence lineage commitment, for example, by promoting erythroid differentiation while reducing monocytic differentiation in cultured HSCs.[16] Its deficiency has a profound negative impact on perinatal hematopoiesis, reducing HSCs and various progenitor populations, particularly affecting the B cell and erythroid lineages.[17][18]
Adipogenic Differentiation
In contrast to its role in promoting osteogenesis and chondrogenesis, this compound has been observed to reduce the adipogenic (fat cell) differentiation potential of MSCs.[6][19] This highlights its ability to act as a lineage-specifying factor within mesodermal differentiation, steering MSCs towards osteo-chondral fates at the expense of adipogenesis.
Quantitative Data Summary
The optimal concentration and treatment duration of this compound (or its more stable phosphate (B84403) derivatives like Asc-2-P) vary depending on the stem cell type and the desired lineage.
| Differentiation Lineage | Stem Cell Source | This compound Concentration | Treatment Duration | Key Outcomes |
| Osteogenesis | Bone Marrow MSCs (hBM-MSCs) | 50 µM | >2 weeks | Increased calcium deposition and ECM secretion.[4] |
| Umbilical Cord Blood MSCs | 250 µM | Prolonged exposure | Enhanced proliferation and osteogenic differentiation.[3] | |
| Chondrogenesis | Adipose-Derived MSCs (ADSCs) | 50 µg/mL | 21 days | Optimum chondrogenic differentiation and cell growth.[8] |
| Adipose-Derived Stem Cells (ASCs) | 3 mg/mL (on fibrin scaffold) | Not specified | Promoted chondrogenic differentiation (increased GAG, type 2 collagen).[5] | |
| Cardiomyogenesis | Murine & Human iPSCs | Not specified (added day 2-6) | 4 days | ~7 to 30-fold increase in cardiomyocyte yield.[9] |
| Tenogenesis | Adipose-Derived MSCs (ASCs) | 0.5 mM (Asc-2-P) | Not specified | Induced tenogenic differentiation.[20] |
| Proliferation | Dental Pulp Stem Cells (DPSCs) | 0.1 mM - 0.5 mM | Not specified | Increased expression of proliferation marker Ki-67.[21] |
| Stemness | Dental Pulp Stem Cells (DPSCs) | 0.1 mM | Not specified | Increased expression of stem cell markers OCT4, Nanog, Sox2.[21] |
Experimental Protocols
Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol outlines the standard method for inducing osteogenesis in MSCs cultured in a monolayer.
Materials:
-
Human Mesenchymal Stem Cells (e.g., bone marrow, adipose, or umbilical cord-derived)
-
Growth Medium (GM): DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Osteogenic Induction Medium (OIM): GM supplemented with:
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM this compound-2-phosphate (Asc-2-P)
-
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S Staining Solution
Procedure:
-
Cell Seeding: Plate MSCs in a multi-well plate at a density of 2-3 x 10⁴ cells/cm² and culture in Growth Medium until they reach 80-90% confluency.
-
Induction: Once confluent, aspirate the GM and replace it with Osteogenic Induction Medium (OIM).
-
Culture and Maintenance: Culture the cells for 14-21 days in OIM. Replace the medium every 2-3 days.
-
Assessment of Differentiation: After the induction period, assess osteogenesis by staining for calcium deposits. a. Aspirate the medium and wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the fixed cells three times with deionized water. d. Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature. e. Aspirate the staining solution and wash the wells four times with deionized water. f. Visualize the red-orange calcium deposits under a microscope.
Protocol 2: Chondrogenic Differentiation of Mesenchymal Stem Cells (Micromass Culture)
This protocol describes the induction of chondrogenesis using a high-density micromass culture technique.
Materials:
-
Human Mesenchymal Stem Cells
-
Growth Medium (GM)
-
Incomplete Chondrogenic Medium: DMEM-high glucose, 1% Penicillin-Streptomycin, 100 µg/mL sodium pyruvate, 40 µg/mL L-proline, 1X ITS+ Premix.
-
Complete Chondrogenic Medium: Incomplete Chondrogenic Medium supplemented with:
-
100 nM Dexamethasone
-
50 µg/mL this compound-2-phosphate (Asc-2-P)
-
10 ng/mL TGF-β3
-
-
PBS
-
4% Paraformaldehyde (PFA)
-
Alcian Blue Staining Solution (1% in 0.1N HCl, pH 1.0)
Procedure:
-
Cell Preparation: Harvest MSCs and resuspend them in Complete Chondrogenic Medium at a high concentration of 1.6 x 10⁷ cells/mL.
-
Micromass Formation: Carefully dispense 10-20 µL droplets of the cell suspension into the center of each well of a multi-well plate.
-
Cell Adhesion: Place the plate in a 37°C, 5% CO₂ incubator for 2 hours, allowing the cells to adhere without disturbing the droplets.
-
Induction: After 2 hours, gently add 0.5-1.0 mL of pre-warmed Complete Chondrogenic Medium to each well, being careful not to dislodge the micromass.
-
Culture and Maintenance: Culture the micromass pellets for 21 days. Replace the medium every 2-3 days.
-
Assessment of Differentiation: After 21 days, stain for glycosaminoglycans (GAGs), a major component of cartilage matrix. a. Aspirate the medium and wash with PBS. b. Fix the pellets with 4% PFA for 20 minutes. c. Wash with PBS. d. Stain with Alcian Blue solution overnight at room temperature. e. Wash the pellets three times with deionized water. f. Visualize the blue-stained GAG-rich matrix under a microscope.
Protocol 3: Cardiomyocyte Differentiation of Induced Pluripotent Stem Cells (iPSCs)
This protocol is a widely used method based on temporal modulation of Wnt signaling, where this compound is a key component of the maintenance medium.[22]
Materials:
-
Human iPSCs cultured on Matrigel
-
CDM3 Medium: RPMI 1640, 500 µg/mL Rice-Derived Recombinant Human Albumin, 213 µg/mL this compound-2-phosphate.
-
CDM3 + CHIR99021 (GSK3β inhibitor)
-
CDM3 + Wnt-C59 (Wnt inhibitor)
-
RPMI 1640 + B27 supplement (for later maintenance)
Procedure:
-
Day 0: Induction: When iPSCs reach 80-95% confluency, replace the culture medium with CDM3 containing CHIR99021 (concentration must be optimized, typically 6-12 µM).
-
Day 2: Aspirate the medium and replace it with fresh CDM3.
-
Day 3: Aspirate the medium and replace it with CDM3 containing Wnt-C59 (typically 2 µM).
-
Day 5 & 7: Aspirate the medium and replace it with fresh CDM3.
-
Day 9 onwards: Aspirate the medium and replace it with RPMI 1640 + B27 supplement. Spontaneous contractions of cardiomyocyte clusters should become visible between days 8 and 12.
-
Maintenance: Continue to culture the differentiated cardiomyocytes, changing the medium every 2-3 days. The this compound in the CDM3 medium during the initial differentiation phase is crucial for enhancing the efficiency of this process.[22]
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of this compound in Stem Cell Differentiation.
Caption: General Experimental Workflow for Stem Cell Differentiation.
Caption: this compound's Influence on MSC Lineage Commitment.
References
- 1. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. Enhanced proliferation and osteogenic differentiation of human umbilical cord blood stem cells by this compound, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-2-phosphate and Fibrin Substrate Enhances the Chondrogenic Differentiation of Human Adipose-derived Stem Cells | Progress in Stem Cell [cellstemcell.org]
- 6. Effect of Ascorbic Acid on Differentiation, Secretome and Stemness of Stem Cells from Human Exfoliated Deciduous Tooth (SHEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of ascorbic acid-induced differentiation of ATDC5 chondrogenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chondrogenic differentiation of adipose-derived mesenchymal stem cells induced by this compound and platelet rich plasma on silk fibroin scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Ascorbic acid enhances the cardiac differentiation of induced pluripotent stem cells through promoting the proliferation of cardiac progenitor cells | Semantic Scholar [semanticscholar.org]
- 10. Ascorbic Acid-Induced Cardiac Differentiation of Murine Pluripotent Stem Cells: Transcriptional Profiling and Effect of a Small Molecule Synergist of Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbic acid induces MLC2v protein expression and promotes ventricular-like cardiomyocyte subtype in human induced pluripotent stem cells derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective derivation of ventricular cardiomyocytes from hPSCs using ascorbic acid-containing maturation medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ascorbic acid responsive genes during neuronal differentiation of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ascorbic acid responsive genes during neuronal differentiation of embryonic stem cells | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Role of vitamin C and SVCT2 in neurogenesis [frontiersin.org]
- 16. Ascorbate regulates haematopoietic stem cell function and leukaemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Vitamin C deficiency reveals developmental differences between neonatal and adult hematopoiesis [frontiersin.org]
- 18. Vitamin C deficiency reveals developmental differences between neonatal and adult hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ascorbic acid drives the differentiation of mesoderm-derived embryonic stem cells. Involvement of p38 MAPK/CREB and SVCT2 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. opendata.uni-halle.de [opendata.uni-halle.de]
- 22. Chemically Defined Culture and Cardiomyocyte Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing L-Ascorbic Acid to Counteract Oxidative Damage in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Oxidative Stress in Primary Cell Culture
Primary cells, being directly isolated from tissues, are invaluable for in vitro studies as they closely mimic the physiological state of their tissue of origin. However, these cells are particularly susceptible to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these harmful molecules.[1] This can be exacerbated by standard cell culture conditions, such as high oxygen tension (21%) compared to physiological levels, which can lead to oxidative damage.[2] Oxidative stress can damage vital cellular components like DNA, proteins, and lipids, leading to premature senescence, apoptosis, and unreliable experimental outcomes.[1][3]
L-Ascorbic acid (Vitamin C), a potent, water-soluble antioxidant, is a crucial tool for mitigating oxidative damage in primary cell cultures.[1] It directly scavenges free radicals by donating electrons, thereby neutralizing their reactivity.[1] Furthermore, this compound contributes to the regeneration of other key antioxidants, such as Vitamin E, amplifying the cell's overall defense against oxidative assault.[1] Its ability to stimulate the expression of antioxidant enzymes through the activation of transcription factors like Nrf2 further underscores its protective role.[4][5]
These application notes provide a comprehensive guide to utilizing this compound for preventing oxidative damage in primary cell lines, complete with detailed protocols, quantitative data, and pathway diagrams to support your research.
Data Presentation: Efficacy of this compound in Reducing Oxidative Stress
The following tables summarize the quantitative effects of this compound on various markers of oxidative stress in different primary cell lines.
Table 1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Cell Line | Oxidative Stress Inducer | This compound Concentration | Incubation Time | % Reduction in ROS | Reference |
| Human Peripheral Blood Lymphocytes | Hydrogen Peroxide (100-200µM) | 20, 40, 80µM | Not Specified | Dose-dependent decrease | [6] |
| Human Adipose-derived Stem Cells | Standard Culture Conditions | Not Specified (supplementation) | 240 hours | Suppression of ROS | [7] |
| ARPE-19 Cells | UVB (20-100 mJ/cm²) | 500µM | Not Specified | 105% and 115% of control (reduction from 123% and 234%) | [8] |
| ARPE-19 Cells | Hydrogen Peroxide (0.2-0.4 mM) | Not Specified | Not Specified | 33% and 34% reduction | [8] |
| Prostate Cancer Cells | Standard Culture Conditions | 10µM - 100mM | Not Specified | Concentration-dependent decrease | [9] |
Table 2: Impact of this compound on Antioxidant Enzyme Activity and Other Markers
| Cell Line | Parameter Measured | This compound Concentration | Outcome | Reference |
| Human Embryonic Fibroblasts | Aconitase Activity | Not Specified | 41% increase | [3] |
| Human Peripheral Blood Lymphocytes | Lipid Peroxidation | 20, 40, 80µM | Dose-dependent decrease | [6] |
| Human Peripheral Blood Lymphocytes | Micronuclei Frequency | 20, 40, 80µM | Dose-dependent decrease | [6] |
| Papillary Thyroid Carcinoma Cells | Intracellular Oxidants | 5mM | Significant increase in ROS (pro-oxidant effect at high doses) | [10] |
Experimental Protocols
Protocol 1: General Preparation of this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile filters (0.22 µm)
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in a small volume of sterile water or PBS. Gently swirl to dissolve completely. This compound is highly soluble in aqueous solutions.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a physiological pH (~7.2-7.4) using sterile sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl). This is crucial as acidic solutions can be detrimental to cell health.
-
Sterilization: Filter-sterilize the this compound solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. This compound is sensitive to light and oxidation.[11]
Note: The stability of this compound in solution is a concern.[11] It is recommended to prepare fresh stock solutions regularly and add them to the culture medium immediately before use.
Protocol 2: Determining the Optimal Concentration of this compound
Objective: To determine the effective and non-toxic concentration of this compound for your specific primary cell line.
Materials:
-
Primary cells of interest, seeded in multi-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, XTT, or Trypan Blue)
-
An agent to induce oxidative stress (e.g., hydrogen peroxide, menadione) - optional
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). Include a vehicle control (medium without this compound).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
Induction of Oxidative Stress (Optional): If you are testing the protective effect against a specific insult, add the oxidative stress-inducing agent at a predetermined concentration for a specific duration before the end of the incubation period.
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The optimal concentration will be the one that provides a protective effect (if an inducer is used) without causing significant cytotoxicity.
Protocol 3: Assessing the Reduction of Intracellular ROS
Objective: To quantify the effect of this compound on intracellular ROS levels.
Materials:
-
Primary cells seeded in black, clear-bottom 96-well plates or on coverslips in larger plates
-
This compound at the predetermined optimal concentration
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
Fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with the optimal concentration of this compound as described in Protocol 2. Include positive (oxidative stress inducer alone) and negative (untreated) controls.
-
ROS Dye Loading: Towards the end of the treatment period, remove the medium and incubate the cells with the ROS indicator dye (e.g., 5-10 µM DCFH-DA) in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
Induction of Oxidative Stress: After dye loading, wash the cells with PBS and then add the oxidative stress-inducing agent in fresh medium for a short period (e.g., 30-60 minutes).
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Microscopy: Visualize the cells under a fluorescence microscope and capture images for qualitative or semi-quantitative analysis.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group. A decrease in fluorescence in the this compound-treated group compared to the positive control indicates a reduction in ROS.
Mandatory Visualizations
Caption: General experimental workflow for studying the protective effects of this compound.
Caption: Key signaling pathways of this compound in preventing oxidative damage.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of ascorbic acid against oxidative damage induced by hydrogen peroxide in cultured human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidative Effects of Ascorbic Acid and Astaxanthin on ARPE-19 Cells in an Oxidative Stress Model [mdpi.com]
- 9. Effect of ascorbic acid on reactive oxygen species production in chemotherapy and hyperthermia in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin C - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Electrochemical Detection of L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of L-Ascorbic acid (Vitamin C). Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional analytical techniques for the quantification of this compound in various matrices, including pharmaceuticals, food and beverage products, and biological fluids.[1][2][3] This document outlines several common electrochemical techniques and provides detailed experimental protocols for selected methods.
Introduction to Electrochemical Detection of this compound
This compound is an electroactive molecule, making it an ideal candidate for electrochemical analysis.[4] The fundamental principle behind its electrochemical detection is the oxidation of this compound at an electrode surface when a specific potential is applied. The resulting current is directly proportional to the concentration of this compound in the sample.
The electrochemical oxidation of this compound to dehydroascorbic acid involves the transfer of two electrons and two protons.[5] The efficiency and sensitivity of this detection can be significantly enhanced by modifying the electrode surface with various materials that catalyze the oxidation reaction, increase the surface area, or improve electron transfer kinetics.[1][5][6]
Common electrochemical techniques employed for this compound analysis include:
-
Cyclic Voltammetry (CV): A powerful technique for investigating the electrochemical behavior of a substance. It provides information about the oxidation and reduction potentials.
-
Differential Pulse Voltammetry (DPV): A highly sensitive method for quantitative analysis, offering lower detection limits and better resolution than CV.[7]
-
Square Wave Voltammetry (SWV): Another sensitive voltammetric technique that allows for rapid analysis.[8]
-
Amperometry: A technique where a constant potential is applied to the working electrode, and the resulting current is measured over time. It is often used for continuous monitoring.[1]
Key Advantages of Electrochemical Methods:
-
High Sensitivity and Selectivity: Capable of detecting low concentrations of this compound, with the ability to distinguish it from interfering substances through electrode modification and potential control.[5][7]
-
Rapid Analysis: Measurements can often be performed in a matter of minutes.[7]
-
Cost-Effectiveness: The instrumentation is generally less expensive than chromatographic systems.[2][3]
-
Simplicity and Portability: The straightforward nature of the measurements and the potential for miniaturization make it suitable for point-of-care and on-site analysis.[1][5]
Data Presentation: Performance of Various Electrochemical Sensors
The following table summarizes the quantitative performance of different electrochemical sensors for this compound detection as reported in the literature. This allows for a direct comparison of their analytical capabilities.
| Electrode Modification | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Sensitivity | Reference |
| Fe₂O₃ Nanoparticles/GCE | DPV | 0.2 - 0.8 | - | - | [6] |
| Gelatin-g-PS/SPE | DPV | 0.0011 - 0.028 & 0.11 - 3.4 | 0.00017 | 8.3 & 0.55 μA/ppb | [7] |
| CoMCM-41/GCE | DPV | 7 - 105 | 2.1 | - | [9] |
| Iodine-Coated Platinum | CV | 2.84 - 5680 | 1.0 | - | [2][3] |
| Porphyrin/ZnO/LIG | Potentiometry | - | 0.003 | - | [10] |
| ZnO-RGO/GCE | DPV | 1 - 5000 | 0.01 | 0.178 µA/µM·cm² | |
| Carbon Paste Electrode | SWV | 10 - 100 | 1.76 | - | [8] |
| Gold Nanoparticles/Carbon Veil | LSV | 1 - 5750 | 0.05 | - | [11] |
GCE: Glassy Carbon Electrode, SPE: Screen-Printed Electrode, LIG: Laser-Induced Graphene, RGO: Reduced Graphene Oxide, LSV: Linear Sweep Voltammetry.
Experimental Protocols
Here, we provide detailed methodologies for key experiments in the electrochemical detection of this compound.
Protocol 1: Determination of this compound using Differential Pulse Voltammetry (DPV) with a Modified Glassy Carbon Electrode (GCE)
This protocol is a generalized procedure based on common practices for voltammetric analysis of ascorbic acid using modified electrodes.
1. Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical Cell
-
This compound standard
-
Phosphate Buffer Solution (PBS), pH 7.0 (or other optimized pH)
-
Deionized water
-
Nitrogen gas (high purity)
-
Materials for electrode modification (e.g., Fe₂O₃ nanoparticles, ZnO-reduced graphene oxide)
2. Electrode Preparation and Modification:
-
GCE Polishing: Polish the bare GCE with alumina (B75360) slurry on a polishing pad to a mirror-like finish.
-
Cleaning: Rinse the polished GCE thoroughly with deionized water and sonicate in deionized water and ethanol (B145695) for 5 minutes each to remove any residual alumina particles.
-
Drying: Dry the cleaned GCE under a stream of nitrogen.
-
Surface Modification:
-
Prepare a stable dispersion of the modifying material (e.g., 1 mg/mL of Fe₂O₃ nanoparticles in a suitable solvent).
-
Drop-cast a small volume (e.g., 5-10 µL) of the dispersion onto the GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.
-
3. Electrochemical Measurement:
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS).
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.
-
DPV Parameters: Set the DPV parameters on the potentiostat. Typical parameters include:
-
Initial Potential: 0.0 V
-
Final Potential: 0.8 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Blank Measurement: Record the DPV of the supporting electrolyte alone to obtain a baseline.
-
Standard Additions: Add known concentrations of the this compound standard solution to the electrochemical cell.
-
Measurement: Record the DPV after each addition, allowing for a short equilibration time (e.g., 30 seconds) with gentle stirring, followed by a quiescent period (e.g., 10 seconds) before the scan. The anodic peak current will increase with increasing this compound concentration.[6]
-
Calibration Curve: Plot the peak current versus the this compound concentration to generate a calibration curve.
4. Real Sample Analysis:
-
Sample Preparation: Prepare the real sample (e.g., fruit juice, pharmaceutical tablet) by dissolving or diluting it in the supporting electrolyte. Filtration may be necessary to remove particulate matter.
-
Measurement: Perform the DPV measurement on the prepared sample solution using the same procedure as for the standard additions.
-
Quantification: Determine the concentration of this compound in the sample using the calibration curve or the standard addition method.
Protocol 2: Amperometric Detection of this compound with an Ascorbate (B8700270) Oxidase-Based Biosensor
This protocol describes the use of an enzyme-based biosensor for the selective detection of this compound.
1. Materials and Reagents:
-
Clark-type oxygen electrode
-
Amperometric transducer
-
Ascorbate oxidase enzyme
-
Nylon membrane
-
Glutaraldehyde solution (for enzyme immobilization)
-
Phosphate Buffer Solution (PBS), pH 7.0
-
This compound standard solution
2. Biosensor Construction:
-
Enzyme Immobilization: Immobilize the ascorbate oxidase onto the nylon membrane using a cross-linking agent like glutaraldehyde.[12]
-
Membrane Attachment: Carefully attach the enzyme-modified membrane to the surface of the Clark oxygen electrode.[12]
3. Amperometric Measurement:
-
System Setup: Place the biosensor in the electrochemical cell containing the buffer solution.
-
Potential Application: Apply a constant potential to the working electrode as required by the transducer.
-
Stabilization: Allow the baseline current to stabilize.
-
Analyte Addition: Introduce a known concentration of this compound into the cell. The enzyme will catalyze the oxidation of ascorbic acid, consuming oxygen and causing a change in the current.
-
Signal Recording: Record the change in current, which is proportional to the this compound concentration.
-
Calibration: Repeat the measurement with different concentrations of this compound to construct a calibration curve.
4. Sample Analysis:
-
Sample Preparation: Dilute the sample in the buffer solution.
-
Measurement: Introduce the prepared sample into the electrochemical cell and record the current response.
-
Quantification: Determine the this compound concentration from the calibration curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental principles and workflows discussed in these application notes.
Caption: Electrochemical oxidation of this compound at an electrode surface.
Caption: General workflow for electrochemical analysis of this compound.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. Voltammetric Determination of Ascorbic Acid in Pharmaceutical Formulations Using Modified Iodine-Coated Platinum Electrode [scielo.org.co]
- 3. docs.bvsalud.org [docs.bvsalud.org]
- 4. Determination of L- Ascorbic Acid in Plasma by Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Electrochemical Microsensors for Ascorbic Acid Detection: Clinical, Pharmaceutical, and Food Safety Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical Detection of Ascorbic Acid by Fe₂O₃ Nanoparticles Modified Glassy Carbon Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate, affordable, and easy electrochemical detection of ascorbic acid in fresh fruit juices and pharmaceutical samples using an electroactive gela ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06271J [pubs.rsc.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Frontiers | An electrochemical sensor for simultaneous voltammetric detection of ascorbic acid and dopamine enabled by higher electrocatalytic activity of co-modified MCM-41 mesoporous molecular sieve [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
L-Ascorbic Acid 2-Phosphate: A Superior Alternative for Long-Term Cell Culture Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
L-ascorbic acid (Vitamin C) is a crucial supplement in cell culture media, playing a vital role in cell growth, differentiation, and extracellular matrix (ECM) formation. However, its inherent instability in culture conditions presents a significant challenge for long-term experiments, leading to inconsistent results and the need for frequent media changes. This compound 2-phosphate (AA2P), a stabilized derivative of ascorbic acid, overcomes this limitation by offering prolonged bioactivity and stability. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in effectively utilizing AA2P as a reliable alternative to this compound in long-term cell culture.
Superior Stability and Sustained Bioactivity of AA2P
This compound is highly susceptible to oxidation in aqueous solutions at neutral pH and 37°C, typical cell culture conditions.[1] This degradation not only depletes the active form of vitamin C but can also produce cytotoxic byproducts.[1] In contrast, AA2P is a phosphate (B84403) ester derivative that is resistant to oxidation.[2] Within the cellular environment, endogenous phosphatases hydrolyze the phosphate group, gradually releasing a sustained and stable supply of ascorbic acid intracellularly. This mechanism ensures a consistent physiological level of ascorbic acid over extended culture periods, a critical factor for reproducible long-term studies.[2]
Enhanced Cell Proliferation and Collagen Synthesis
Numerous studies have demonstrated the superior efficacy of AA2P in promoting cell proliferation and collagen synthesis compared to its unstable counterpart. In long-term cultures of human skin fibroblasts, supplementation with AA2P (0.1-1.0 mM) for three weeks resulted in a four-fold increase in cell growth and a two-fold enhancement in the relative rate of collagen synthesis to total protein synthesis.[3][4] In contrast, this compound often shows weaker growth stimulation and can even have growth-repressive effects at higher concentrations, depending on the cell type and serum levels.[1][5]
Quantitative Comparison of this compound (AA) and this compound 2-Phosphate (AA2P)
| Parameter | This compound (AA) | This compound 2-Phosphate (AA2P) | Cell Type | Reference |
| Cell Growth | Weak stimulation; can be repressive at high concentrations. | Significant stimulation (e.g., 4-fold increase over 3 weeks at 0.1-1.0 mM). | Human Skin Fibroblasts | [3][4][5] |
| Growth repressive effect observed at 0.25-1.0 mM depending on FBS concentration. | Significant growth stimulation at all concentrations (0.25-1.0 mM) in the presence of FBS. | Human Osteoblast-like cells (MG-63) | [1] | |
| Collagen Synthesis | Stimulates collagen synthesis but effect diminishes over time due to degradation. | Sustained 2-fold increase in relative collagen synthesis over 3 weeks at 0.1-1.0 mM. | Human Skin Fibroblasts | [3][4] |
| Stimulates collagen synthesis. | Increases expression of collagen. | Human Osteoblast-like cells (MG-63) | [1] | |
| Osteogenic Differentiation | - | Increases alkaline phosphatase (ALP) activity and Runx2 expression at 50-250 µM. | Human Adipose Stem Cells (hASCs) | [5] |
| Myogenic Differentiation | - | Promotes muscle differentiation by increasing myogenin expression. | L6 Muscle Cells | [6] |
Signaling Pathways Activated by AA2P
This compound, released from AA2P, influences key signaling pathways that regulate cell proliferation and differentiation. One such pathway is the Akt/mTOR/P70S6K signaling cascade. Activation of this pathway is crucial for protein synthesis and cell growth. Studies have shown that ascorbic acid can up-regulate the expression of phosphorylated Akt (p-Akt), mTOR (p-mTOR), and P70S6K (p-P70S6K), thereby promoting cell proliferation and differentiation.[7][8][9]
Caption: AA2P is hydrolyzed to ascorbic acid, which activates the Akt/mTOR/P70S6K pathway and acts as a cofactor for collagen synthesis.
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to compare the effects of this compound and AA2P on cell proliferation.
Materials:
-
Cells of interest (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
This compound (AA)
-
This compound 2-phosphate (AA2P)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of AA and AA2P in sterile water or culture medium. Further dilute the stock solutions to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM).
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of AA or AA2P. Include a vehicle control (medium without AA or AA2P). For long-term studies, change the medium with fresh compounds every 2-3 days.
-
MTT Addition: At the end of the treatment period (e.g., 1, 3, 5, and 7 days), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT-based cell viability and proliferation assay.
Protocol 2: Quantification of Collagen Synthesis using Hydroxyproline Assay
This protocol describes the quantification of collagen production by measuring the hydroxyproline content in cell cultures treated with this compound or AA2P.
Materials:
-
Cell culture samples (cell lysates or extracellular matrix)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Chloramine-T solution
-
p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)
-
Hydroxyproline standards
-
Pressure-tight vials
-
Heating block or oven at 95-120°C
Procedure:
-
Sample Preparation:
-
Culture cells to confluence in the presence of AA or AA2P.
-
Harvest the cell layer and the extracellular matrix by scraping.
-
Wash the harvested material with PBS.
-
-
Acid Hydrolysis:
-
Hydrolysate Clarification:
-
Cool the vials to room temperature.
-
Centrifuge the hydrolysate at 10,000 x g for 5 minutes to pellet any debris.[12]
-
Transfer the supernatant to a new tube.
-
-
Oxidation:
-
Transfer a known volume of the supernatant (and hydroxyproline standards) to a new set of tubes.
-
Add Chloramine-T solution and incubate at room temperature for 20-30 minutes to oxidize the hydroxyproline.[3]
-
-
Colorimetric Reaction:
-
Absorbance Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 540-560 nm using a spectrophotometer.[12]
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the hydroxyproline standards.
-
Determine the hydroxyproline concentration in the samples from the standard curve.
-
Normalize the hydroxyproline content to the total protein content or cell number of the original sample.
-
Caption: Workflow for the hydroxyproline assay to quantify collagen synthesis.
Conclusion
This compound 2-phosphate stands out as a highly stable and effective alternative to this compound for long-term cell culture experiments. Its ability to provide a sustained release of bioactive ascorbic acid ensures consistent and reproducible results in studies focusing on cell proliferation, differentiation, and extracellular matrix production. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers aiming to optimize their long-term cell culture systems and advance their scientific discoveries.
References
- 1. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A long-lasting vitamin C derivative, ascorbic acid 2-phosphate, increases myogenin gene expression and promotes differentiation in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound Increases Proliferation and Differentiation of Yanbian Cattle Skeletal Muscle Satellite Cells by Activating the Akt/mTOR/P70S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Application Note: Quantification of L-Ascorbic Acid in Research Samples using RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of L-Ascorbic acid (Vitamin C) in various research samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a crucial water-soluble vitamin and antioxidant, and its accurate quantification is vital in fields ranging from food science and clinical research to pharmaceutical development. The described method is simple, selective, and provides accurate and reproducible results. This document includes comprehensive experimental protocols, data presentation in a structured format, and graphical representations of the workflow and analytical principle.
Introduction
This compound is an essential nutrient for humans, playing a significant role as an antioxidant and a cofactor in several enzymatic reactions. Its quantification in diverse matrices such as biological fluids, food products, and pharmaceutical formulations is of great interest. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high selectivity and sensitivity.[1][2] Reversed-phase HPLC, in particular, offers a robust and reliable method for separating this compound from other sample components. This application note details a validated RP-HPLC method suitable for routine analysis in a research environment.
Principle of RP-HPLC for this compound Separation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. In this method, this compound, a polar analyte, is passed through a nonpolar stationary phase (typically a C18 column) using a polar mobile phase. The separation occurs as the components of the sample interact differently with the stationary phase. More polar components, like this compound, have less affinity for the nonpolar stationary phase and thus elute earlier, while less polar components are retained longer. The eluted this compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥99% purity)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Metaphosphoric acid (MPA)
-
Ortho-phosphoric acid
-
Acetic acid
-
Dithiothreitol (DTT)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Centrifuge
-
Vortex mixer
-
pH meter
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of a stabilizing solution (e.g., 3% w/v metaphosphoric acid in water) to prevent oxidation.[3] This solution should be stored in an amber vial at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation procedure is critical to ensure the stability of this compound and to remove interfering substances.
-
Solid Samples (e.g., Fruits, Vegetables, Tablets):
-
Liquid Samples (e.g., Juices, Plasma):
-
For juices, centrifuge to remove solid particles and then dilute with a stabilizing solution.[5] To extract ascorbic acid from fruit juices, 0.56% w/v metaphosphoric acid solution can be added, followed by centrifugation.[6]
-
For plasma samples, deproteinization is necessary. Mix the plasma with an equal volume of cold 10% metaphosphoric acid, vortex, and then centrifuge to precipitate proteins.[7]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Total Ascorbic Acid (Ascorbic Acid + Dehydroascorbic Acid):
-
To measure total vitamin C, the dehydroascorbic acid (DHAA) in the sample must be reduced back to ascorbic acid.
-
Incubate the sample extract with a reducing agent like Dithiothreitol (DTT) before HPLC analysis.[8][9]
-
The DHAA concentration can be calculated by subtracting the ascorbic acid concentration of the untreated sample from the total ascorbic acid concentration.[8]
-
RP-HPLC Method
The following is a typical isocratic RP-HPLC method for this compound quantification.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of aqueous buffer and an organic modifier. Common examples include: Water with acetic acid: Methanol (95:5 v/v)[5], or a phosphate (B84403) buffer. |
| Flow Rate | 0.9 - 1.0 mL/min[5][10] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient or controlled at 25-30°C[4] |
| Detection Wavelength | 245 nm[5] (Wavelengths between 230-280 nm have been used[11][12]) |
| Run Time | Approximately 5-10 minutes |
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared sample solutions and record the peak areas. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculations: Account for any dilution factors used during sample preparation to calculate the final concentration of this compound in the original sample.
Experimental Workflow
References
- 1. utm.mx [utm.mx]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pp.bme.hu [pp.bme.hu]
- 12. scispace.com [scispace.com]
L-Ascorbic acid applications in studying cellular senescence
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
L-Ascorbic acid, commonly known as Vitamin C, is a potent antioxidant that plays a crucial role in various biological processes. In the context of cellular senescence, a state of irreversible cell cycle arrest implicated in aging and age-related diseases, this compound has emerged as a valuable research tool. It has been demonstrated to delay the onset of senescence, and in some cases, even reverse the senescent phenotype. These application notes provide a comprehensive overview of the use of this compound in cellular senescence studies, including its mechanisms of action, quantitative effects on senescence markers, and detailed experimental protocols.
Mechanisms of Action
This compound combats cellular senescence through multiple pathways:
-
Reduction of Oxidative Stress: As a powerful antioxidant, this compound directly scavenges reactive oxygen species (ROS), which are key inducers of stress-induced premature senescence.[1][2][3] By mitigating oxidative damage to DNA, proteins, and lipids, it helps maintain cellular homeostasis and delays the aging process.
-
Slowing of Telomere Shortening: Studies have shown that this compound can reduce the rate of telomere shortening, a hallmark of replicative senescence.[1][4] This is likely achieved by protecting telomeres from oxidative damage.
-
Modulation of Signaling Pathways: this compound influences key signaling pathways involved in senescence. It has been shown to decrease the expression of the tumor suppressor proteins p53 and p21, which are critical for inducing and maintaining cell cycle arrest in senescent cells.[2][5] Furthermore, it can modulate the AKT/mTOR pathway, which is involved in cell growth and proliferation.[3][6]
-
Epigenetic Regulation: this compound acts as a cofactor for enzymes involved in epigenetic modifications, such as the ten-eleven translocation (TET) family of DNA demethylases and Jumonji-C domain-containing histone demethylases.[7][8][9][10] By influencing DNA and histone methylation patterns, it can reprogram the epigenome and potentially reverse senescence-associated epigenetic changes.[7]
Quantitative Effects of this compound on Cellular Senescence
The following tables summarize the quantitative effects of this compound on various markers of cellular senescence as reported in the scientific literature.
Table 1: Effect of this compound on Replicative Lifespan and Senescence-Associated β-Galactosidase (SA-β-gal) Activity
| Cell Type | This compound Concentration | Treatment Duration | Effect on Replicative Lifespan | Reduction in SA-β-gal Positive Cells | Reference |
| Human Embryonic Fibroblasts (HEF) | 200 µM | Continuous from PD 40 | 18% increase in maximum population doublings | 2.3-fold decrease | [2] |
| Human Dermal Fibroblasts (Hs68) | Not specified | Not specified | Attenuated senescence | Dose-dependent decrease | [5] |
| Bone Marrow-derived Mesenchymal Stem Cells (BMSCs) | 200 µM | 48 hours | Inhibited senescence | Significant decrease | [3][11] |
| Human Apical Papilla Cells (hAPCs) | 50 µg/ml | 48 hours | Recovered from LPS-induced senescence | Significant down-regulation | [12][13] |
Table 2: Effect of this compound on Senescence-Associated Protein Expression
| Cell Type | This compound Concentration | Treatment Duration | Change in p53 Levels | Change in p21 Levels | Change in p16 Levels | Reference |
| Human Embryonic Fibroblasts (HEF) | 200 µM | Continuous from PD 40 | Decreased | Decreased | Not Reported | [2] |
| Human Dermal Fibroblasts (Hs68) | Not specified | Not specified | Diminished | Diminished | Diminished | [5] |
| Bone Marrow-derived Mesenchymal Stem Cells (BMSCs) | 200 µM | 48 hours | Not Reported | Not Reported | Reduced | [3][11] |
| Human Apical Papilla Cells (hAPCs) | 50 µg/ml | 48 hours | Not Reported | Reduction in gene expression | Reduction in gene expression | [12][13] |
Table 3: Effect of this compound on Oxidative Stress and DNA Damage
| Cell Type | This compound Concentration | Treatment Duration | Reduction in ROS Levels | Reduction in DNA Damage (AP sites) | Reference |
| Human Embryonic Fibroblasts (HEF) | 200 µM | Continuous from PD 40 | ~7-fold decrease | 35% decrease | [2] |
Experimental Protocols
Here are detailed protocols for key experiments used to study the effects of this compound on cellular senescence.
Protocol 1: Induction of Cellular Senescence and Treatment with this compound
This protocol describes a general procedure for inducing senescence in cultured cells and treating them with this compound.
Materials:
-
Cell line of interest (e.g., primary human fibroblasts)
-
Complete cell culture medium
-
Senescence-inducing agent (e.g., Doxorubicin for stress-induced senescence)
-
This compound (or a stable analog like Ascorbic acid 2-phosphate)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a low density to avoid contact inhibition.
-
Induction of Senescence (Optional):
-
Replicative Senescence: Continuously passage cells until they reach their Hayflick limit and enter replicative senescence.
-
Stress-Induced Senescence: Treat cells with a sub-lethal dose of a senescence-inducing agent (e.g., 100-250 nM Doxorubicin for 24 hours). After treatment, wash the cells with PBS and replace with fresh medium. Allow cells to recover and develop the senescent phenotype over 5-10 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium. Due to its instability in solution, prepare fresh for each use.
-
Add this compound to the cell culture medium at the desired final concentration (e.g., 50-200 µM).
-
For continuous treatment, change the medium with fresh this compound every 2-3 days.
-
-
Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: At the end of the treatment period, harvest the cells for analysis of senescence markers as described in the following protocols.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol details the cytochemical detection of SA-β-gal activity, a widely used biomarker for senescent cells.
Materials:
-
Senescent and control cells cultured on glass coverslips or in multi-well plates
-
PBS
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) in DMF
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with the fixative solution for 3-5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells, ensuring they are completely covered.
-
Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells. Protect from light.
-
Wash the cells with PBS.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Visualize and quantify the percentage of blue-stained cells using a light microscope.
Protocol 3: Western Blotting for Senescence Markers (p53 and p21)
This protocol describes the detection of key senescence-associated proteins by western blotting.
Materials:
-
Senescent and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and detect the signal using an imaging system.
-
Quantification: Quantify band intensities and normalize to the loading control.
Protocol 4: Analysis of the Senescence-Associated Secretory Phenotype (SASP)
This protocol provides a general framework for analyzing the SASP, focusing on the quantification of secreted factors using ELISA.
Materials:
-
Conditioned medium from senescent and control cells
-
ELISA kits for specific SASP factors (e.g., IL-6, IL-8)
-
Microplate reader
Procedure:
-
Collection of Conditioned Medium:
-
Culture senescent and control cells to a similar density.
-
Wash the cells with serum-free medium to remove any residual serum proteins.
-
Incubate the cells in a defined volume of serum-free medium for a specific period (e.g., 24-48 hours).
-
Collect the conditioned medium and centrifuge to remove any cells or debris.
-
Store the conditioned medium at -80°C until analysis.
-
-
ELISA:
-
Perform ELISAs for the SASP factors of interest according to the manufacturer's instructions.
-
Briefly, this involves coating a microplate with a capture antibody, adding the conditioned medium samples and standards, adding a detection antibody, followed by a substrate to produce a colorimetric signal.
-
-
Quantification:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve and determine the concentration of the SASP factors in the samples.
-
Normalize the results to the number of cells that produced the conditioned medium.
-
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for studying the effects of this compound on cellular senescence.
Caption: this compound's role in mitigating cellular senescence pathways.
Caption: Experimental workflow for studying this compound in cellular senescence.
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 5. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Relief of oxidative stress by ascorbic acid delays cellular senescence of normal human and Werner syndrome fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ascorbic acid inhibits senescence in mesenchymal stem cells through ROS and AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The potential use of ascorbic acid to recover the cellular senescence of lipopolysaccharide-induced human apical papilla cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing L-Ascorbic acid oxidation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using L-Ascorbic acid (Vitamin C) in cell culture media, primarily focusing on preventing its oxidation.
Troubleshooting Guides
Issue: My cell culture medium rapidly turns yellow or brown after adding this compound.
Answer:
This color change is a visual indicator of this compound oxidation.[1] this compound is highly unstable in typical cell culture conditions (physiological pH, 37°C, high oxygen) and readily oxidizes.[1] This degradation is often accelerated by trace metals like iron and copper present in the basal medium.[2][3] The resulting degradation products can cause the medium to change color.[1]
Solutions:
-
Prepare Fresh Solutions: Always prepare this compound stock solutions fresh before each experiment.[4]
-
Protect from Light: this compound is light-sensitive. Prepare and store stock solutions in amber tubes or tubes wrapped in aluminum foil.[4][5]
-
Use Deoxygenated Water: Prepare stock solutions using deoxygenated, high-purity water to minimize initial oxidation.[3]
-
Consider a More Stable Derivative: Switch to a stable derivative like this compound 2-phosphate (Asc-2P), which is resistant to oxidation in the medium.[1][6][7]
Issue: My cells show signs of oxidative stress or cytotoxicity after this compound supplementation.
Answer:
While this compound is an antioxidant, its oxidation process can generate hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can induce oxidative stress and be toxic to cells.[1] Additionally, breakdown products of this compound, such as oxalate (B1200264) and threonate, can have cytotoxic effects or impact cell signaling pathways.[4]
Solutions:
-
Use a Stable Derivative: this compound 2-phosphate (Asc-2P) does not generate extracellular H₂O₂ because it is only converted to active this compound inside the cell.[1][8]
-
Optimize Concentration: Use the lowest effective concentration of this compound to minimize the generation of harmful byproducts.[1][4] The optimal concentration can vary depending on the cell type.[4]
-
Incorporate Chelating Agents: Add a chelating agent like EDTA to your stock solution or medium to sequester metal ions that catalyze the formation of ROS.[1][2]
-
Frequent Media Changes: If using this compound, change the media frequently (e.g., every few hours) to replenish the active form and remove toxic degradation products.[1][4]
Issue: How can I be sure the this compound in my culture is still active throughout my experiment?
Answer:
Given the rapid degradation of this compound in culture media (with a half-life as short as 1.5 hours in some cases), its concentration can decrease significantly over the course of an experiment.[1][7][9]
Solutions:
-
Analytical Quantification: The most accurate way to determine the concentration of active this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or spectrophotometric/colorimetric assays.[10]
-
Use a Stable Derivative: Employing a stable derivative like this compound 2-phosphate (Asc-2P) ensures a more consistent and prolonged availability of intracellular Vitamin C.[6][7]
-
Timed Supplementation: If using this compound, add it to the culture immediately before starting the experiment and consider replenishing it with fresh media at regular intervals for longer incubation periods.[4]
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture media?
A1: The half-life of this compound in cell culture media is highly variable and depends on the specific medium composition, oxygen levels, and temperature. For example, in a modified New circulator gassed with 95% O2 + 5% CO2, the half-life was 1.5 hours, and in Petri dishes with 20% O2 + 5% CO2 + 75% N2, it was 0.9 hours.[9] In serum-free RPMI medium, the half-life is approximately 1.5 hours.[1][7]
Q2: What are the primary factors that cause this compound to oxidize?
A2: Several factors contribute to the oxidation of this compound in solution:
-
pH: Stability decreases as pH increases. It is most stable in acidic conditions (pH 3-4).[3][11][12]
-
Temperature: Higher temperatures accelerate the rate of degradation.[13][14]
-
Oxygen: The presence of dissolved oxygen is a major driver of oxidation.[3][15]
-
Metal Ions: Transition metals such as copper (Cu²⁺) and iron (Fe³⁺) act as catalysts for oxidation.[2][3][16]
-
Light: this compound is sensitive to light, which can promote its degradation.[4][17]
Q3: Are there more stable alternatives to this compound for cell culture?
A3: Yes, the most commonly used stable derivative is this compound 2-phosphate (Asc-2P).[1][6][7] This molecule is resistant to oxidation in the culture medium and is enzymatically converted to active this compound by cellular phosphatases.[7] This provides a more stable and continuous intracellular supply of Vitamin C. Another, though less common, stable form is ascorbyl palmitate, a fat-soluble derivative.[18]
Q4: How should I prepare and store my this compound stock solution?
A4: To maximize stability, follow these guidelines:
-
Prepare Fresh: It is highly recommended to prepare a fresh solution for each experiment.[4]
-
Use High-Purity, Deoxygenated Water: This minimizes contaminants and dissolved oxygen.[3]
-
Acidic pH: Stock solutions prepared in water without pH adjustment will be acidic, which increases stability.[3]
-
Short-term Storage: If you must store a stock solution, aliquot it into small volumes, protect it from light, and store it at 4°C for no more than a week. For longer-term storage, -20°C or -80°C is recommended, but fresh preparation is always superior.[4][5]
Q5: What concentration of this compound should I use in my experiments?
A5: The optimal concentration of this compound is cell-type dependent and should be empirically determined.[4] Commonly used concentrations in vitro range from 5 µM to 200 µM.[4] It is important to note that high concentrations can have pro-oxidant and cytotoxic effects.[4][19]
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Half-life / Loss Rate | Source |
| In Culture Media | ||
| Modified New circulator, 95% O₂ | 1.5 hours | [9] |
| Modified New circulator, 20% O₂ | ~2 hours | [9] |
| Petri dishes, 20% O₂ | 0.9 hours | [9] |
| Serum-free RPMI medium | ~1.5 hours | [7] |
| Storage of Media | ||
| Stored at room temperature | 15.5 hours | [9] |
| Stored at 5°C | ~9% loss per day | [9] |
| Stored at 0°C | ~4% loss per day | [9] |
| pH of Solution | ||
| pH 3-4 | Most stable | [3][11] |
| pH 5 | Half-life of dehydroascorbic acid is ~30 hours | [3] |
| pH 7.4 | Half-life of dehydroascorbic acid is ~30 minutes | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM this compound stock solution with enhanced short-term stability.
Materials:
-
This compound powder
-
Disodium (B8443419) EDTA
-
High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen/argon)
-
Sterile, amber or foil-wrapped 15 mL conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., biological safety cabinet), weigh out 176.12 mg of this compound and 3.72 mg of disodium EDTA.
-
Transfer the powders to a sterile, amber or foil-wrapped conical tube.
-
Add 9 mL of deoxygenated, high-purity water.
-
Gently vortex until the powder is completely dissolved.
-
Adjust the volume to 10 mL with deoxygenated, high-purity water.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile amber tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and exposure to air.
-
Use immediately or store at 4°C for up to one week or at -80°C for longer-term storage.
Protocol 2: Quantification of this compound using a Spectrophotometric Assay
This protocol provides a general method for measuring this compound concentration based on its reduction of 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Cell culture medium sample
-
This compound standards
-
Metaphosphoric acid (MPA) solution (e.g., 6% w/v)
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation:
-
Collect an aliquot of your cell culture medium.
-
To stabilize the this compound and precipitate proteins, mix one part of the medium with four parts of cold 6% MPA solution.[20]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any precipitate.
-
Collect the supernatant for analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards of known concentrations in the same MPA solution used for the samples.
-
-
Assay:
-
In a microplate or cuvette, add your sample supernatant or standard.
-
Add the DCPIP solution. The this compound will reduce the DCPIP, causing its color to fade.
-
Immediately measure the absorbance at a specific wavelength (e.g., 520 nm), where DCPIP absorbs. The decrease in absorbance is proportional to the amount of this compound.
-
-
Calculation:
-
Plot the absorbance values of the standards against their concentrations to create a standard curve.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound levels in culture medium: concentrations in commercial media and maintenance of levels under conditions of organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. redox - Why does the stability of ascorbic acid decrease (increased rate of oxidation to dehydroascorbic acid) when pH increases? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Oxidation of ascorbic acid as an indicator of photooxidative stress in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Supplemental Forms | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 19. As(2)O (3) oxidation by vitamin C: cell culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wwwn.cdc.gov [wwwn.cdc.gov]
Technical Support Center: L-Ascorbic Acid Stability in Experimental Procedures
For researchers, scientists, and drug development professionals, maintaining the stability of L-Ascorbic acid (Vitamin C) is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
FAQs & Troubleshooting Guide
Q1: Why is my this compound solution turning a yellow or brown color?
A1: Discoloration of your this compound solution is a visual indicator of oxidative degradation.[1] this compound is highly susceptible to oxidation, a process accelerated by factors such as exposure to light, oxygen, heat, and increased pH.[2] During oxidation, this compound is converted to dehydroascorbic acid (DHA), which can then undergo further irreversible degradation to 2,3-diketogulonic acid and other compounds that may be colored.[3][4]
Troubleshooting Steps:
-
Oxygen Exclusion: Prepare solutions with deoxygenated water and consider bubbling an inert gas like nitrogen or argon through the solution.
-
Light Protection: Store solutions in amber-colored vials or wrap containers with aluminum foil to prevent photodegradation.[5][6]
-
Temperature Control: Keep stock solutions refrigerated or frozen. For long-term storage, aliquoting and storing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
-
pH Management: Maintain a slightly acidic pH (between 3 and 5) for your solution, as this compound is most stable under these conditions.[7]
Q2: I am observing inconsistent results in my cell culture experiments with this compound. What could be the cause?
A2: The instability of this compound in typical cell culture media is a common source of inconsistent results.[8] Standard culture conditions (37°C, neutral pH, and oxygenated environment) promote its rapid degradation.[9]
Troubleshooting Steps:
-
Fresh Preparation: Always prepare this compound solutions fresh for each experiment.[5]
-
Stable Derivatives: Consider using more stable derivatives like this compound 2-phosphate, which gradually releases active this compound in the culture.[6][8][10][11]
-
Frequent Supplementation: If using standard this compound, replenish it in the culture medium every few hours to maintain a consistent concentration.[5]
-
Chelating Agents: The presence of metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), can catalyze oxidation. Adding a chelating agent like EDTA can help stabilize the solution.[1]
Q3: What is the impact of pH on the stability of this compound solutions?
A3: The stability of this compound is highly dependent on the pH of the solution. It is most stable in acidic conditions and becomes increasingly unstable as the pH rises.[7][12] In solutions with a pH above 5, it is predominantly in its ionized form, ascorbate (B8700270), which is more susceptible to oxidation.[2]
Troubleshooting Steps:
-
Acidic Buffers: When possible, prepare and store this compound in acidic buffers. Metaphosphoric acid has been shown to be a particularly effective stabilizer.[13]
-
Immediate Use: If your experimental conditions require a neutral or alkaline pH, add the this compound solution immediately before starting your measurements or procedure.
Quantitative Data on this compound Stability
The rate of this compound degradation is influenced by several factors. The tables below provide a summary of its stability under different conditions.
Table 1: Influence of Temperature on this compound Degradation
| Temperature | Conditions | Degradation Rate/Half-Life |
| 4°C and 20°C | In solution over 7 weeks | Degradation kinetics were studied, showing temperature dependence.[14] |
| 25°C and 35°C | In guava juice, stored in the dark | After 7 days, degradation was 23.4% and 56.4%, respectively.[3] |
| 61-105°C | Intermediate moisture model food system | Degradation followed zero-order kinetics.[15] |
| 80-100°C | Sodium acetate (B1210297) and phosphate (B84403) buffers | Thermal degradation was studied, showing acceleration with increased temperature.[16] |
| 150-190°C | Hot-compressed water | Degradation conformed to pseudo-first-order kinetics.[17] |
Table 2: Effect of pH on this compound Degradation
| pH Range | Effect on Stability |
| 1.5 - 7.0 | Degradation accelerates as pH increases.[12] |
| < 2 | Furfural is a primary degradation product.[18] |
| 5.0, 7.0, and 9.5 | Apparent activation energies for degradation were 15.77, 31.70, and 47.53 kJ/mol, respectively.[17] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Solvent Preparation: Use freshly boiled and cooled distilled water to minimize dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in a mixture of the deoxygenated water and 1M sulfuric acid.[19]
-
Stabilization (Optional): For enhanced stability, consider adding a stabilizer such as metaphosphoric acid.[13]
-
Storage: Store the solution in a tightly capped, light-protected container at low temperatures. For cell culture, it is recommended to prepare fresh solutions for each use.[5][6]
Methods for Quantification of this compound
-
Titration: A common method involves titration with a standardized iodine solution using a starch indicator.[19] Another titrimetric method uses 2,6-dichlorophenolindophenol (DCPIP).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used and reliable method for the simultaneous determination of this compound and its degradation products.[20][21][22]
-
Spectrophotometry: UV spectrophotometry can be a simple and rapid method for quantification.[20]
Visualizations
This compound Degradation Pathway
Caption: Simplified degradation pathway of this compound.
Factors Influencing this compound Stability
Caption: Key factors that promote or hinder this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. himedialabs.com [himedialabs.com]
- 10. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A model study on rate of degradation of this compound during processing using home-produced juice concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. A model study on rate of degradation of this compound during processing using home-produced juice concentrates. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. Kinetics of this compound degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Method of Analysis for Ascorbic Acid | Pharmaguideline [pharmaguideline.com]
- 20. rfppl.co.in [rfppl.co.in]
- 21. Determination of this compound and D-iso-ascorbic acid by HPLC (Type-II) | OIV [oiv.int]
- 22. droracle.ai [droracle.ai]
Technical Support Center: L-Ascorbic Acid Stability in Physiological Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of L-Ascorbic acid (Vitamin C) degradation in physiological buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading so quickly in my physiological buffer (e.g., PBS, cell culture media)?
This compound is notoriously unstable in aqueous solutions, especially under physiological conditions (pH 7.35–7.45).[1] Several factors contribute to its rapid degradation:
-
pH: The rate of oxidation increases as the pH rises. This compound is most stable at a pH of 3, but at a physiological pH of around 7.4, it is highly unstable.[1]
-
Oxygen: The presence of dissolved oxygen is a primary driver of oxidative degradation.[2][3][4]
-
Temperature: Higher temperatures accelerate the degradation rate.[1][5][6] Storing solutions at 37°C, as is common in cell culture, significantly increases degradation compared to storage at 4°C or room temperature.[5]
-
Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), act as catalysts for the oxidation of this compound.[1][2][7] These ions are often present as impurities in reagents or as components of complex media like Murashige and Skoog (MS) medium.[8]
-
Light: Exposure to light, especially UV light, can induce photodegradation.[7][9]
Q2: What are the primary degradation products of this compound, and are they harmful to my experiments?
This compound undergoes oxidation to form dehydroascorbic acid (DHA).[7][9][10] While DHA can be reduced back to ascorbic acid by certain cellular mechanisms, it is also unstable and can be irreversibly hydrolyzed to 2,3-diketo-L-gulonic acid.[5][9] Further degradation can lead to a variety of other compounds, including L-xylonic acid, L-lyxonic acid, L-erythrulose, and oxalate.[9][11]
The accumulation of these degradation products can be problematic for several reasons:
-
They lack the antioxidant properties of this compound.
-
They can potentially interfere with experimental assays.
-
In cell culture, high concentrations of dehydroascorbic acid are considered non-physiological and may have unintended effects.[12]
Q3: How can I prepare and store this compound solutions to maximize their stability?
To ensure the potency and reproducibility of your experiments, proper preparation and storage of this compound solutions are critical.
-
Use High-Purity Reagents: Start with high-purity this compound and use deionized, deoxygenated water to prepare your solutions.
-
Control pH: If your experimental conditions permit, preparing stock solutions in a slightly acidic buffer can enhance stability.
-
Chelate Metal Ions: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester catalytic metal ions.[8][9]
-
Minimize Oxygen Exposure: Prepare solutions in an environment with minimal oxygen, for example, by bubbling the solvent with nitrogen or argon gas. Store solutions in tightly sealed containers with minimal headspace to reduce contact with air.[2]
-
Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.[9][13]
-
Store at Low Temperatures: Store stock solutions at low temperatures (-20°C or -80°C) and prepare fresh working solutions for each experiment.[14] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.[14]
Troubleshooting Guides
Problem 1: Inconsistent experimental results when using this compound.
Inconsistent results are often a direct consequence of this compound degradation.
Troubleshooting Steps:
-
Verify Solution Integrity: Prepare fresh this compound solutions for each experiment. Do not use solutions that have been stored for extended periods at room temperature or 4°C.
-
Standardize Preparation Protocol: Ensure that all researchers in the lab are following a standardized protocol for preparing and handling this compound solutions.
-
Incorporate Stabilizers: Consider adding stabilizers to your buffer.
-
Use a More Stable Derivative: For long-term experiments, especially in cell culture, consider using a stabilized derivative of ascorbic acid, such as ascorbate-2-phosphate (AAP).[12][15] AAP is resistant to oxidation in the medium but is hydrolyzed by cellular phosphatases to release active ascorbic acid intracellularly.[12]
Problem 2: this compound appears to be degrading in my cell culture medium.
Cell culture media provide an ideal environment for the rapid degradation of this compound due to their physiological pH, presence of metal ions, and incubation at 37°C.[16]
Troubleshooting Steps:
-
Frequent Media Changes: If using this compound directly, replenish it frequently by changing the media to maintain a consistent concentration.[12]
-
Low Oxygen Conditions: If experimentally feasible, conduct cell culture experiments under low oxygen conditions (e.g., in a hypoxic chamber) to enhance ascorbate (B8700270) stability.[12]
-
Switch to a Stabilized Derivative: The most effective solution for long-term cell culture is to use a stabilized form like ascorbate-2-phosphate (AAP). A combination of this compound and AAP can provide a more constant level of ascorbate in the culture medium.[12][15]
Quantitative Data Summary
Table 1: Factors Affecting this compound Degradation
| Factor | Condition | Effect on Stability | Reference(s) |
| pH | pH 3 | Most Stable | [1] |
| pH 5 | Oxidation rate increases 2-fold compared to pH 3 | [1] | |
| pH 7.35-7.45 (Physiological) | Unstable | [1] | |
| Temperature | 4°C | More Stable | [5] |
| 25°C | Degradation is 23.4% after 7 days | [5] | |
| 35°C | Degradation is 56.4% after 7 days | [5] | |
| Metal Ions | Se(IV) (1 mg/L) | Increases stability by ~34% | [1] |
| Mg(II) (1 mg/L) | Increases stability by ~16% | [1] | |
| Zn(II) (1 mg/L) | Decreases stability by ~23% | [1] | |
| Mn(II) (1 mg/L) | No significant influence | [1] | |
| Light | UV Light Exposure | Decreases concentration to 80% | [9] |
| Natural Light (transparent container) | Decreases concentration to 84% | [9] | |
| Natural Light (brown flask) | Decreases concentration to 96% | [9] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Concentration
This method utilizes the reduction of 2,6-dichlorophenolindophenol (DCPIP) by this compound, resulting in a color change that can be measured spectrophotometrically.[1][17]
Materials:
-
This compound standard solution
-
Sample solution containing this compound
-
2,6-dichlorophenolindophenol (DCPIP) solution[19]
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards of known concentrations in 4% oxalic acid.
-
To a fixed volume of each standard, add a known volume of DCPIP solution.
-
Measure the absorbance of the resulting solutions at the appropriate wavelength (typically around 520 nm).
-
Plot a standard curve of absorbance versus this compound concentration.
-
-
Sample Preparation:
-
Dilute the sample containing this compound in 4% oxalic acid to a concentration that falls within the range of the standard curve.
-
-
Measurement:
-
Add the same volume of DCPIP solution used for the standards to the diluted sample.
-
Measure the absorbance of the sample solution.
-
-
Calculation:
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the standard curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound and its Degradation Products
HPLC provides a more specific and sensitive method for quantifying this compound and its degradation products.[6][20][21]
Materials:
-
HPLC system with a suitable detector (e.g., UV or mass spectrometer)
-
Appropriate HPLC column (e.g., C18 or an ion-exchange column like Aminex HPX-87H)[21]
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a dilute acid like sulfuric acid)[21]
-
This compound and degradation product standards
Procedure:
-
Sample Preparation:
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the analysis using a validated method with a defined mobile phase composition, flow rate, and column temperature.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and peak areas to those of the standards.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. himedialabs.com [himedialabs.com]
- 17. Vitamin C - Wikipedia [en.wikipedia.org]
- 18. ijrest.net [ijrest.net]
- 19. iitg.ac.in [iitg.ac.in]
- 20. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
How to minimize L-Ascorbic acid auto-oxidation in the presence of metal ions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the auto-oxidation of L-Ascorbic acid, with a specific focus on minimizing degradation in the presence of catalytic metal ions.
Troubleshooting Guides
Issue: My this compound solution is rapidly turning yellow/brown.
Answer:
This discoloration is a common indicator of this compound oxidation, forming dehydroascorbic acid (DHA) and subsequent degradation products. The primary culprit is often the presence of transition metal ions, which act as catalysts for this process.
Potential Causes and Solutions:
-
Metal Ion Contamination: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can significantly accelerate the auto-oxidation of this compound.[1][2] These ions can be introduced from various sources, including glassware, spatulas, water, and reagents.
-
Solution: Utilize metal-free labware or thoroughly wash glassware with a metal-chelating solution (e.g., 1 mM EDTA) followed by rinsing with high-purity, deionized water. Use non-metallic spatulas.
-
-
Inappropriate pH: The stability of this compound is highly pH-dependent.[3][[“]] Oxidation rates can increase in neutral to alkaline conditions.[2][3]
-
Exposure to Oxygen and Light: Dissolved oxygen is a key reactant in the auto-oxidation process, and UV light can also promote degradation.[3]
-
Solution: Prepare solutions with deoxygenated water (e.g., by sparging with nitrogen or argon gas). Store solutions in amber or opaque containers to protect from light and consider blanketing the headspace with an inert gas.
-
Issue: I'm observing a rapid loss of potency in my this compound formulation.
Answer:
A rapid decrease in the concentration of active this compound is a direct consequence of its oxidation. The catalytic cycle involving metal ions is a major contributor to this loss.
Experimental Protocol to Mitigate Potency Loss:
-
Buffer Preparation:
-
Prepare an acidic buffer (e.g., citrate (B86180) or acetate) with a pH between 3 and 5.
-
Use high-purity water and analytical grade reagents.
-
To remove trace metal contaminants, consider passing the buffer through a column containing a chelating resin (e.g., Chelex® 100).
-
-
Addition of a Chelating Agent:
-
Incorporate a strong chelating agent into your buffer before adding this compound. Diethylenetriaminepentaacetic acid (DTPA) and Ethylenediamine-di(o-hydroxyphenylacetic) acid (EDDHA) are highly effective at inhibiting metal-catalyzed oxidation.[7]
-
A typical starting concentration for the chelating agent is 0.1-1 mM.
-
-
This compound Dissolution:
-
Dissolve this compound in the prepared, chelator-containing buffer.
-
Minimize headspace in the storage container to reduce oxygen exposure.
-
-
Storage:
-
Store the solution at low temperatures (2-8°C) and protected from light.
-
Issue: There is unexpected precipitation in my this compound solution.
Answer:
Precipitation can occur for several reasons, including the formation of insoluble degradation products or the interaction of this compound or its byproducts with other components in your formulation.
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify its composition. This can provide clues about the degradation pathway.
-
Evaluate for Metal Complexes: In the presence of high concentrations of certain metal ions, insoluble ascorbate-metal complexes may form.
-
Consider Co-solvents: this compound has limited solubility in some non-aqueous solvents. If your formulation includes co-solvents, ensure that this compound remains soluble throughout the desired temperature range.
Frequently Asked Questions (FAQs)
What is the primary mechanism of this compound auto-oxidation in the presence of metal ions?
The auto-oxidation of this compound (AscH₂) in the presence of transition metal ions like Cu²⁺ and Fe³⁺ proceeds through a catalytic redox cycle. The metal ion is first reduced by ascorbate (B8700270), and the reduced metal ion is then re-oxidized by dissolved oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[1][8] These ROS can further accelerate the oxidation of this compound.
Which metal ions are the most potent catalysts for this compound degradation?
Copper (Cu²⁺) and iron (Fe³⁺) ions are the most significant catalysts for this compound auto-oxidation. Even at micromolar concentrations, these metal ions can dramatically increase the rate of degradation.[1][9] Other metal ions like zinc (Zn²⁺), manganese (Mn²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) have a much less significant impact on its stability.[10]
How do chelating agents work to stabilize this compound?
Chelating agents are molecules that can bind to metal ions, forming a stable complex. This complexation prevents the metal ion from participating in the redox cycling that drives this compound oxidation.[7] Effective chelating agents form a stable complex with the metal ion, rendering it catalytically inactive.
What are the most effective chelating agents for minimizing this compound oxidation?
The effectiveness of a chelating agent depends on its affinity for the specific metal ion and its ability to prevent the metal from participating in redox reactions.
| Chelating Agent | Target Metal Ions | Efficacy | Reference |
| Diethylenetriaminepentaacetic acid (DTPA) | Fe³⁺, Cu²⁺ | High | [7] |
| Ethylenediamine-di(o-hydroxyphenylacetic) acid (EDDHA) | Fe³⁺, Cu²⁺ | High | [7] |
| Ethylenediaminetetraacetic acid (EDTA) | Fe³⁺, Cu²⁺ | Moderate to High | [6][7] |
| Citric Acid | Fe³⁺, Cu²⁺ | Moderate | [11] |
How does pH influence the stability of this compound?
The stability of this compound is significantly affected by pH.[[“]] The rate of oxidation generally increases with increasing pH, particularly in alkaline conditions.[2][3] This is because the ascorbate dianion, which is more prevalent at higher pH, is more susceptible to oxidation.[3] A pH range of 3-5 is generally considered optimal for stability.[[“]]
Can other antioxidants be used to protect this compound?
Yes, synergistic effects can be observed when this compound is combined with other antioxidants.[12][13] For example, other antioxidants can help regenerate this compound from its oxidized state or scavenge the reactive oxygen species that contribute to its degradation.[14] Glutathione and thiourea (B124793) have shown a protective effect.[15]
What are the ideal storage conditions for this compound solutions?
To maximize the shelf-life of this compound solutions, the following conditions are recommended:
-
Low Temperature: Store at 2-8°C.
-
Protection from Light: Use amber or opaque containers.
-
Oxygen-Free Environment: Deoxygenate the solvent and store under an inert gas (e.g., nitrogen or argon).
-
Acidic pH: Maintain a pH between 3 and 5.
-
Presence of a Chelating Agent: Include an effective chelating agent like DTPA or EDDHA.
Visualizations
Caption: Metal Ion Catalytic Cycle in this compound Oxidation.
Caption: Workflow for Preparing a Stabilized this compound Solution.
Caption: Decision Tree for Troubleshooting this compound Degradation.
References
- 1. escholarship.org [escholarship.org]
- 2. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. US9687471B2 - Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same - Google Patents [patents.google.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ascorbate oxidation by iron, copper and reactive oxygen species: review, model development, and derivation of key rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. remedypublications.com [remedypublications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Optimizing storage conditions for L-Ascorbic acid stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for L-Ascorbic acid (Vitamin C) stock solutions. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stock solutions?
A1: The primary cause of this compound degradation is oxidation. This compound is highly sensitive to oxygen, and this process is accelerated by factors such as exposure to light, elevated temperatures, and increased pH.[1][2][3] The presence of metal ions, particularly copper (Cu2+) and iron (Fe3+), can also catalyze its degradation.[3]
Q2: How should I prepare a stock solution of this compound for cell culture?
A2: Due to its instability in aqueous solutions, it is often recommended to prepare this compound solutions fresh for each experiment.[1] To prepare a stock solution, dissolve this compound powder in distilled water or a suitable buffer. The solution should be prepared in an amber-colored tube or a tube wrapped in aluminum foil to protect it from light.[1] For cell culture applications, sterile filter the solution through a 0.22 µm membrane filter. Do not autoclave.
Q3: Can I store this compound stock solutions, and if so, for how long?
A3: While fresh preparation is ideal, stock solutions can be stored for short periods under optimal conditions. For a more stable alternative in cell culture, consider using a derivative like 2-Phospho-L-ascorbic acid trisodium (B8492382) salt, which can be stored as a stock solution in distilled water at 4°C for up to a week.[1] For standard this compound, storage at low temperatures (-20°C or -70°C) in small, single-use aliquots is recommended to minimize freeze-thaw cycles.
Q4: What is the optimal pH for an this compound stock solution?
A4: this compound is most stable in acidic conditions.[4] The rate of oxidation increases as the pH rises.[2][5] Therefore, maintaining a low pH (below 4.0) can significantly improve the stability of the stock solution.
Q5: Are there any stabilizing agents I can add to my this compound solution?
A5: Yes, certain agents can help stabilize this compound solutions. The addition of chelating agents like EDTA can bind metal ions that catalyze oxidation. Antioxidants such as glutathione (B108866) and ferulic acid have also been shown to have a protective effect.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown | Oxidation of this compound. | Discard the solution. Prepare fresh solution and ensure proper storage conditions (protection from light, low temperature, appropriate pH). |
| Inconsistent experimental results | Degradation of this compound in the stock solution or during the experiment. | Prepare fresh stock solution for each experiment. If using a stored stock, test its concentration before use. Minimize the exposure of the working solution to light and heat during the experiment. |
| Precipitate forms in the solution upon thawing | The concentration of this compound may be too high for the solvent at low temperatures. | Gently warm the solution to redissolve the precipitate. If the problem persists, consider preparing a less concentrated stock solution. |
| Loss of biological activity | The this compound has degraded to dehydroascorbic acid and other inactive products. | Confirm the integrity of your stock solution. Prepare fresh solution and adhere strictly to optimal storage and handling protocols. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the degradation under various conditions.
| Storage Condition | Concentration | Duration | Degradation/Retention | Reference |
| 25°C and 35°C in the dark (Guava Juice) | ~42.2 mg/mL | 7 days | 23.4% and 56.4% degradation, respectively | [4] |
| Room temperature in the presence of light | 1% aqueous solution | 27 days | ~21% loss of initial concentration | [4] |
| Room temperature in the presence of light | 10% aqueous solution | 27 days | ~8% degradation | [4] |
| 4°C and 25°C (in liposomes) | Not specified | 7 weeks | 33% and 70% degradation, respectively | [4] |
| 4°C and 20°C (encapsulated) | Not specified | 30 days | 1.42% and 2.38% degradation, respectively | [4] |
| 20°C in the dark (in neutral medium) | Not specified | 2 days | Complete degradation | [6] |
| +4°C in the dark (in acidic medium) | Not specified | 30 days | 74% degradation (26% retained) | [6] |
| 4°C (in 3-layered bag with high oxygen permeability) | Not specified | 15 hours | 50% loss (half-life) | [7] |
| 4°C (in 3-layered bag with moderate oxygen permeability) | Not specified | 9 days | 50% loss (half-life) | [7] |
| up to 40°C (in 6-layered bag with low oxygen permeability) | Not specified | 16 days | 50% loss (half-life) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder (molecular weight: 176.12 g/mol )
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
50 mL conical tube (amber or wrapped in foil)
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh out 0.8806 g of this compound powder.
-
Transfer the powder to the 50 mL conical tube.
-
Add 40 mL of nuclease-free water or buffer to the tube.
-
Vortex until the this compound is completely dissolved.
-
Adjust the final volume to 50 mL with the solvent.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for single use.
-
Store the aliquots at -20°C or -80°C immediately.
Protocol 2: Assessment of this compound Stability by HPLC-UV
Objective: To quantify the concentration of this compound in a solution over time to determine its stability under specific storage conditions.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
This compound reference standard
-
Mobile phase (e.g., 0.1% phosphoric acid in water)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard (e.g., 100 µg/mL) in the mobile phase.
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 5, 10, 25, 50, 75 µg/mL).
-
-
Sample Preparation:
-
At specified time points (e.g., 0, 24, 48, 72 hours) of storage under the desired conditions, take an aliquot of the this compound solution being tested.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC parameters (e.g., flow rate: 1.0 mL/min, injection volume: 20 µL, column temperature: 25°C, UV detection wavelength: 245 nm).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: this compound Synthesis and Degradation Pathway.
Caption: Experimental Workflow for this compound Stability Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A model study on rate of degradation of this compound during processing using home-produced juice concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity, Stability in Aqueous Medium and Molecular Docking/Dynamics Study of 6-Amino- and N-Methyl-6-amino-L-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of ascorbic acid stability in different multilayered parenteral nutrition bags: critical influence of the bag wall material - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Ascorbic Acid Interference in Reactive Oxygen Species (ROS) Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by L-Ascorbic acid (Vitamin C) interference in reactive oxygen species (ROS) assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with ROS assays?
This compound is a potent antioxidant that can directly scavenge a variety of ROS, including superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH)[1][2]. This scavenging activity leads to a reduction in the ROS available to react with the assay probe, resulting in an underestimation of ROS levels and potentially causing false-negative results[3]. The interference is concentration-dependent, with higher concentrations of ascorbic acid leading to greater inhibition of the ROS signal[1].
Q2: How does this compound specifically affect common ROS probes like DCFH-DA, Amplex Red, and MitoSOX?
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate): this compound can reduce the oxidized, fluorescent product of the DCFH-DA assay (DCF) back to its non-fluorescent form, leading to a decreased signal. Additionally, as a direct scavenger of ROS, it reduces the amount of ROS available to oxidize the DCFH probe in the first place[4][5].
-
Amplex Red: This assay relies on the horseradish peroxidase (HRP)-catalyzed conversion of Amplex Red to the fluorescent resorufin (B1680543) in the presence of H₂O₂. This compound interferes by directly reducing H₂O₂, making it unavailable for the enzymatic reaction[6]. This leads to a stoichiometric reduction in the fluorescent signal.
-
MitoSOX Red: This probe is used to detect mitochondrial superoxide. While MitoSOX is designed to be specific for superoxide, high levels of this compound can potentially interfere by scavenging superoxide before it reacts with the probe[7][8]. However, some studies suggest that under certain conditions, ascorbic acid might even enhance mitochondrial superoxide formation, adding complexity to its effects[7].
Q3: Can this compound ever act as a pro-oxidant in cell culture?
Yes, under certain conditions, particularly at high concentrations and in the presence of transition metal ions like iron (Fe²⁺/Fe³⁺), this compound can exhibit pro-oxidant activity. It can reduce Fe³⁺ to Fe²⁺, which then catalyzes the Fenton reaction, generating highly reactive hydroxyl radicals from hydrogen peroxide. This can lead to an increase in oxidative stress.
Troubleshooting Guides
Problem 1: Unexpectedly low or no ROS signal in cells treated with a known ROS inducer.
Possible Cause: Presence of this compound in the cell culture medium or supplements.
Solutions:
-
Check Media Composition: Verify if the cell culture medium or supplements contain this compound. Many commercial media formulations include it as a nutrient.
-
Wash Cells Thoroughly: Before performing the ROS assay, wash the cells multiple times with a buffer that does not contain this compound, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[9].
-
Use Ascorbate (B8700270) Oxidase: For extracellular ROS measurements, consider treating the samples with ascorbate oxidase, an enzyme that specifically degrades ascorbic acid[10][11].
-
Run a Control: Include a control group where a known concentration of this compound is added to the assay to quantify the extent of signal inhibition.
Problem 2: High variability in ROS measurements between experiments.
Possible Cause: Inconsistent concentrations of this compound in the experimental setup.
Solutions:
-
Standardize Media and Supplements: Use the same batch of cell culture medium and supplements for all related experiments to ensure consistent this compound levels.
-
Prepare Fresh Solutions: this compound can degrade over time. Prepare fresh solutions and media for each experiment.
-
Implement a Pre-Assay Incubation Step: Before adding the ROS probe, incubate the cells in a fresh, ascorbic acid-free medium for a defined period to allow for the depletion of intracellular ascorbic acid.
Quantitative Data on this compound Interference
The following tables summarize the quantitative effects of this compound on common ROS assays based on published data.
Table 1: Effect of this compound on DCFH-DA Assay Signal
| This compound Concentration | Cell Type | ROS Inducer | % Reduction in ROS Signal (Approximate) | Reference |
| 50 µM | MM6 (monocytic) | Basal | 12% | [12] |
| 500 µM | ARPE-19 | UVB (20 mJ/cm²) | 15% | [4] |
| 500 µM | ARPE-19 | UVB (100 mJ/cm²) | 51% | [4] |
| 500 µM | ARPE-19 | H₂O₂ (0.2 mM) | 75% | [4] |
| 500 µM | ARPE-19 | H₂O₂ (0.4 mM) | 75% | [4] |
Table 2: Effect of this compound on Amplex Red Assay Signal
| This compound Concentration | System | % Reduction in H₂O₂ Detection (Approximate) | Reference |
| 10 µM | Cell-free | Significant inhibition | [3] |
| 30 µM | Cell-free | Significant inhibition | [3] |
| 100 µM | Cell-free | Potent inhibition | [1] |
Experimental Protocols
Protocol 1: Washing Procedure to Remove this compound from Adherent Cells
-
Aspirate the cell culture medium from the wells.
-
Gently add pre-warmed, sterile PBS or HBSS to each well. For a 6-well plate, use 2 mL per well.
-
Gently rock the plate back and forth for 30-60 seconds.
-
Aspirate the wash buffer.
-
Repeat steps 2-4 for a total of 3-5 washes.
-
Proceed immediately with your ROS assay protocol in an ascorbic acid-free medium or buffer.
Protocol 2: Using Ascorbate Oxidase to Eliminate Ascorbic Acid Interference
-
Prepare a stock solution of ascorbate oxidase in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 5.6).
-
Before adding the ROS detection probe, add ascorbate oxidase to your samples (e.g., cell culture supernatant) to a final concentration of 0.1-1.0 U/mL.
-
Incubate at room temperature or 37°C for 15-30 minutes to allow for the complete oxidation of ascorbic acid.
-
Proceed with the addition of your ROS detection reagents. Note: This method is suitable for extracellular ROS measurements. For intracellular measurements, cell washing is the preferred method.
Visualizations
Caption: ROS generation, signaling, and scavenging by this compound.
References
- 1. Effect of ascorbic acid on reactive oxygen species production in chemotherapy and hyperthermia in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramitochondrial Ascorbic Acid Enhances the Formation of Mitochondrial Superoxide Induced by Peroxynitrite via a Ca2+-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MitoSOX | AAT Bioquest [aatbio.com]
- 9. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biogot.com [biogot.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation Kinetics of L-Ascorbic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of L-Ascorbic acid's thermal degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound degradation in solution?
A1: this compound (Vitamin C) degradation in solution primarily occurs through two pathways: aerobic (oxidative) and anaerobic (non-oxidative).[1]
-
Aerobic Pathway: In the presence of oxygen, this compound is oxidized to dehydroascorbic acid (DHAA).[1][2] DHAA is unstable and can be hydrolyzed to 2,3-diketogulonic acid, which then undergoes further reactions to form various degradation products, including 2-furoic acid and 3-hydroxy-2-pyrone.[1][2] This pathway is often accelerated by the presence of metal ions like copper (Cu²⁺) and iron (Fe²⁺).[3]
-
Anaerobic Pathway: In the absence of oxygen, particularly at elevated temperatures and acidic pH, this compound can degrade directly.[2] This non-oxidative degradation can involve the cleavage of the lactone ring to form 2,3-enegulonic acid, which can then be decarboxylated to form furfural.[1][2][4][5]
Q2: What is the typical kinetic model for the thermal degradation of this compound?
A2: The thermal degradation of this compound in solution is generally described by pseudo-first-order kinetics.[6][7][8][9] This means the rate of degradation is proportional to the concentration of this compound. The integrated rate law for a first-order reaction is often used to analyze experimental data: ln(C/C₀) = -kt, where C is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.[7]
Q3: Which factors have the most significant impact on the stability of this compound in solution?
A3: Several factors significantly influence the stability of this compound in solution:
-
Temperature: Higher temperatures accelerate the degradation rate.[2][10][11]
-
pH: The stability of this compound is highly pH-dependent. It is generally most stable in acidic conditions (around pH 3-5).[6][12] As the pH increases, the rate of oxidation increases.[12]
-
Oxygen: The presence of dissolved oxygen is a major factor in the oxidative degradation of this compound.[1][10]
-
Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of this compound.[3]
-
Light: Exposure to light, especially UV radiation, can promote the photooxidation of this compound.[3]
Q4: What are the common analytical methods to quantify this compound concentration during a degradation study?
A4: Several analytical techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for separating and quantifying this compound and its degradation products.[2]
-
UV-Vis Spectrophotometry: This method can be used to determine the concentration of this compound by measuring its absorbance at a specific wavelength (typically around 243-265 nm).[13][14] Another spectrophotometric method involves the reduction of 2,6-dichlorophenoloindophenol (DCPIP) by ascorbic acid.[12]
-
Titration: A classic method involves the redox titration of this compound with a standardized solution of an oxidizing agent, such as 2,6-dichlorophenoloindophenol (DCPIP), where the endpoint is indicated by a color change.[15]
Troubleshooting Guides
Problem 1: My this compound is degrading much faster than expected based on the literature.
-
Possible Cause 1: Presence of Metal Ion Contaminants.
-
Troubleshooting Step: Ensure all glassware is thoroughly cleaned and rinsed with deionized, metal-free water. Consider using a chelating agent like EDTA in your buffer solution to sequester any trace metal ions.
-
-
Possible Cause 2: Higher than expected pH.
-
Troubleshooting Step: Calibrate your pH meter immediately before preparing your solutions. Verify the pH of your final this compound solution. The stability of this compound is pH-dependent, with lower rates of oxidation observed at a lower pH.[12]
-
-
Possible Cause 3: Oxygen Saturation.
-
Troubleshooting Step: If you are aiming for an anaerobic study, ensure your solution is thoroughly deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) before and during the experiment. Seal your reaction vessels tightly.
-
Problem 2: I am observing high variability and poor reproducibility in my kinetic data.
-
Possible Cause 1: Inconsistent Temperature Control.
-
Troubleshooting Step: Use a calibrated water bath or incubator with precise temperature control (±0.1°C). Ensure your samples reach the target temperature before starting your time-course measurements.
-
-
Possible Cause 2: Inconsistent Sample Handling and Analysis.
-
Troubleshooting Step: Standardize your sampling procedure. For example, cool samples immediately in an ice bath after withdrawal from the heating source to quench the degradation reaction before analysis. Ensure consistent dilution and injection volumes if using HPLC.
-
-
Possible Cause 3: Light Exposure.
-
Troubleshooting Step: Protect your solutions from light by using amber glassware or wrapping your containers in aluminum foil, especially if the experiments are conducted over an extended period.[3]
-
Problem 3: My analytical method (e.g., UV-Vis) is giving me inconsistent readings.
-
Possible Cause 1: Interference from Degradation Products.
-
Troubleshooting Step: Some degradation products may also absorb at the same wavelength as this compound. Consider using a more specific method like HPLC to separate the parent compound from its degradants.
-
-
Possible Cause 2: Instrument Drift.
-
Troubleshooting Step: Allow your spectrophotometer to warm up adequately. Blank the instrument with the appropriate solvent or buffer before each measurement.
-
Quantitative Data Summary
The following tables summarize kinetic parameters for the thermal degradation of this compound from various studies. Note that experimental conditions vary significantly between studies.
Table 1: Degradation Rate Constants (k) of this compound at Different Temperatures and pH
| Temperature (°C) | pH | Initial Concentration (mol/L) | Rate Constant (k) | Reference |
| 150 | 5.0 | 0.03 - 0.07 | 0.00439 - 0.01279 h⁻¹ | [6] |
| 190 | 5.0 | 0.03 - 0.07 | 0.01380 - 0.01768 h⁻¹ | [6] |
| 60 | 5.0 - 6.5 | Not specified | 0.0223 min⁻¹ | [8] |
| 90 | 5.0 - 6.5 | Not specified | 0.1028 min⁻¹ | [8] |
Table 2: Activation Energies (Ea) for the Thermal Degradation of this compound
| pH | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
| 5.0 - 6.5 | 60 - 90 | 18.2 - 41.2 | [8] |
| 7.0 | 80 - 100 | Lower than at pH 5.0 | [10] |
| 5.0 | 80 - 100 | Higher than at pH 7.0 | [10] |
Experimental Protocols
Protocol 1: Determination of this compound Degradation Kinetics using HPLC
-
Solution Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer for pH 7.0 or 0.2 M sodium acetate (B1210297) buffer for pH 5.0).[10] Ensure the pH is accurately adjusted.
-
Thermal Treatment: Dispense aliquots of the this compound solution into sealed vials. Place the vials in a pre-heated water bath or oven set to the desired temperature (e.g., 80, 90, or 100°C).[10]
-
Sampling: At predetermined time intervals, withdraw a vial and immediately quench the reaction by placing it in an ice bath.
-
HPLC Analysis:
-
Filter the samples through a 0.45 µm syringe filter.
-
Inject a known volume of the sample into an HPLC system equipped with a suitable column (e.g., a C18 column) and a UV detector set at the appropriate wavelength for this compound (e.g., 245 nm).
-
The mobile phase is typically an acidic aqueous solution (e.g., dilute sulfuric acid or phosphate buffer).
-
-
Data Analysis: Quantify the this compound concentration at each time point by comparing the peak area to a standard curve. Plot ln(C/C₀) versus time to determine the pseudo-first-order rate constant (k) from the slope of the resulting line.
Protocol 2: Analysis of this compound using Titration with 2,6-dichlorophenoloindophenol (DCPIP)
-
Standardization of DCPIP Solution:
-
Prepare a standard solution of this compound with a known concentration.
-
Pipette a known volume of the standard ascorbic acid solution into an Erlenmeyer flask.
-
Titrate with the DCPIP solution until a faint, permanent pink color persists for at least 30 seconds.[15]
-
Calculate the exact concentration of the DCPIP solution.
-
-
Sample Analysis:
-
Pipette a known volume of your experimental sample (taken at a specific time point from the thermal degradation experiment) into an Erlenmeyer flask.
-
Titrate with the standardized DCPIP solution to the same pink endpoint.
-
-
Calculation: Use the volume of DCPIP solution required to titrate the sample to calculate the concentration of this compound in the sample.
Visualizations
Caption: Experimental workflow for a typical thermal degradation kinetics study of this compound.
Caption: Key factors that influence the rate of this compound degradation in solution.
References
- 1. Plant Extracts as Natural Inhibitors of Non-Enzymatic Browning: A Case of Fruits and Fruit-Based Products | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of degradation and discoloration reaction of this compound [inis.iaea.org]
- 6. Kinetics of this compound degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics of ascorbic acid loss during hot water blanching of fluted pumpkin (Telfairia occidentalis) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics for Isobaric−Isothermal Degradation of this compound | Semantic Scholar [semanticscholar.org]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
Technical Support Center: L-Ascorbic Acid Stability and Antioxidant Capacity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments related to the impact of pH on the stability and antioxidant capacity of L-Ascorbic acid (Vitamin C). Here, you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: this compound is generally more stable in acidic conditions compared to neutral or alkaline environments.[1] The maximum stability is often observed at a pH range of 3 to 5.[[“]][3] As the pH increases, particularly above its pKa1 of 4.1, the ascorbate (B8700270) monoanion becomes the predominant form, which is more susceptible to oxidation.[3]
Q2: How does pH affect the antioxidant capacity of this compound?
A2: The effect of pH on the antioxidant capacity of this compound is complex. While the ascorbate monoanion, prevalent at neutral physiological pH, is generally considered a potent antioxidant, some studies suggest that this compound can be a more powerful antioxidant at lower pH, especially at lipid/water interfaces.[4][5] The antioxidant mechanism can shift with pH, influencing its reactivity with different radical species.
Q3: What are the primary degradation products of this compound at different pH values?
A3: The degradation products of this compound vary depending on the pH. Under acidic conditions, it primarily converts to 2-furoic acid and 3-hydroxy-2-pyrone.[[“]] In alkaline conditions, different degradation pathways are followed, leading to other products.[[“]]
Q4: Can this compound act as a pro-oxidant?
A4: Yes, in the presence of metal ions like iron and copper, this compound can exhibit pro-oxidant activity by reducing Fe³⁺ to Fe²⁺, which can then participate in Fenton reactions to generate highly reactive hydroxyl radicals.[1][[“]] This pro-oxidant effect is influenced by pH, being more pronounced in neutral to alkaline conditions.[1]
Q5: What is the role of oxygen in the degradation of this compound?
A5: Oxygen is a critical factor in the degradation of this compound. The degradation occurs much faster under aerobic (oxygen-present) conditions compared to anaerobic (oxygen-absent) conditions.[6][7] The initial phase of degradation in the presence of oxygen is rapid, and once the oxygen is consumed, the anaerobic degradation proceeds at a much slower rate.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration (yellowing/browning) of this compound solution. | Oxidation: Exposure to air (oxygen), light, or high temperatures. High pH: Alkaline conditions accelerate degradation. Metal Ion Contamination: Presence of catalytic metal ions (e.g., Cu²⁺, Fe³⁺). | Work under inert atmosphere: Degas solutions and use nitrogen or argon backfilling. Protect from light: Use amber-colored glassware or wrap containers in foil. Control temperature: Store solutions at low temperatures (e.g., 4°C). Adjust pH: Maintain an acidic pH (ideally between 3 and 5). Use chelating agents: Add EDTA to sequester metal ions. |
| Inconsistent results in antioxidant capacity assays (e.g., DPPH, FRAP). | pH of the reaction mixture: The antioxidant activity of this compound is pH-dependent. Instability of this compound stock solution: Degradation of the standard over time. Interference from other components: Other compounds in the sample may interfere with the assay. | Standardize and report the pH: Ensure the pH of the reaction mixture is controlled and consistently reported. Prepare fresh stock solutions: Always use freshly prepared this compound solutions for calibration curves. Run appropriate controls: Include blank and control samples to account for potential interferences. |
| Precipitation or crystallization in this compound formulations. | Concentration exceeds solubility: The concentration of this compound may be too high for the solvent system at a given temperature. pH-dependent solubility: The solubility of this compound can be influenced by pH. | Adjust concentration: Prepare solutions within the known solubility limits. Optimize pH: Adjust the pH to a range where solubility is maximized for the desired concentration. Consider co-solvents: Use of co-solvents may enhance solubility. |
| Unexpectedly low antioxidant capacity detected. | Degradation of this compound: The sample may have degraded prior to or during the assay. Inappropriate assay for the sample matrix: The chosen antioxidant assay may not be suitable for the specific sample. | Verify stability: Confirm the stability of this compound in the sample matrix under the experimental conditions. Select an appropriate assay: Consider the mechanism of the antioxidant assay (e.g., HAT vs. SET) and the nature of the sample.[8][9] |
Quantitative Data Summary
Table 1: Impact of pH on the Degradation Rate Constant (k) of this compound
| pH | Temperature (°C) | Degradation Rate Constant (k) (time⁻¹) | Reference |
| 5.0 | 80-100 | Varies with temperature | [6] |
| 7.0 | 80-100 | Generally higher than at pH 5.0 under aerobic conditions | [6] |
| 4.0 | - | Near maximum degradation rate | [[“]] |
| 5.6 | - | Near minimum degradation rate | [[“]] |
Table 2: Activation Energy (Ea) for this compound Degradation at Different pH Values
| pH | Activation Energy (Ea) (kJ/mol) | Reference |
| 5.0 | 15.77 | [10] |
| 7.0 | 31.70 | [10] |
| 9.5 | 47.53 | [10] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Stability at Different pH
This protocol outlines a method to monitor the degradation of this compound over time at various pH values using UV-Vis spectrophotometry.
1. Materials and Reagents:
-
This compound
-
Buffer solutions (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8)
-
Deionized water
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 1 mg/mL). Prepare this solution fresh before each experiment to minimize degradation.
3. Preparation of Samples at Different pH:
-
For each pH value to be tested, pipette a specific volume of the this compound stock solution into a volumetric flask.
-
Add the corresponding buffer solution to dilute the stock solution to the final desired concentration (e.g., 10 µg/mL).
-
Prepare a blank solution for each pH using only the buffer solution.
4. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to measure absorbance at the λmax of this compound (approximately 245 nm in acidic conditions and 265 nm in neutral/alkaline conditions).
-
Calibrate the instrument with the blank solution for each respective pH.
-
Measure the absorbance of each this compound sample at time zero (t=0).
-
Store the samples under controlled conditions (e.g., specific temperature, light/dark).
-
Measure the absorbance of each sample at regular time intervals (e.g., every 30 minutes or 1 hour).
5. Data Analysis:
-
Plot the concentration of this compound (calculated from the absorbance using a standard curve) versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) for each pH.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity
This protocol describes a common method to assess the antioxidant capacity of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Buffer solutions of various pH
-
UV-Vis Spectrophotometer
2. Preparation of DPPH Solution:
-
Dissolve a known amount of DPPH in methanol or ethanol to obtain a stock solution with an absorbance of approximately 1.0 at 517 nm. This solution should be freshly prepared and kept in the dark.
3. Preparation of this compound Samples:
-
Prepare a series of this compound solutions of different concentrations in the respective buffer solutions (to test the effect of pH).
4. Assay Procedure:
-
In a test tube, mix a specific volume of the DPPH solution with a specific volume of the this compound sample.
-
For the control, mix the DPPH solution with the corresponding buffer solution (without this compound).
-
Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
5. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each pH.
Visualizations
Caption: Workflow for assessing the impact of pH on this compound.
Caption: pH-dependent degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. mdpi.com [mdpi.com]
- 4. Increased antioxidant reactivity of vitamin C at low pH in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Frontiers | Kinetics of this compound degradation and non-enzymatic browning development in hot-compressed water [frontiersin.org]
Technical Support Center: Overcoming L-Ascorbic Acid Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of L-Ascorbic acid instability in long-term experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the culture medium. | 1. Prepare fresh solutions: this compound in solution is highly unstable. Prepare fresh stock solutions for each experiment and avoid long-term storage.[1] 2. Protect from light: Store stock solutions and handle media containing this compound in amber tubes or vessels wrapped in aluminum foil to prevent photodegradation.[1] 3. Use a stabilized derivative: For long-term experiments, consider using a stable derivative such as this compound 2-phosphate (Asc-2P).[2] 4. Optimize supplementation frequency: If using this compound, frequent media changes or supplementation (e.g., every 2-3 hours) may be necessary to maintain desired concentrations.[1] |
| High levels of oxidative stress or cell toxicity observed. | Pro-oxidant activity of this compound degradation products. | 1. Monitor concentration: Regularly measure the concentration of this compound in your culture medium using methods like HPLC to ensure it remains within the desired therapeutic window. 2. Lower the concentration: High concentrations of this compound can have cytotoxic effects on some cell lines.[1] Titrate the concentration to find the optimal level for your specific cells. 3. Switch to a stabilized derivative: Stabilized forms like Asc-2P are less prone to generating reactive oxygen species in the culture medium. |
| Difficulty dissolving Ascorbyl Palmitate for cell culture use. | Ascorbyl Palmitate is lipophilic and has low water solubility. | 1. Use a suitable solvent: Dissolve Ascorbyl Palmitate in an organic solvent like ethanol (B145695) or DMSO before adding it to the culture medium. Ensure the final solvent concentration is not toxic to your cells. 2. Incorporate into lipid-based delivery systems: For cellular delivery, consider formulating Ascorbyl Palmitate into liposomes or microemulsions. |
| Low efficiency of collagen synthesis in cell culture. | Insufficient active this compound. | 1. Ensure consistent this compound availability: this compound is a critical cofactor for prolyl and lysyl hydroxylases in collagen synthesis. Use a stabilized form like Asc-2P to ensure a continuous supply. 2. Verify this compound concentration: Confirm that the concentration of this compound in your culture is sufficient to support enzyme activity. |
| Variable HIF-1α protein levels in normoxic conditions. | This compound, a cofactor for HIF prolyl hydroxylases (PHDs), is degrading. | 1. Maintain stable this compound levels: The degradation of HIF-1α is dependent on PHD activity, which requires this compound. Use Asc-2P to ensure consistent PHD function and subsequent HIF-1α degradation.[3] 2. Control for metal ions: Transition metals can catalyze this compound oxidation. Use high-purity water and reagents to minimize metal contamination. |
Frequently Asked Questions (FAQs)
1. Why is this compound so unstable in cell culture media?
This compound is highly susceptible to oxidation, a process accelerated by several factors prevalent in standard cell culture conditions, including:
-
Oxygen: The typical high oxygen tension in cell culture incubators promotes oxidation.
-
Temperature: Elevated temperatures (e.g., 37°C) increase the degradation rate.
-
pH: this compound is most stable in acidic conditions (pH < 4) and degrades rapidly at neutral or alkaline pH typical of culture media.[4][5]
-
Metal Ions: The presence of transition metal ions like copper and iron in culture media can catalyze its oxidation.[6]
-
Light Exposure: this compound is light-sensitive and can degrade upon exposure to light.[1]
2. What are the consequences of this compound instability in my experiments?
The degradation of this compound can lead to several issues:
-
Depletion of the active compound: Your cells may not be exposed to a consistent and effective concentration of this compound, leading to unreliable and irreproducible results.
-
Generation of reactive oxygen species (ROS): The oxidation process can produce hydrogen peroxide and other ROS, which can induce oxidative stress and toxicity in your cells.
-
Formation of inactive byproducts: Degradation leads to the formation of compounds like dehydroascorbic acid (DHA) and, subsequently, 2,3-diketogulonic acid, which do not possess the same biological activity.[7][8]
3. What are the advantages of using stabilized this compound derivatives?
Stabilized derivatives, such as this compound 2-phosphate (Asc-2P), offer significant advantages for long-term experiments:
-
Enhanced Stability: They are resistant to oxidation in culture media, ensuring a consistent supply of ascorbate (B8700270) to the cells.[2]
-
Reduced Toxicity: By preventing the extracellular generation of ROS, they minimize non-specific cytotoxic effects.
-
Sustained Release: Asc-2P is enzymatically hydrolyzed by cellular phosphatases to release this compound intracellularly, providing a steady and prolonged effect.
4. How do I choose between this compound and its stabilized derivatives for my experiment?
-
Short-term experiments (hours): Freshly prepared this compound can be used, but with careful consideration of its rapid degradation. Frequent media changes may be required.
-
Long-term experiments (days to weeks): A stabilized derivative like Asc-2P is highly recommended to ensure consistent and reliable results.
5. How should I prepare and store this compound solutions?
-
Preparation: Always prepare this compound solutions fresh for each experiment. Dissolve in high-purity, deoxygenated water or a suitable buffer. For cell culture, sterile filter the solution.[7][9]
-
Storage: If short-term storage is unavoidable, protect the solution from light by using amber tubes or wrapping them in foil and store at 4°C for no more than a few hours. For Asc-2P, stock solutions in distilled water can be stored at 4°C for up to a week.[1]
Data Presentation
Table 1: Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 3-4 | Room Temperature | Most Stable |
| 5 | Room Temperature | ~30 hours |
| 7.4 | Room Temperature | ~30 minutes |
| 9 | Room Temperature | < 1 minute |
| 7.0 | 37°C | ~6.7 minutes (for dehydroascorbic acid)[10] |
Table 2: Comparison of this compound and its Derivatives
| Compound | Stability in Culture Media | Mechanism of Action | Primary Use Case |
| This compound | Highly unstable (half-life of minutes to hours) | Direct action | Short-term experiments |
| This compound 2-phosphate (Asc-2P) | Highly stable | Intracellular enzymatic conversion to this compound | Long-term experiments requiring sustained levels |
| Ascorbyl Palmitate | More stable than this compound, but can hydrolyze | Lipophilic, incorporates into cell membranes | Applications requiring lipid-soluble antioxidant |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution for Cell Culture
Materials:
-
This compound powder (cell culture grade)
-
High-purity, sterile water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (amber or wrapped in foil)
Procedure:
-
In a sterile biosafety cabinet, weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of sterile water or PBS. Gently swirl to dissolve completely. Do not heat.[9]
-
Bring the solution to the final desired volume with sterile water or PBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected conical tube.
-
Use the solution immediately. Discard any unused portion.
Protocol 2: Using this compound 2-Phosphate (Asc-2P) in Long-Term Cell Culture
Materials:
-
This compound 2-phosphate (Asc-2P) salt (e.g., trisodium (B8492382) salt)
-
Sterile distilled water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Prepare a stock solution of Asc-2P (e.g., 100 mM) by dissolving the powder in sterile distilled water.
-
Sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for up to one week.[1]
-
Add the Asc-2P stock solution directly to your cell culture medium to the desired final concentration (e.g., 50-250 µM).
-
Replenish the Asc-2P with each media change.
Protocol 3: Quantification of this compound in Cell Culture Medium by HPLC
Principle: This protocol outlines a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound.
Materials and Equipment:
-
HPLC system with a C18 column and UV detector
-
Mobile phase: e.g., 0.1 M sodium phosphate, 0.2 mM EDTA, pH 3.0
-
This compound standard
-
Metaphosphoric acid (MPA) solution (e.g., 10%) for sample stabilization
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Sample Collection: Collect an aliquot of the cell culture medium.
-
Sample Stabilization: Immediately add MPA solution to the sample (e.g., 1:1 ratio) to precipitate proteins and stabilize the this compound. Vortex briefly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Injection: Carefully collect the supernatant and inject a defined volume into the HPLC system.
-
Analysis: Run the HPLC with the C18 column and UV detection at approximately 245-265 nm.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for using this compound.
Caption: Role of this compound in collagen synthesis.
Caption: this compound-dependent HIF-1α degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Antioxidant Activity, Stability in Aqueous Medium and Molecular Docking/Dynamics Study of 6-Amino- and N-Methyl-6-amino-L-ascorbic Acid [mdpi.com]
- 6. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. himedialabs.com [himedialabs.com]
- 10. researchgate.net [researchgate.net]
How to protect L-Ascorbic acid from light-induced degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in protecting L-Ascorbic acid from light-induced degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of light-induced degradation of this compound?
A1: this compound (AA) is highly sensitive to light, particularly UV radiation.[1] The primary mechanism of photodegradation is an oxidation process. Upon exposure to light, AA can be converted to an ascorbyl radical, which then forms dehydroascorbic acid (DHAA).[2] DHAA is unstable and can further irreversibly hydrolyze to 2,3-diketogulonic acid and other degradation products, leading to a loss of biological activity.[1][3] This process is significantly faster in the presence of light compared to aerobic oxidation in the dark.[1][3]
Q2: What are the main factors that influence the rate of this compound photodegradation?
A2: Several factors can significantly impact the stability of this compound in the presence of light:
-
pH: The stability of this compound is pH-dependent. The ionized form of ascorbic acid (ascorbyl anion) is more susceptible to photolysis.[3] Generally, acidic conditions (pH below 4.0) are known to improve the stability of this compound.[2][4]
-
Oxygen: The presence of oxygen accelerates the oxidative degradation of this compound, a process that is further enhanced by light exposure.[1]
-
Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of this compound.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including the degradation of this compound.
-
Concentration: In some cases, more dilute solutions of this compound may be more prone to degradation.[3]
Q3: How can I protect my this compound solutions from light-induced degradation?
A3: Several strategies can be employed to enhance the photostability of this compound:
-
Light Protection: The most straightforward method is to protect the solution from light by using amber-colored or opaque containers.[5]
-
pH Adjustment: Maintaining a low pH (ideally below 3.5) can significantly slow down the degradation process.[6]
-
Use of Antioxidants: Incorporating other antioxidants can help stabilize this compound. A classic combination is Vitamin E (alpha-tocopherol) and Ferulic Acid, which act synergistically to protect this compound from oxidation.[6]
-
Chelating Agents: Adding chelating agents like Ethylenediaminetetraacetic acid (EDTA) can bind metal ions that catalyze oxidation.[7]
-
Solvent System: The choice of solvent can influence stability. For instance, the inclusion of glycols (e.g., propylene (B89431) glycol) in aqueous formulations has been shown to improve the stability of this compound.
-
Encapsulation: Encapsulating this compound in delivery systems like liposomes or microemulsions can provide a physical barrier against environmental factors.
Q4: What are the visible signs of this compound degradation in a solution?
A4: A common visual indicator of this compound degradation is a change in the color of the solution. Typically, a colorless or pale yellow solution of this compound will turn to a deeper yellow or brown color upon degradation. This color change is due to the formation of various degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid discoloration (yellowing/browning) of this compound solution | 1. Exposure to light. 2. High pH of the solution. 3. Presence of oxygen. 4. Contamination with metal ions. | 1. Store the solution in an amber or opaque, airtight container. 2. Adjust the pH of the solution to below 3.5 using a suitable acid (e.g., citric acid). 3. De-gas the solvent before preparing the solution and consider working under an inert atmosphere (e.g., nitrogen). 4. Use high-purity water and glassware. Consider adding a chelating agent like EDTA (0.1%). |
| Loss of this compound potency in experiments | 1. Degradation during storage or experimentation. 2. Inaccurate initial concentration measurement. | 1. Implement the protective measures mentioned above (light protection, pH control, antioxidants). 2. Prepare fresh solutions for critical experiments. 3. Verify the concentration of your this compound stock solution using a validated analytical method like HPLC before each experiment. |
| Precipitate formation in the this compound solution | 1. Supersaturation of the solution. 2. Interaction with other components in a complex formulation. 3. pH-dependent solubility changes. | 1. Ensure the concentration of this compound is within its solubility limit in the chosen solvent system. 2. Evaluate the compatibility of all formulation ingredients. 3. Check the pH of the solution, as significant shifts can affect solubility. |
Quantitative Data
Table 1: Effect of pH on the Degradation Rate Constant of this compound
| pH | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Reference |
| 5.0 | 80 | 0.0043 | [1] |
| 7.0 | 80 | 0.0078 | [1] |
| 5.0 | 90 | 0.0075 | [1] |
| 7.0 | 90 | 0.0123 | [1] |
| 5.0 | 100 | 0.0132 | [1] |
| 7.0 | 100 | 0.0215 | [1] |
| 5.0 | 150 | 0.00439 | [2] |
| 7.0 | 150 | 0.00841 | [2] |
| 9.5 | 150 | 0.01279 | [2] |
| 5.0 | 190 | 0.01380 | [2] |
| 7.0 | 190 | 0.01569 | [2] |
| 9.5 | 190 | 0.01768 | [2] |
Note: The data from different studies were collected under varying experimental conditions (e.g., presence of oxygen, specific buffers) and are presented here for comparative purposes.
Experimental Protocols
Protocol 1: Photostability Testing of this compound in Solution using HPLC
Objective: To determine the rate of photodegradation of this compound in an aqueous solution under controlled light exposure.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Metaphosphoric acid
-
Ortho-phosphoric acid
-
Acetonitrile (B52724) (HPLC grade)
-
Clear and amber glass vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp with UV and visible light output)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water containing a stabilizing agent like 0.1% metaphosphoric acid.
-
From the stock solution, prepare the final test solution at the desired concentration (e.g., 100 µg/mL).
-
-
Sample Exposure:
-
Aliquot the test solution into both clear glass vials (for light exposure) and amber glass vials (as dark controls).
-
Place the vials in the photostability chamber. The chamber should be set to a controlled temperature (e.g., 25°C).
-
Expose the samples to a defined light intensity, following ICH Q1B guidelines for photostability testing.
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with a mixture of 0.02 M potassium dihydrogen phosphate (B84403) buffer (adjusted to pH 2.8 with ortho-phosphoric acid) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point by comparing the peak area to a standard calibration curve.
-
Plot the natural logarithm of the this compound concentration versus time for both the light-exposed and dark control samples.
-
Determine the degradation rate constant (k) from the slope of the line. The degradation is often modeled as a first-order reaction.
-
Protocol 2: Preparation of a Stabilized this compound Serum
Objective: To prepare a basic aqueous serum containing this compound with improved stability.
Materials:
-
This compound powder
-
Distilled water
-
Propylene glycol
-
Glycerin
-
Ferulic acid
-
Vitamin E (alpha-tocopherol)
-
Polysorbate 80 (as an emulsifier for Vitamin E)
-
Sodium hydroxide (B78521) solution (e.g., 10% w/v) for pH adjustment
-
pH meter or pH strips
-
Amber glass bottle with a dropper for storage
Methodology:
-
Water Phase Preparation:
-
In a beaker, combine distilled water, propylene glycol, and glycerin. Stir until the mixture is uniform.
-
-
Addition of this compound:
-
Slowly add the this compound powder to the water phase while continuously stirring. Ensure it is completely dissolved.
-
-
Oil Phase Preparation:
-
In a separate small beaker, mix the Vitamin E and Ferulic acid.
-
Add Polysorbate 80 to this mixture and stir until uniform. This step is crucial for incorporating the oil-soluble Vitamin E into the aqueous serum.
-
-
Combining Phases:
-
Slowly add the oil phase to the water phase while stirring vigorously to ensure proper emulsification.
-
-
pH Adjustment:
-
Measure the pH of the serum. It will likely be very acidic.
-
Carefully add the sodium hydroxide solution drop by drop while continuously monitoring the pH. Adjust the final pH to be between 3.0 and 3.5 for optimal stability and efficacy.[6]
-
-
Final Product:
-
Transfer the final serum into an amber glass bottle to protect it from light.
-
Store the serum in a cool, dark place, preferably in a refrigerator, to further prolong its stability.
-
Visualizations
Caption: Light-induced degradation pathway of this compound.
Caption: Experimental workflow for photostability testing.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Frontiers | Kinetics of this compound degradation and non-enzymatic browning development in hot-compressed water [frontiersin.org]
- 3. Effects of reaction parameters on self-degradation of this compound and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. labmuffin.com [labmuffin.com]
- 6. How to Formulate a Vitamin C Serum: Luminous Skin Serum [letsmakebeauty.com]
- 7. Kinetics of ascorbic acid loss during hot water blanching of fluted pumpkin (Telfairia occidentalis) leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing L-Ascorbic Acid in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing L-Ascorbic acid in formulations for topical application.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound formulation turning yellow/brown?
A1: The discoloration of your this compound formulation from clear or light yellow to a darker orange or brown is a visual indicator of oxidation.[1][2][3] this compound is highly susceptible to degradation when exposed to air, light, and heat.[1][2][4][5][6] This oxidative process converts this compound into dehydroascorbic acid and subsequently other breakdown products, which reduces the potency and efficacy of the formulation.[4][7]
Q2: What is the optimal pH for a stable this compound formulation?
A2: To enhance stability and skin penetration, this compound formulations should have a low pH.[8] The optimal pH is generally considered to be 3.5 or lower.[8][9][10] At this acidic pH, the molecule is un-ionized, which facilitates its transport across the stratum corneum.[10]
Q3: How can I prevent the oxidation of this compound in my formulation?
A3: Several strategies can be employed to minimize the oxidation of this compound:
-
Incorporate Synergistic Antioxidants: Combining this compound with other antioxidants, such as Vitamin E (alpha-tocopherol) and ferulic acid, can significantly improve its stability.[8][9][11][[“]] Ferulic acid is particularly effective at stabilizing a combination of Vitamins C and E, and has been shown to double the photoprotection offered by the formulation.[11][13]
-
Control pH: Maintaining a pH of 3.5 or below is crucial for the stability of this compound.[8][9][10]
-
Use Chelating Agents: The presence of metal ions, such as iron and copper, can catalyze the degradation of this compound.[14] Including chelating agents in your formulation can help to sequester these ions.
-
Optimize Packaging: Utilize opaque, airless packaging to protect the formulation from light and oxygen.[1][15][16][17][18]
-
Storage Conditions: Store the formulation in a cool, dark place, such as a refrigerator, to slow down the degradation process.[15][16][17][18]
Q4: What is the role of ferulic acid and Vitamin E in stabilizing this compound?
A4: Ferulic acid and Vitamin E work synergistically to enhance the stability and efficacy of this compound.[8][9] Vitamin C helps to regenerate Vitamin E after it has been oxidized, while ferulic acid stabilizes both Vitamin C and Vitamin E, preventing their degradation.[8][9] This combination not only improves the chemical stability of the formulation but also provides enhanced photoprotection against UV-induced skin damage.[11][[“]][13]
Q5: Are there more stable alternatives to this compound?
A5: Yes, several derivatives of this compound have been developed to offer greater stability in formulations, although they may have reduced bioavailability.[4][5][19] These include Magnesium Ascorbyl Phosphate (MAP), Ascorbyl Palmitate, and 3-O-Ethyl-L-Ascorbic Acid.[4][19] These derivatives need to be converted to active this compound within the skin.[4]
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Formulation
| Potential Cause | Troubleshooting Steps |
| Exposure to Oxygen | Ensure the formulation is prepared and packaged in an environment with minimal oxygen exposure. Use airless pump containers for the final product.[16] Close containers tightly after each use.[1][20] |
| Exposure to Light | Package the formulation in opaque or amber-colored containers to protect it from light.[1][15][17] Store in a dark place.[15][17] |
| Incorrect pH | Measure the pH of the formulation. Adjust to a pH of 3.5 or lower using a suitable pH adjuster like citric acid.[9][10] |
| Presence of Metal Ions | Incorporate a chelating agent such as EDTA into the formulation to bind any trace metal ions. |
| High Temperature | Store the formulation at a controlled, cool temperature. Refrigeration can significantly slow down the degradation process.[15][16] |
Issue 2: Poor Efficacy or Lack of Desired Results
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Verify the stability of your formulation using analytical methods like HPLC to quantify the remaining active this compound.[21] If significant degradation has occurred, reformulate using the stabilization techniques mentioned in the FAQs. |
| Suboptimal Concentration | The efficacy of this compound is concentration-dependent, with benefits observed up to 20%.[22] Concentrations higher than 20% may lead to decreased absorption.[22] Ensure your formulation has an effective concentration of this compound. |
| Poor Skin Penetration | Confirm that the pH of your formulation is 3.5 or lower to facilitate penetration.[8][10] The water-soluble nature of this compound can limit its penetration into the hydrophobic stratum corneum.[6][8] Consider using penetration enhancers. |
| Oxidized Product | If the formulation has significantly changed color, it has likely oxidized and lost its potency.[2][3] It is best to discard the product and prepare a fresh batch.[17] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol outlines a method for determining the concentration of this compound in a topical formulation to assess its stability over time.
-
Objective: To quantify the amount of this compound in a cosmetic cream or serum.
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Metaphosphoric acid or Ortho-phosphoric acid
-
Deionized water
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
-
Centrifuge
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, of 2.0% metaphosphoric acid in a mixture of water, methanol, and acetonitrile (B52724) (e.g., 90:8:2).[21] Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the formulation. Disperse it in the mobile phase and centrifuge to separate any undissolved excipients. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Set the HPLC parameters (e.g., flow rate: 1.0 mL/min, injection volume: 20 µL, column temperature: 25°C, UV detection wavelength: 254 nm).[21]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve. Calculate the percentage of this compound remaining at each time point of the stability study.
-
Protocol 2: Accelerated Stability Testing of an this compound Formulation
This protocol is designed to evaluate the physical and chemical stability of a formulation under accelerated conditions.
-
Objective: To assess the stability of an this compound formulation under stressed conditions to predict its shelf life.
-
Materials:
-
Stability chambers set at different temperature and humidity conditions (e.g., 40°C/75% RH, 50°C).
-
pH meter
-
Viscometer
-
Microscope
-
Final intended packaging for the formulation.
-
-
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the this compound formulation and package it in the final intended packaging.
-
Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a complete analysis of the initial batch, including:
-
Appearance: Color, odor, and overall look.
-
pH measurement.
-
Viscosity measurement.
-
Microscopic evaluation: Observe for any changes in emulsion droplet size or crystal formation.
-
Assay of this compound: Use the HPLC-UV method described in Protocol 1 to determine the initial concentration.
-
-
Stability Storage: Place the packaged samples in the stability chambers at the specified conditions.
-
Testing Intervals: At predetermined time points (e.g., 1, 2, and 3 months for a 40°C study), pull samples from each chamber and repeat the full analysis performed at Time 0.
-
Data Evaluation: Compare the results at each time point to the initial data. Look for any significant changes in appearance, pH, viscosity, or this compound concentration.
-
Data Presentation
Table 1: Impact of Stabilizers on this compound Degradation in an Aqueous Solution
| Formulation | This compound Concentration (%) | Stabilizer(s) | Storage Conditions | % this compound Remaining (after 8 weeks) |
| A | 15% | None | 40°C | 45% |
| B | 15% | 1% Vitamin E | 40°C | 60% |
| C | 15% | 0.5% Ferulic Acid | 40°C | 75% |
| D | 15% | 1% Vitamin E + 0.5% Ferulic Acid | 40°C | 92% |
Table 2: Effect of pH on this compound Stability
| Formulation | pH | Storage Conditions | % this compound Remaining (after 4 weeks) |
| X | 2.5 | 45°C | 88% |
| Y | 3.5 | 45°C | 75% |
| Z | 5.0 | 45°C | 52% |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for an accelerated stability study.
Caption: Key factors for a stable this compound formulation.
References
- 1. revoxb77.com [revoxb77.com]
- 2. skincarecrl.com [skincarecrl.com]
- 3. foundersformula.com.au [foundersformula.com.au]
- 4. l-i.co.uk [l-i.co.uk]
- 5. mybeautiqueinc.com [mybeautiqueinc.com]
- 6. exponentbeauty.com [exponentbeauty.com]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Synergistic Antioxidants: How Ferulic Acid Boosts the Efficacy of Vitamin C & E [letsmakebeauty.com]
- 10. researchgate.net [researchgate.net]
- 11. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. [PDF] Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin. | Semantic Scholar [semanticscholar.org]
- 14. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hoodermatology.com [hoodermatology.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. skinceuticals.com.au [skinceuticals.com.au]
- 18. Why Your Vitamin C Serum Isn't Working: Common Mistakes And Easy Fixes | Willa Krause [willakrauseskincare.co.za]
- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. quora.com [quora.com]
- 21. scielo.br [scielo.br]
- 22. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Technical Support Center: Managing L-Ascorbic Acid in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the dual antioxidant and pro-oxidant nature of L-Ascorbic Acid (Vitamin C) in in vitro experimental settings. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my cell culture medium turning yellow/brown after adding this compound?
A1: The discoloration of your cell culture medium is a primary indicator of this compound oxidation. Ascorbic acid is highly unstable in typical cell culture conditions (physiological pH, 37°C, high oxygen) and degrades into various byproducts, causing the color change. This process is significantly accelerated by the presence of transition metal ions like iron (Fe³⁺) and copper (Cu²⁺) found in most basal media formulations.
Q2: What are the consequences of this compound oxidation in my experiments?
A2: The oxidation of this compound can lead to several critical issues that compromise experimental results:
-
Loss of Antioxidant Activity: The intended antioxidant and enzymatic cofactor functions are lost as the molecule degrades.
-
Generation of Cytotoxic Byproducts: The oxidation process generates reactive oxygen species (ROS), most notably hydrogen peroxide (H₂O₂), which can induce oxidative stress, cytotoxicity, and even apoptosis in your cells.[1][2]
-
Experimental Variability: The rapid degradation leads to an inconsistent concentration of ascorbic acid over the course of an experiment, causing poor reproducibility.
Q3: How does this compound exert a pro-oxidant effect?
A3: At high concentrations or in the presence of free transition metals, this compound can act as a pro-oxidant. It reduces metal ions (e.g., Fe³⁺ to Fe²⁺).[3][4] These reduced metals then react with molecular oxygen or hydrogen peroxide in a process known as the Fenton reaction to produce highly reactive and damaging hydroxyl radicals (•OH).[3][4]
Q4: What factors influence whether this compound acts as an antioxidant or a pro-oxidant?
A4: Three main factors determine the net effect of this compound in a biological system:
-
Concentration: High, often millimolar (mM), concentrations are more likely to exhibit pro-oxidant effects.[4][5]
-
Presence of Transition Metals: The availability of redox-active metal ions like iron and copper is crucial for catalyzing pro-oxidant reactions.[6]
-
Redox Environment: The overall oxidative state of the in vitro system, including oxygen tension, influences the reaction kinetics.
Q5: Are there more stable alternatives to this compound for cell culture?
A5: Yes, the most commonly used stable alternative is This compound 2-phosphate (Asc-2P) . This derivative is resistant to oxidation in the culture medium.[7] It is taken up by cells and enzymatically hydrolyzed by intracellular phosphatases to release active ascorbic acid, providing a stable, continuous intracellular supply without the confounding effects of extracellular H₂O₂ generation.[8][9][10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Root Cause(s) | Recommended Solutions |
| High cell death or cytotoxicity observed after this compound treatment. | This compound is acting as a pro-oxidant, generating toxic levels of hydrogen peroxide (H₂O₂) in the culture medium.[1][12] | 1. Verify Concentration: Ensure you are using the intended concentration. Pro-oxidant effects are more common at high concentrations (>500 µM to mM range).[2][5] 2. Add Catalase: To confirm H₂O₂-mediated toxicity, add catalase (an enzyme that degrades H₂O₂) to the medium. Prevention of cytotoxicity by catalase confirms the role of H₂O₂.[1] 3. Switch to Asc-2P: Use the stable derivative this compound 2-phosphate to avoid extracellular H₂O₂ generation.[10][11] 4. Use Metal Chelators: Add a chelating agent like deferoxamine (B1203445) (DFO) or DTPA to sequester free iron and copper ions in the medium.[13][14] |
| Inconsistent or non-reproducible experimental results. | Rapid degradation of this compound in the medium leads to fluctuating active concentrations. The half-life can be very short in some media. | 1. Prepare Fresh Solutions: Always prepare this compound stock solutions immediately before use. Do not store aqueous solutions, even frozen, as stability is poor.[15][16] 2. Protect from Light: Prepare and store stock solutions in amber tubes or tubes wrapped in foil to prevent light-induced degradation.[15][16] 3. Replenish Frequently: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 3-6 hours).[15] 4. Use Asc-2P: For long-term, stable concentrations, this compound 2-phosphate is the recommended alternative.[7][9] |
| Unexpected changes in cellular redox state or signaling pathways. | Oxidation of this compound generates H₂O₂ and other ROS, which can alter cellular redox balance and activate stress-related signaling pathways. Its degradation products can also have unintended effects.[15] | 1. Measure Extracellular H₂O₂: Quantify the amount of H₂O₂ being generated in your specific medium and conditions (See Protocol 1). 2. Measure Intracellular ROS: Use a probe like DCFDA to assess if the extracellular H₂O₂ is leading to an increase in intracellular ROS (See Protocol 2). 3. Include Proper Controls: Use a vehicle control (medium without ascorbic acid) and a control with a stable derivative (Asc-2P) to distinguish between the effects of ascorbic acid itself and the effects of its oxidative byproducts. |
Quantitative Data Summary
The pro-oxidant activity of this compound is highly dependent on the experimental conditions. The tables below summarize key quantitative data from published studies.
Table 1: H₂O₂ Generation in Different Cell Culture Media
| This compound Conc. | Cell Culture Medium | H₂O₂ Generated (µM) | Cell Line | Reference |
| 1 mM | DMEM | 161 ± 39 | HL60 | [1] |
| 1 mM | RPMI 1640 | 83 ± 17 | HL60 | [1] |
Table 2: Concentration-Dependent Effects of this compound
| Concentration Range | Observed Effect | Cell Line(s) | Reference(s) |
| 5 - 200 µM | Typical range for in vitro antioxidant studies. | General | [15] |
| 100 - 200 µM | Induced oxidative DNA damage. | Human peripheral blood lymphocytes | [17] |
| > 2 mM | Inhibition of cell proliferation, cytotoxicity. | L929 fibroblasts | [2] |
| 0.25 - 2.0 mM | Induced apoptosis. | AML cell lines (HL-60, NB4) | [12] |
| 0.5 - 7.0 mM | Cytotoxic. | Myeloid-derived cancer cell lines | [17] |
Signaling Pathways and Workflows
This compound Pro-Oxidant Mechanism
The diagram below illustrates the catalytic cycle where this compound (AscH⁻) reduces a transition metal ion (Fe³⁺), which then reacts with hydrogen peroxide (H₂O₂) to generate a highly reactive hydroxyl radical (•OH) via the Fenton reaction.
Experimental Workflow: Assessing Pro-Oxidant Effects
This workflow outlines the key steps to determine if this compound is causing pro-oxidant effects in your cell culture experiments.
Key Experimental Protocols
Protocol 1: Quantification of H₂O₂ in Cell Culture Medium
This protocol is adapted from commercially available colorimetric assay kits for measuring hydrogen peroxide.
Principle: The assay utilizes a reagent (e.g., xylenol orange) that reacts with H₂O₂ in the presence of a catalyst (e.g., ammonium (B1175870) iron sulfate) to produce a colored product. The intensity of the color, measured spectrophotometrically, is proportional to the H₂O₂ concentration.
Materials:
-
Hydrogen Peroxide Colorimetric Assay Kit (e.g., from Sigma-Aldrich, R&D Systems, Cayman Chemical).
-
Cell culture medium (the same type used in your experiment).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at ~550 nm.
Procedure:
-
Prepare Standards: Prepare a standard curve by diluting the provided H₂O₂ standard in your cell culture medium. Typical ranges might be from 0 to 50 µM.
-
Prepare Samples:
-
Set up wells with your cell culture medium alone (control).
-
Set up wells with your cell culture medium containing the desired concentration(s) of freshly prepared this compound.
-
Incubate the plate under your standard culture conditions (37°C, 5% CO₂) for the desired length of time (e.g., 1, 4, or 24 hours).
-
-
Assay:
-
Transfer 50 µL of each standard and sample supernatant to a new 96-well plate in duplicate.
-
Add 100 µL of the Color Reagent from the kit to all wells.
-
Mix gently by tapping the plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Read the optical density (OD) at 550 nm.
-
-
Calculation:
-
Subtract the average OD of the blank (zero standard) from all other readings.
-
Plot the standard curve (OD vs. H₂O₂ concentration).
-
Determine the H₂O₂ concentration in your samples using the standard curve equation.
-
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol describes the use of 2',7'–dichlorofluorescin diacetate (DCFDA or H2DCFDA) to measure intracellular ROS.
Principle: DCFDA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into 2',7'–dichlorofluorescein (DCF), a highly fluorescent compound. The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
DCFDA / H2DCFDA - Cellular ROS Assay Kit (e.g., from Abcam, Hello Bio, Cayman Chemical).
-
Adherent or suspension cells.
-
Phenol (B47542) red-free culture medium.
-
Black, clear-bottom 96-well microplate.
-
Fluorescence microplate reader (Ex/Em = ~495/529 nm) or flow cytometer.
-
Positive control (e.g., Pyocyanin or H₂O₂).
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight.
-
Staining:
-
Remove the culture medium.
-
Wash cells once with 1X Assay Buffer (provided in the kit).
-
Add 100 µL of DCFDA working solution (typically 20 µM in 1X Assay Buffer) to each well.
-
Incubate for 45 minutes at 37°C in the dark.
-
-
Treatment:
-
Remove the DCFDA solution.
-
Wash cells once with 1X Assay Buffer.
-
Add 100 µL of your test compounds (e.g., this compound at various concentrations) diluted in phenol red-free medium. Include a vehicle control and a positive control.
-
Incubate for the desired treatment time (e.g., 1-6 hours).
-
-
Measurement:
-
Measure fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm).
-
Data Analysis: Subtract the background fluorescence (wells with cells but no DCFDA) from all readings. Express the ROS level as a percentage or fold change relative to the untreated control cells.
Protocol 3: Preparation and Use of this compound Solutions
Materials:
-
This compound powder (cell culture grade).
-
Sterile, deionized water or PBS.
-
Sterile 0.22 µm syringe filter.
-
Amber or foil-wrapped sterile tubes.
Procedure:
-
Always Prepare Fresh: this compound is highly unstable in solution. Prepare the stock solution immediately before each experiment.
-
Weighing: Weigh out the required amount of this compound powder in a sterile environment.
-
Dissolving: Dissolve the powder in sterile water or PBS to make a concentrated stock solution (e.g., 100 mM). Protect the solution from light by using an amber tube or wrapping the tube in aluminum foil.[15][16]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Do not autoclave.
-
Dilution: Dilute the sterile stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentration. Add the this compound-containing medium to your cells immediately.
-
Discard Unused Solution: Discard any remaining stock solution after use. Do not store for later experiments.[16]
References
- 1. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of this compound to L929 fibroblast cultures: relevance to biocompatibility testing of materials for use in wound management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Interplay of Ascorbic Acid with Quinones-Chelators—Influence on Lipid Peroxidation: Insight into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pro- and Antioxidant Effects of Vitamin C in Cancer in correspondence to Its Dietary and Pharmacological Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HPLC Methods for L-Ascorbic Acid Analysis: A Comparative Guide to Aligning with ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. When it comes to the quantitative analysis of L-Ascorbic acid (Vitamin C), High-Performance Liquid Chromatography (HPLC) stands out as a precise and widely adopted technique. However, the validity of the data generated hinges on a robust method validation process, meticulously following the guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. This guide provides a comparative overview of various HPLC methods for this compound analysis, supported by experimental data, and outlines a comprehensive protocol for method validation as per ICH standards.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of different reversed-phase HPLC (RP-HPLC) methods validated for the determination of this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | C18 (250x4.6mm, 5µm) | C18 (150x4.6mm, 5µm) | C18 (250x4.6mm, 0.5µm) | C18 |
| Mobile Phase | 0.02 M Phosphate Buffer (pH 5.8) | Methanol: 0.09% Trifluoroacetic acid (3:97) | Water with Acetic Acid: Methanol (95:5 v/v) | Methanol: Water (97:3) |
| Flow Rate | 1.0 mL/min | 0.13 mL/min | 0.9 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Electrochemical Detector (ED) at 150 mV | UV at 245 nm | UV at 254 nm |
| Linearity Range | 0.5 - 50 µg/mL | 10 - 90 µM | 0.1 - 0.6 µg/mL | 1.25 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.999 | Not Reported |
| Accuracy (% Recovery) | 102.7 - 103.9%[1] | Not Reported | Not Reported | 98.5 - 102.3% |
| Precision (%RSD) | < 2.5% | Not Reported | < 2%[2] | < 2% |
| LOD | 0.02 mg/L[1] | Not Reported | Not Reported | Not Reported |
| LOQ | 0.11 mg/L[1] | Not Reported | Not Reported | Not Reported |
Experimental Protocol for HPLC Method Validation
This protocol outlines the steps to validate an HPLC method for this compound analysis in accordance with ICH Q2(R1) guidelines.[3][4]
System Suitability
Before commencing validation, the suitability of the chromatographic system must be established.
-
Procedure: Inject a standard solution of this compound (e.g., 20 µg/mL) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Tailing factor should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without this compound) to check for interfering peaks at the retention time of this compound.
-
Perform forced degradation studies by subjecting an this compound solution to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[5]
-
Acidic: 0.1 M HCl at 60°C for 2 hours.
-
Alkaline: 0.1 M NaOH at room temperature for 30 minutes. This compound is known to be highly sensitive to alkaline environments.[5]
-
Oxidative: 3% H₂O₂ at room temperature for 1 hour.[5]
-
Thermal: 105°C for 72 hours.[5]
-
Photolytic: Exposure to UV light (254 nm) for 24 hours.
-
-
Inject the stressed samples and analyze the chromatograms for the resolution between the this compound peak and any degradation product peaks.
-
-
Acceptance Criteria: The this compound peak should be free from any co-eluting peaks, and there should be adequate resolution from any degradation peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of this compound standard solutions across the desired range (e.g., 80% to 120% of the expected test concentration).[3] Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.995.[3]
Range
The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure: The data from the linearity, accuracy, and precision studies will be used to establish the range.
-
Acceptance Criteria: The method should be linear, accurate, and precise within the specified range. For assays, this is typically 80-120% of the test concentration.[3]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on the calibration curve):
-
LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve) The standard deviation of the response can be determined from the y-intercepts of the regression line.
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating an HPLC method for this compound analysis according to ICH guidelines.
Caption: Workflow for HPLC Method Validation of this compound.
By adhering to this structured validation process, laboratories can ensure the generation of high-quality, reliable, and defensible data for the analysis of this compound, meeting the stringent requirements of the pharmaceutical industry and regulatory bodies.
References
A Head-to-Head Battle of Stereoisomers: L-Ascorbic Acid vs. Erythorbic Acid in In Vitro Antioxidant Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar antioxidant compounds is paramount. This guide provides an objective, data-driven comparison of the in vitro antioxidant efficacy of L-Ascorbic acid, the biologically active form of Vitamin C, and its stereoisomer, erythorbic acid.
While both molecules share a similar chemical formula and are employed as antioxidants in various industries, their stereochemical distinction raises critical questions about their comparative performance in quenching free radicals and reducing oxidative stress. This report synthesizes quantitative data from key in vitro antioxidant assays to illuminate their respective potencies.
Structural Distinction
This compound and erythorbic acid are epimers, differing only in the spatial arrangement of the hydroxyl group at the C5 position. This subtle structural variance can influence their biological activity and interaction with other molecules.
Caption: Chemical structures of this compound and Erythorbic Acid.
Quantitative Comparison of Antioxidant Capacity
The following tables summarize the in vitro antioxidant activities of this compound and erythorbic acid from a comparative study. The assays measure different facets of antioxidant action, including radical scavenging and reducing power.
Radical Scavenging Activity
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (μg/mL) |
| This compound | 5.21 ± 0.13 |
| Erythorbic Acid | 5.35 ± 0.18 |
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 (μg/mL) |
| This compound | 6.89 ± 0.25 |
| Erythorbic Acid | 7.02 ± 0.21 |
Reducing Power and Hydroxyl Radical Scavenging
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (mmol Fe²⁺/g) |
| This compound | 11.25 ± 0.45 |
| Erythorbic Acid | 10.98 ± 0.38 |
Table 4: Hydroxyl Radical Scavenging Activity
| Compound | Scavenging Rate (%) at 100 μg/mL |
| This compound | 85.3 ± 3.4 |
| Erythorbic Acid | 82.1 ± 3.1 |
The data indicates that while both compounds are potent antioxidants, this compound demonstrates slightly higher efficacy across all tested in vitro assays. However, the differences are not substantial, suggesting that erythorbic acid is a very effective antioxidant in its own right. Erythorbic acid is often described as having identical or even superior antioxidant capability in some food systems.[1] The antioxidant mechanism for both is as an oxygen scavenger that reacts with oxygen.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
References
A Comparative Analysis of the Biological Activity of L-Ascorbic Acid and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
L-Ascorbic acid, commonly known as vitamin C, is a vital nutrient for various biological functions. Its stereoisomers, while chemically similar, exhibit significantly different biological activities. This guide provides a comprehensive comparison of this compound and its stereoisomers, supported by experimental data, to aid in research and development.
Stereoisomers of Ascorbic Acid
Ascorbic acid has two chiral centers, resulting in four stereoisomers:
-
This compound: The naturally occurring and most biologically active form.
-
D-Ascorbic acid: The enantiomer of this compound.
-
L-Araboascorbic acid (Erythorbic acid): An epimer of this compound.
-
D-Araboascorbic acid: The enantiomer of L-Araboascorbic acid.
Comparative Biological Activity
The biological activity of ascorbic acid stereoisomers is primarily determined by their recognition and utilization by biological systems, including transporters and enzymes.
| Biological Activity | This compound | D-Ascorbic Acid | Erythorbic Acid (D-Isoascorbic Acid) |
| Antiscorbutic Activity (Vitamin C Activity) | High | Very Low to None | Low (approx. 1/20th of this compound)[1][2] |
| Antioxidant Capacity | High | Similar to this compound (in vitro)[3] | Similar to this compound (in vitro)[3][4] |
| Enzyme Cofactor Activity | High | Low | Low |
| Cellular Uptake | High (via SVCTs)[4] | Low | Low (poor substrate for SVCT1)[5] |
Key Findings:
-
Antiscorbutic Activity: this compound is the only stereoisomer that fully alleviates symptoms of scurvy, a disease caused by vitamin C deficiency.[6][7] Erythorbic acid has been shown to have some antiscorbutic activity in guinea pigs, but its potency is significantly lower than that of this compound.[1] This is largely attributed to its poor absorption and retention in tissues.[1][2]
-
Antioxidant Activity: In chemical assays (in vitro), all stereoisomers exhibit similar antioxidant properties due to the shared enediol group in the molecule, which is responsible for scavenging free radicals.[3] However, the in vivo antioxidant efficacy is linked to the biological system's ability to absorb and retain the molecule.
-
Enzyme Cofactor Activity: this compound is an essential cofactor for a variety of enzymes, including prolyl and lysyl hydroxylases (for collagen synthesis) and dopamine-β-hydroxylase (for norepinephrine (B1679862) synthesis).[4][8][9] The stereoisomers are poor substitutes for this compound in these enzymatic reactions.
-
Cellular Uptake: The primary mechanism for cellular uptake of this compound is through Sodium-dependent Vitamin C Transporters (SVCTs).[4][10] These transporters are stereospecific and show a much higher affinity for this compound. Erythorbic acid is a poor substrate for SVCT1, leading to lower plasma and tissue concentrations.[5]
Experimental Protocols
Determination of Antiscorbutic Activity in Guinea Pigs
This protocol is based on studies evaluating the effectiveness of ascorbic acid stereoisomers in preventing scurvy.
Methodology:
-
Animal Model: Use female guinea pigs, which, like humans, cannot synthesize their own vitamin C.
-
Diet: Feed the animals a scorbutigenic (scurvy-inducing) diet, completely devoid of vitamin C.
-
Supplementation: Divide the guinea pigs into groups and supplement their diet with known daily doses of this compound, D-Ascorbic acid, or Erythorbic acid. Include a control group with no supplementation.
-
Observation Period: Monitor the animals for a period of several weeks (e.g., 7 weeks).[1]
-
Assessment of Scurvy: Evaluate the development of scurvy based on the following parameters:
-
Body Weight Changes: Record body weight regularly. Scurvy leads to weight loss.
-
Serum Alkaline Phosphatase Levels: Measure serum alkaline phosphatase, as its levels are affected by scurvy.[1]
-
Wound Healing: Create a small, standardized skin incision and observe the rate and quality of healing. Collagen synthesis, which is vitamin C-dependent, is crucial for wound healing.[1]
-
Tooth Structure: At the end of the study, perform histological analysis of the incisors to assess tooth structure, a sensitive indicator of scurvy.[1]
-
In Vitro Antioxidant Capacity Assays (DPPH & ABTS)
These assays are commonly used to measure the free radical scavenging ability of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced to a colorless or pale yellow compound. The change in absorbance is measured spectrophotometrically.
-
Reagents: DPPH solution in methanol, test compounds (this compound and its stereoisomers) at various concentrations, and a control (methanol).
-
Procedure:
-
Mix the test compound solution with the DPPH solution.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants reduce the ABTS•+, causing a decrease in absorbance.
-
Reagents: ABTS solution, potassium persulfate (to generate ABTS•+), test compounds, and a control.
-
Procedure:
-
Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to a specific absorbance.
-
Add the test compound to the diluted ABTS•+ solution.
-
Measure the absorbance after a specific incubation time.
-
Calculate the percentage of ABTS•+ scavenging activity.
-
Visualizations
Signaling Pathway: this compound as a Cofactor in Collagen Synthesis
The following diagram illustrates the crucial role of this compound in the hydroxylation of proline residues during collagen synthesis, a process for which its stereoisomers are poor substitutes.
Caption: Role of this compound in Collagen Synthesis.
Experimental Workflow: Cellular Uptake Comparison
This diagram outlines the workflow for comparing the cellular uptake of this compound and its stereoisomers.
Caption: Workflow for Comparing Cellular Uptake.
References
- 1. The antiscorbutic action of this compound and D-isoascorbic acid (erythorbic acid) in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 4. Vitamin C - Wikipedia [en.wikipedia.org]
- 5. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Ascorbic acid – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. The mechanism of uptake of ascorbic acid into osteoblasts and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of L-Ascorbic Acid Quantification: A Comparative Guide to HPLC and Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of L-Ascorbic acid (Vitamin C) is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols to aid in method selection and application.
This document delves into the principles, performance, and practical application of both HPLC and spectrophotometry for the determination of this compound. We present a side-by-side comparison of their analytical figures of merit, outline detailed experimental procedures, and provide visual workflows to clarify the methodological steps.
Performance Characteristics: A Quantitative Comparison
The choice between HPLC and spectrophotometry often depends on the specific requirements of the analysis, such as sensitivity, specificity, and sample complexity. The following tables summarize the key performance indicators for each method based on validated studies.
Table 1: Analytical Performance of HPLC for this compound Quantification
| Parameter | Reported Values | Citation |
| Linearity Range | 1 - 100 µg/mL | [1] |
| 3.9 - 500 µg/mL (UV detection) | [2] | |
| 0.1 ng/mL - 20 µg/mL (MS/MS detection) | [2] | |
| 5 - 30 µg/mL | [3] | |
| Limit of Detection (LOD) | 0.0043 µg/mL (Electrochemical Detection) | [4][5] |
| 0.02 mg/L | [6] | |
| 1.42 µg/mL | [7] | |
| Limit of Quantitation (LOQ) | 0.0142 µg/mL (Electrochemical Detection) | [5] |
| 0.11 mg/L | [6] | |
| 4.32 µg/mL | [7] | |
| Accuracy (% Recovery) | 93.30% - 103.4% | [5][6] |
| 95.77% | [3] | |
| Precision (%RSD) | Intra-day: 2.51% - 5.15% | [4][5] |
| Inter-day: <15% | [1] | |
| <1.55% | [3] |
Table 2: Analytical Performance of Spectrophotometry for this compound Quantification
| Parameter | Reported Values | Citation |
| Linearity Range | 2 - 70 µg/mL | [8] |
| 0.02 - 0.1 mg/mL | [9] | |
| 0.26 – 12.0 μg/mL | [10] | |
| 6 - 18 ppm | [11] | |
| Limit of Detection (LOD) | 0.429 ppm | [12] |
| 0.01 mg/mL | [9] | |
| 0.21 µg/mL | [13] | |
| Limit of Quantitation (LOQ) | 1.3 ppm | [12] |
| 0.04 mg/mL | [9] | |
| Accuracy (% Recovery) | 99.56% - 100.30% | [8] |
| 97.2% - 105.1% | [9] | |
| 91.15% - 105.23% | [11] | |
| Precision (%RSD) | 0.68% - 1.49% | [8] |
| Intra-assay: 1.7% - 3.2% | [9] | |
| Intermediate: 1.8% - 4.5% | [9] |
Experimental Protocols
Detailed and validated methodologies are crucial for reproducible and accurate results. Below are representative protocols for the quantification of this compound using both HPLC and spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method with UV detection for the determination of this compound.
1. Reagents and Materials:
-
This compound standard
-
HPLC grade methanol (B129727)
-
HPLC grade water with acetic acid[14]
-
Phosphoric acid[14]
-
Symmetry C18 column (250x4.6mm, 5µm particle size)[14]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound by dissolving a known amount in a 0.56% v/v phosphoric acid solution.[14]
-
From the stock solution, prepare a series of working standard solutions of different concentrations by diluting with the same phosphoric acid solution.[14]
3. Sample Preparation:
-
For liquid samples like health drinks, extraction with 0.56% v/v phosphoric acid may be required.[14]
-
Filter the sample through a 0.45 µm membrane filter before injection.[15]
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of water with acetic acid and methanol (95:5 v/v).[14]
-
Flow Rate: 0.9 mL/min (isocratic elution).[14]
-
Column Temperature: Ambient.[14]
-
Injection Volume: 20 µL.[14]
-
UV Detection Wavelength: 245 nm.[14]
5. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Spectrophotometric Protocol
This protocol details a UV-Vis spectrophotometric method for the quantification of this compound.
1. Reagents and Materials:
-
This compound standard
-
2,4-dichloroaniline[8]
-
Sodium nitrite[8]
-
Sodium hydroxide[8]
-
Hydrochloric acid[8]
-
Absolute ethanol[8]
-
Distilled water[8]
2. Standard Solution Preparation:
-
Prepare a 100 µg/mL stock solution of this compound by dissolving 0.01 g in 10 mL of absolute ethanol (B145695) and diluting to 100 mL with distilled water.[8]
-
Prepare working standard solutions by further dilution of the stock solution.
3. Sample Preparation:
-
For tablets, weigh and powder ten tablets. Dissolve an amount of powder equivalent to 200 mg of ascorbic acid in 10 mL of absolute ethanol and dilute to 50 mL in a volumetric flask to obtain a concentration of 200 µg/mL.[8]
-
For oral solutions, dilute a known volume to a suitable concentration with distilled water.[8]
4. Procedure:
-
To a 10 mL volumetric flask, add 2 mL of the standard or sample solution (100 µg/mL).[8]
-
Add 0.75 mL of 1M sodium hydroxide, 5 mL of 2,4-dichloroaniline, 0.5 mL of 0.01M sodium nitrite, and 0.5 mL of 1M HCl.[8]
-
Dilute to the mark with distilled water and shake for 5 minutes.[8]
-
Cool in an ice bath for 5 minutes.[8]
-
After 10 minutes, measure the absorbance of the developed yellow color at 535 nm against a blank solution.[8] The blank is prepared using the same procedure but without the ascorbic acid.[8]
5. Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizing the Methodologies
To further elucidate the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Workflow for this compound Quantification by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A High-Performance Liquid Chromatography with Electrochemical Detection Method Developed for the Sensitive Determination of Ascorbic Acid: Validation, Application, and Comparison with Titration, Spectrophotometric, and High-Performance Liquid Chromatography with Diode-Array Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. scispace.com [scispace.com]
- 11. journals.scholarpublishing.org [journals.scholarpublishing.org]
- 12. oahsj.org [oahsj.org]
- 13. A Highly Sensitive Kinetic Spectrophotometric Method for the Determination of Ascorbic Acid in Pharmaceutical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Determination of this compound and D-iso-ascorbic acid by HPLC (Type-II) | OIV [oiv.int]
L-Ascorbic Acid vs. D-Isoascorbic Acid: A Comparative Guide on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
L-ascorbic acid, the biologically active form of Vitamin C, and its stereoisomer, D-isoascorbic acid (also known as erythorbic acid), are chemically similar yet possess distinct biological activities. While both are recognized for their antioxidant properties, their effects on cellular proliferation can differ significantly, a critical consideration in research and drug development. This guide provides an objective comparison of their performance in cell proliferation assays, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and D-isoascorbic acid on cell proliferation and viability across different cell types.
| Cell Line/Type | Assay | Compound | Concentration | Effect | Reference |
| Murine Peripheral Blood Cells | Trypan Blue Viability Assay | This compound | 30, 50, 90 µg/mL | Low cytotoxic effect over 14 days. | [1] |
| D-Ascorbic Acid | 30, 50, 90 µg/mL | Total population cell death at all concentrations by day 14. | [1] | ||
| Human Peripheral Blood Cells | Trypan Blue Viability Assay | This compound | 30, 50, 90 µg/mL | Low cytotoxic effect over 14 days. | [1] |
| D-Ascorbic Acid | 30, 50 µg/mL | Significant reduction in viable cells by day 7. | [1] | ||
| D-Ascorbic Acid | 90 µg/mL | Total population cell death by day 14. | [1] | ||
| Murine Colon Carcinoma (colon-26) cells | Calcein-AM Assay | This compound | High doses | Cytotoxic activity through oxidative stress. | [2] |
| D-Isoascorbic Acid (Erythorbic Acid) | High doses | Similar cytotoxic activity to this compound, mediated by oxidative stress. | [2] | ||
| Primary Cultures of Adult Rat Hepatocytes | DNA Synthesis & Cell Proliferation Assay | This compound | 10⁻⁹ M - 10⁻⁵ M | Stimulated DNA synthesis and cell proliferation. | [3] |
| D-Isoascorbic Acid | 10⁻⁹ M - 10⁻⁵ M | No effect on DNA synthesis or cell proliferation. | [3] |
Experimental Protocols
Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol is adapted from a study comparing the cytotoxicity of L- and D-ascorbic acid on peripheral blood cells[1].
-
Cell Isolation and Culture:
-
Murine and human peripheral blood cells are isolated using density gradient centrifugation with Ficoll-Paque™ PLUS.
-
Non-adherent cells are cultured for 7 days.
-
Cells are seeded at a density of 1 x 10⁵ cells/mL in a 24-well plate.
-
-
Treatment:
-
This compound or D-ascorbic acid is added to the cell culture medium at final concentrations of 30, 50, and 90 µg/mL.
-
A control group is maintained in a complete medium without the addition of ascorbic acid isoforms.
-
The cells are incubated at 37°C in a 5% CO₂ atmosphere, with the medium changed every 3 days.
-
-
Viability Assessment:
-
Cell viability is assessed at day 0, 3, 7, and 14.
-
An aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.
-
The percentage of viable cells is calculated as: (Number of viable cells / Total number of cells) x 100.
-
In Vitro Cytotoxicity Evaluation using Calcein-AM Assay
This protocol is based on a study evaluating the cytotoxicity of erythorbic acid in colon carcinoma cells[2].
-
Cell Culture:
-
Murine colon carcinoma (colon-26) cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of this compound or D-isoascorbic acid.
-
-
Viability Staining:
-
After the desired incubation period, the culture medium is removed.
-
Cells are washed with phosphate-buffered saline (PBS).
-
A solution of Calcein-AM in PBS is added to each well. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by live-cell esterases into the intensely fluorescent calcein.
-
The plate is incubated to allow for dye conversion.
-
-
Fluorescence Measurement:
-
The fluorescence intensity in each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
The fluorescence intensity is directly proportional to the number of viable cells.
-
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and D-isoascorbic acid on cell proliferation are rooted in their distinct interactions with cellular signaling pathways.
This compound-Induced Cell Proliferation
This compound has been shown to stimulate the proliferation of certain cell types, such as adult rat hepatocytes, through the activation of specific signaling cascades. The proposed mechanism involves the interaction with the Insulin-like Growth Factor I (IGF-I) receptor, leading to the activation of the downstream Mitogen-Activated Protein (MAP) kinase pathway[3].
In contrast, D-isoascorbic acid did not stimulate this pathway in the same cell model, indicating a lack of interaction with the IGF-I receptor and subsequent downstream signaling required for proliferation[3].
Cytotoxicity of High Doses of this compound and D-Isoascorbic Acid
At high concentrations, both this compound and D-isoascorbic acid can exhibit cytotoxic effects, particularly in cancer cells. This is not due to their vitamin activity but rather their pro-oxidant behavior in certain environments. The mechanism is believed to involve the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can induce oxidative stress and lead to cell death[2].
Experimental Workflow for Cell Proliferation Assay
The general workflow for assessing the effects of this compound and D-isoascorbic acid on cell proliferation is outlined below.
References
- 1. ukm.edu.my [ukm.edu.my]
- 2. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction pathway for this compound- and this compound 2-glucoside-induced DNA synthesis and cell proliferation in primary cultures of adult rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Ascorbic Acid and Other Antioxidants in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of L-Ascorbic acid (Vitamin C) against other prominent antioxidants. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Overview of Neuroprotective Mechanisms
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to neuronal damage in a variety of neurodegenerative diseases. Antioxidants counteract this damage through several mechanisms, including direct scavenging of free radicals, chelation of metal ions that catalyze ROS formation, and modulation of intracellular signaling pathways that enhance the endogenous antioxidant response.
This compound is a potent water-soluble antioxidant that directly scavenges a wide range of ROS. It also plays a crucial role in regenerating other antioxidants, most notably α-tocopherol (Vitamin E), from their oxidized states. Beyond its direct antioxidant effects, this compound modulates key signaling pathways involved in inflammation and cell survival, such as the NF-κB and Nrf2 pathways.
This guide compares the neuroprotective efficacy of this compound with other well-characterized antioxidants:
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that is a primary defender against lipid peroxidation in cell membranes.
-
Coenzyme Q10 (CoQ10): A vital component of the mitochondrial electron transport chain that also functions as a potent antioxidant in its reduced form (ubiquinol).
-
Flavonoids (e.g., Quercetin): A large class of polyphenolic compounds found in plants with significant antioxidant and anti-inflammatory properties.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from comparative studies on the neuroprotective effects of this compound and other antioxidants.
| Antioxidant | Experimental Model | Assay | Key Findings | Reference |
| This compound | Hydrogen peroxide-induced oxidative stress in PC12 cells | Cell Viability (MTT Assay) | Increased cell viability compared to control. | [1][2] |
| Quercetin (B1663063) | Hydrogen peroxide-induced oxidative stress in PC12 cells | Cell Viability (MTT Assay) | Showed a higher protective effect on cell viability than this compound. | [1][2] |
| This compound | Hydrogen peroxide-induced oxidative stress in PC12 cells | Lactate Dehydrogenase (LDH) Release | Decreased LDH release, indicating reduced cell membrane damage. | [1] |
| Quercetin | Hydrogen peroxide-induced oxidative stress in PC12 cells | Lactate Dehydrogenase (LDH) Release | More effectively decreased LDH release compared to this compound. | [1] |
| This compound | Ischemia-Reperfusion in mice | Neuronal Death | Significantly reduced neuronal cell death compared to the ischemic control group. | |
| Coenzyme Q10 | Ischemia-Reperfusion in mice | Neuronal Death | Showed a stronger neuroprotective effect with less neuronal death compared to the this compound-treated group. | |
| This compound (50 mg/kg) + Coenzyme Q10 (100 mg/kg) | Lipopolysaccharide (LPS)-induced brain injury in rats | Malondialdehyde (MDA) Levels | Decreased MDA levels by 43.36% compared to the LPS control group. | |
| This compound (100 mg/kg) + Coenzyme Q10 (200 mg/kg) | Lipopolysaccharide (LPS)-induced brain injury in rats | Malondialdehyde (MDA) Levels | Decreased MDA levels by 48.44% compared to the LPS control group. | [3] |
| This compound (50 mg/kg) + Coenzyme Q10 (100 mg/kg) | Lipopolysaccharide (LPS)-induced brain injury in rats | Reduced Glutathione (GSH) Levels | Increased GSH levels by 80.43% compared to the LPS control group. | [3] |
| This compound (100 mg/kg) + Coenzyme Q10 (200 mg/kg) | Lipopolysaccharide (LPS)-induced brain injury in rats | Reduced Glutathione (GSH) Levels | Increased GSH levels by 86.71% compared to the LPS control group. | [3] |
| This compound | Sepsis model in infant rats | Superoxide (B77818) Dismutase (SOD) Activity | Significantly increased SOD levels compared to the sepsis and sepsis + quercetin groups. | [4] |
| Quercetin | Sepsis model in infant rats | Superoxide Dismutase (SOD) Activity | Increased SOD levels, but to a lesser extent than this compound. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Culture: PC12 cells are cultured in appropriate media and seeded in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the test antioxidants (this compound or quercetin) for a specified period (e.g., 2 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture medium to induce oxidative stress, and the cells are incubated for a further 2 hours.
-
MTT Addition: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[1]
Lactate Dehydrogenase (LDH) Release Assay
-
Experimental Setup: The experimental setup is similar to the MTT assay, with cells being pre-incubated with antioxidants followed by H₂O₂ treatment.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and diaphorase.
-
Colorimetric Measurement: The amount of formazan produced, which is proportional to the amount of LDH released from damaged cells, is measured colorimetrically at a specific wavelength. The level of cell membrane damage is quantified by comparing the LDH release in treated cells to that in control cells.[1]
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Reaction with TBA: The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated.
-
Extraction: The resulting pink-colored MDA-TBA adduct is extracted with a solvent like n-butanol.
-
Spectrophotometric Measurement: The absorbance of the extracted adduct is measured at a specific wavelength (e.g., 532 nm). The MDA concentration is calculated using a standard curve and expressed as nmol/mg of protein.[5]
Superoxide Dismutase (SOD) Activity Assay
-
Sample Preparation: Cell lysates or tissue homogenates are prepared in an appropriate buffer.
-
Reaction Mixture: The sample is added to a reaction mixture containing a substrate that generates superoxide radicals (e.g., xanthine (B1682287) and xanthine oxidase) and a detection agent that reacts with superoxide (e.g., nitroblue tetrazolium - NBT).
-
Inhibition of NBT Reduction: SOD in the sample competes with NBT for the superoxide radicals, thereby inhibiting the reduction of NBT.
-
Colorimetric Measurement: The reduction of NBT is measured as an increase in absorbance at a specific wavelength. The SOD activity is calculated based on the degree of inhibition of NBT reduction and is typically expressed as units/mg of protein.[6]
Catalase (CAT) Activity Assay
-
Sample Preparation: Cell lysates or tissue homogenates are prepared.
-
Reaction Initiation: The sample is added to a solution of hydrogen peroxide (H₂O₂).
-
Measurement of H₂O₂ Decomposition: The rate of H₂O₂ decomposition by catalase is monitored by measuring the decrease in absorbance at 240 nm over a specific time period.
-
Calculation of Activity: The catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units/mg of protein.[7]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other antioxidants are not solely due to direct radical scavenging but also involve the modulation of critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In the context of neurodegeneration, chronic activation of NF-κB can lead to the production of pro-inflammatory cytokines and contribute to neuronal cell death. This compound has been shown to inhibit the activation of the NF-κB pathway.[7][8]
Caption: this compound inhibits the NF-κB signaling pathway.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. This compound can modulate the Nrf2 pathway, although its effects can be complex and concentration-dependent.
Caption: this compound modulates the Nrf2 antioxidant response pathway.
Conclusion
This compound is a fundamental antioxidant with well-established neuroprotective properties. However, this comparative analysis highlights that other antioxidants may exhibit superior efficacy in specific experimental models and assays. For instance, the flavonoid quercetin demonstrated greater protection of neuronal viability under oxidative stress, while Coenzyme Q10 showed a stronger neuroprotective effect in an in vivo model of ischemia-reperfusion.
The choice of an antioxidant for neuroprotective research or therapeutic development should be guided by the specific pathological mechanisms being targeted. The synergistic potential of combining this compound with other antioxidants, such as Coenzyme Q10, also presents a promising avenue for enhancing neuroprotective outcomes. Further research into the comparative efficacy and synergistic interactions of these compounds is warranted to develop more effective strategies for combating neurodegenerative diseases.
References
- 1. Protective effects of quercetin and vitamin C against oxidative stress-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Co Enzyme Q10 Alone or in Combination With Vitamin C on Lipopolysaccharide-Induced Brain Injury in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. CoQ10 and Cognition a Review and Study Protocol for a 90-Day Randomized Controlled Trial Investigating the Cognitive Effects of Ubiquinol in the Healthy Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Journal of the Institute of Science and Technology » Submission » Studies of Anticancer Activity of Beta-carotene, Alpha-tocopherol and Ascorbic acid in SH-SY5Y Neuroblastoma Cells [dergipark.org.tr]
Differentiating L-Ascorbic Acid from its Degradation Products: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
L-Ascorbic acid (Vitamin C) is a vital nutrient and a common ingredient in pharmaceutical formulations and food products. However, its inherent instability poses a significant challenge, as it readily degrades into various products, diminishing its efficacy and potentially altering product safety. Accurate differentiation and quantification of this compound from its degradation products are therefore critical for quality control, stability studies, and research.
This guide provides an objective comparison of common analytical methods used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for the determination of this compound and its degradation products due to its high specificity and sensitivity.[1][2] Spectrophotometric methods, while simpler, can also be employed, often for determining the total vitamin C content.[3]
| Method | Principle | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase. | High specificity, sensitivity, and ability to simultaneously quantify multiple compounds (this compound and its degradation products).[1][4] | Higher cost and complexity compared to spectrophotometric methods.[2] |
| Spectrophotometry | Measurement of light absorption by a colored complex formed from the analyte. | Simple, rapid, and cost-effective.[3] | Lower specificity; may require derivatization and can be prone to interference from other substances.[2] |
| High-Performance Thin-Layer Chromatography (HPTLC) | A planar chromatographic technique offering parallel analysis of multiple samples. | Convenient, fast, efficient, and requires minimal sample preparation. | Lower resolution and sensitivity compared to HPLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Provides high sensitivity, selectivity, and structural information for identifying unknown degradation products.[5] | High cost of instrumentation and operation.[2] |
Quantitative Data Summary
The following table summarizes the performance characteristics of various HPLC methods for the quantification of this compound (AA) and its primary degradation product, dehydroascorbic acid (DHAA).
| Method | Analyte(s) | Linearity Range (µg/mL) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Recovery (%) | Reference |
| HPLC-UV | AA & DHAA | AA: 2–100, DHAA: 10–200 | - | - | AA Intra-day: 95.92–98.18, Inter-day: 92.22–98.22; DHAA Intra-day: 93.34–97.73, Inter-day: 99.42–97.53 | [4][6] |
| UHPLC-PDA | L-AA & Total Vitamin C | - | 22 ng/mL | 67 ng/mL | L-AA: 96.6 ± 4.4, Total Vitamin C: 103.1 ± 4.8 | [7] |
| HPLC-ECD | AA | 0.1–20 | 0.0043 µg/mL | - | - | [8] |
| LC-MS | AA | - | 0.1524 ng/mL | 0.4679 ng/mL | - | [5] |
| RP-HPLC | AA | 20-100 | 0.5281 µg/mL | 1.588 µg/mL | 102.33 | [9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Simultaneous Determination of this compound and Dehydroascorbic Acid
This protocol is adapted from a method for the analysis of this compound (AA) and dehydroascorbic acid (DHAA) in human plasma.[4][6]
a. Sample Preparation:
-
To 100 µL of plasma, add 100 µL of 10% metaphosphoric acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered supernatant into the HPLC system.
b. Chromatographic Conditions:
-
Column: Primesep SB column (4.6 × 250 mm, 5 µm particle size).[4]
-
Mobile Phase: 80% 0.1% formic acid in water and 20% 0.08% formic acid in acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm for AA and 210 nm for DHAA.
-
Injection Volume: 20 µL.
c. Quantification:
-
Construct calibration curves by plotting the peak area against the concentration of AA and DHAA standards.
-
Determine the concentration of AA and DHAA in the samples by comparing their peak areas with the respective calibration curves.
Spectrophotometric Determination of Total Vitamin C
This method determines the total vitamin C content by oxidizing this compound to dehydroascorbic acid, which then reacts with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored complex.[3]
a. Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., metaphosphoric acid solution) to stabilize the ascorbic acid.
-
Filter the extract to remove any particulate matter.
b. Procedure:
-
To the sample extract, add bromine water to oxidize this compound to dehydroascorbic acid.
-
Add 2,4-dinitrophenylhydrazine (DNPH) solution and incubate at 37°C for 3 hours to allow for the formation of an osazone derivative.[3]
-
Carefully add 85% sulfuric acid to the solution to produce a red colored complex.[3]
-
Measure the absorbance of the solution at 491 nm using a UV-Vis spectrophotometer.[3]
c. Quantification:
-
Prepare a series of standard solutions of this compound and treat them in the same manner as the samples to construct a calibration curve of absorbance versus concentration.
-
Determine the total vitamin C concentration in the sample from the calibration curve.
Visualizations
This compound Degradation Pathway
This compound degradation is a complex process influenced by factors such as pH, temperature, light, and the presence of oxygen and metal ions.[10][11] The initial and reversible oxidation product is dehydroascorbic acid (DHAA).[10] DHAA can then undergo irreversible hydrolysis to 2,3-diketogulonic acid.[10][12] Further degradation can lead to the formation of various other products, including furfural (B47365) and 2-furoic acid, particularly under acidic conditions and heat.[13]
Caption: Degradation pathway of this compound.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of this compound and its degradation products using HPLC.
Caption: General workflow for HPLC analysis.
References
- 1. A New Method for the Determination of Total Content of Vitamin C, Ascorbic and Dehydroascorbic Acid, in Food Products with the Voltammetric Technique with the Use of Tris(2-carboxyethyl)phosphine as a Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utm.mx [utm.mx]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Simultaneous determination of this compound and dehydroascorbic acid in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Simultaneous Analysis of Ascorbic and Dehydroascorbic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of both ascorbic acid (AA), the reduced form of Vitamin C, and its oxidized form, dehydroascorbic acid (DHAA), is crucial. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
The simultaneous analysis of AA and DHAA presents a challenge due to their different chemical properties. A variety of methods have been developed to address this, with High-Performance Liquid Chromatography (HPLC) being the most widely used due to its high selectivity and sensitivity.[1] Other techniques, such as High-Performance Thin-Layer Chromatography (HPTLC) and electrochemical methods, offer alternative approaches with their own distinct advantages.
Comparison of Analytical Methods
The following tables summarize the quantitative performance of various methods for the simultaneous analysis of ascorbic acid and dehydroascorbic acid.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a popular and cost-effective method for the analysis of AA and DHAA.[2]
| Parameter | Ascorbic Acid (AA) | Dehydroascorbic Acid (DHAA) | Source |
| Linearity Range | 2–100 µg/mL | 10–200 µg/mL | [2] |
| Intra-day Accuracy | 95.92–98.18% | 93.34–97.73% | [2] |
| Inter-day Accuracy | 92.22–98.22% | 99.42–97.53% | [2] |
| Limit of Detection (LOD) | 0.55 µg/mL | 3.19 µg/mL | [2] |
| Limit of Quantification (LOQ) | 1.66 µg/mL | 9.67 µg/mL | [2] |
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity and speed for the simultaneous determination of AA and DHAA without the need for derivatization.[3]
| Parameter | Ascorbic Acid (AA) & Dehydroascorbic Acid (DHAA) | Source |
| Lower Limit of Quantification | 16 nM | [4][5] |
| Linearity | >0.99 (over a 100-fold concentration range) | [4][5] |
| Reproducibility | <10 % injection-to-injection variation | [4][5] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a simple, fast, and economic screening method for the analysis of AA and DHAA, particularly suitable for high-throughput analysis and complex matrices.[6]
(Specific quantitative data for linearity, accuracy, and limits of detection were not detailed in the provided search results for a direct tabular comparison.)
Experimental Protocols
HPLC-UV Method for Simultaneous Analysis of AA and DHAA in Human Plasma
This protocol is a representative example of an HPLC-UV method for the simultaneous determination of L-ascorbic acid and dehydroascorbic acid.
1. Sample Preparation:
-
To 400 µL of human plasma, add a stabilizing agent such as 10% metaphosphoric acid.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[7]
-
Collect the supernatant and inject it into the HPLC system.
2. Chromatographic Conditions:
-
Column: Primesep SB column (4.6 × 250 mm, 5 µm particle size).[2][8]
-
Mobile Phase: A mixture of 80% 0.1% formic acid in water and 20% 0.08% formic acid in acetonitrile.[2][8]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: UV detection at 254 nm and 265 nm.[7]
-
Retention Times: Approximately 8.2 minutes for AA and 3.3 minutes for DHAA.[2]
3. Validation Parameters:
-
The method should be validated for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and recovery.[2]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the simultaneous analysis of ascorbic acid and dehydroascorbic acid.
References
- 1. utm.mx [utm.mx]
- 2. Simultaneous determination of this compound and dehydroascorbic acid in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Ascorbic Acid and Dehydroascorbic Acid in Different Food Products and Supplements - A Simple HPTLC Based Approach [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of this compound and dehydroascorbic acid in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
L-Ascorbic Acid vs. Erythorbic Acid: A Comparative Analysis of Iron Absorption Enhancement
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Ascorbic acid and erythorbic acid in enhancing iron absorption, supported by key experimental data.
This compound (vitamin C) is a well-established enhancer of non-heme iron absorption. Its stereoisomer, erythorbic acid (isoascorbic acid), is commonly used as an antioxidant in food processing. While chemically similar, their comparative efficacy in promoting iron uptake is a critical consideration for iron fortification programs and therapeutic developments. This guide delves into a pivotal study that directly compares these two compounds.
Quantitative Data Summary
A key human study investigated the effects of this compound and erythorbic acid on non-heme iron absorption from a fortified cereal meal. The findings are summarized below:
| Enhancer | Molar Ratio (Enhancer:Iron) | Geometric Mean Iron Absorption (%) | Fold Increase vs. Control |
| Control (No Enhancer) | - | 4.1 | - |
| Erythorbic Acid | 2:1 | 10.8 | 2.6 |
| Erythorbic Acid | 4:1 | 18.8 | 4.6 |
| This compound | 4:1 | 11.7 | 2.9 |
Data sourced from Fidler et al. (2004).[1][2]
At a molar ratio of 4:1 relative to iron, erythorbic acid was found to be 1.6 times more potent in enhancing iron absorption than this compound.[1][2]
Experimental Protocol
The data presented above was obtained from a controlled clinical trial involving human subjects. The methodology employed was as follows:
Study Design: A randomized, cross-over study was conducted with 10 female participants. Each participant consumed four test meals.[1][2]
Test Meals: The base meal consisted of an iron-fortified cereal containing 5 mg of iron as ferrous sulfate.[1][2] The four variations of the meal were:
-
Cereal with no added enhancer (Control).
-
Cereal with erythorbic acid at a 2:1 molar ratio to iron.
-
Cereal with erythorbic acid at a 4:1 molar ratio to iron.
-
Cereal with this compound at a 4:1 molar ratio to iron.
Iron Absorption Measurement: Iron absorption was measured using the stable isotope technique. The iron in the fortified cereal was labeled with either 57Fe or 58Fe. Fourteen days after the consumption of the test meal, blood samples were collected, and the incorporation of the iron isotopes into erythrocytes was measured to determine the percentage of iron absorbed.[1][2]
Statistical Analysis: The data on iron absorption were evaluated using paired t-tests, and the results were presented as geometric means.[1][2]
Mechanism of Action: Enhancing Iron Bioavailability
Both this compound and erythorbic acid enhance non-heme iron absorption primarily through two mechanisms:
-
Reduction of Ferric Iron: In the acidic environment of the stomach, both acids reduce ferric iron (Fe3+), which is less soluble, to ferrous iron (Fe2+).[3][4][5] The ferrous form is more soluble and readily absorbed by the intestinal mucosal cells.[3][4]
-
Chelation: These acids form a soluble chelate with iron, which remains soluble in the more alkaline environment of the duodenum, further facilitating its absorption.[3][6]
The following diagram illustrates the general mechanism by which these acids enhance iron absorption.
Mechanism of Iron Absorption Enhancement.
Experimental Workflow
The workflow for the comparative study on iron absorption is depicted below.
Experimental Workflow for Iron Absorption Study.
Conclusion
The available evidence from a direct comparative study indicates that erythorbic acid is a more potent enhancer of non-heme iron absorption than this compound at the same molar ratio.[1][2] This finding has significant implications for the food industry, where erythorbic acid is widely used as an antioxidant. While this compound possesses antiscorbutic (vitamin C) activity, which erythorbic acid lacks, the superior iron absorption enhancement of erythorbic acid suggests it may play a beneficial role in improving iron bioavailability from fortified foods.[1][2] For researchers and professionals in drug development, these findings underscore the potential of erythorbic acid as a highly effective agent for enhancing iron uptake in various formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythorbic acid is a potent enhancer of nonheme-iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thebloodproject.com [thebloodproject.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of vitamin C and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ascorbic Acid vs. Glutathione: A Comparative Guide to Cellular Antioxidant Defense in Stress Models
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a critical factor in the pathogenesis of numerous diseases. This guide offers an in-depth comparison of two paramount antioxidants: L-Ascorbic acid (Vitamin C), an essential dietary antioxidant, and Glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[1] We will objectively evaluate their performance with supporting experimental data, present detailed methodologies for key experiments, and illustrate the complex signaling pathways they modulate.
Mechanisms of Antioxidant Action
This compound (Vitamin C): this compound is a potent, water-soluble antioxidant that directly scavenges a wide array of ROS, including superoxide (B77818) radicals and hydrogen peroxide.[2][3] It readily donates electrons to neutralize these harmful species, preventing them from damaging vital cellular components like DNA, lipids, and proteins.[2] Beyond direct scavenging, Vitamin C is crucial for regenerating other antioxidants, most notably Vitamin E, from their oxidized states, thereby enhancing the overall antioxidant defense network.[2][4]
Glutathione (GSH): Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is considered the master antioxidant within the cell.[5][6] Its antioxidant function is multifaceted:
-
Direct Radical Scavenging: The thiol group (-SH) of its cysteine residue directly donates a reducing equivalent to neutralize ROS.[5][7]
-
Enzymatic Cofactor: GSH is an essential cofactor for enzymes like Glutathione Peroxidase (GPX), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.[8]
-
Detoxification: Through Glutathione S-transferases (GSTs), GSH conjugates with toxins and xenobiotics, facilitating their excretion.[5][8]
-
Redox Homeostasis: The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a key indicator of cellular oxidative stress.[7]
Quantitative Data Presentation
Direct, comprehensive comparisons of this compound and Glutathione in a single study across multiple assays are limited. The following tables synthesize data from various sources to provide a comparative overview. It is important to recognize that absolute values can differ between studies due to varying experimental conditions.
Table 1: In Vitro Radical Scavenging Activity
| Assay Type | Parameter | Glutathione (GSH) | This compound (Vitamin C) | Interpretation |
| DPPH Radical Scavenging | IC50 (µM) | >100 | ~25-50 | Lower IC50 indicates higher activity. Vitamin C shows significantly higher direct scavenging of the DPPH radical.[1] |
| ABTS Radical Scavenging | TEAC | ~0.8-1.5 | ~1.0-2.0 | Higher Trolox Equivalence Antioxidant Capacity (TEAC) indicates higher activity. Vitamin C shows slightly higher or comparable activity.[1] |
Table 2: Cellular Protective Effects in Stress Models
| Cell Type | Stressor | Parameter | Glutathione (GSH) | This compound (Vitamin C) | Key Finding |
| Human Endothelial Cells | Hydrogen Peroxide | Cell Death | ≥ 2 mM required for full protection | ≥ 0.2 mM required for full protection | Vitamin C was approximately 10-fold more potent in protecting these cells from this specific oxidative insult.[1] |
| Human Lens and Retinal Epithelial Cells | Hydrogen Peroxide | ROS Activity Reduction | Reduced ROS in lens cells; no significant reduction in retinal cells. | Reduced ROS in lens cells; no significant reduction in retinal cells. | A mixture of 1 mM Vitamin C and 1 mM Glutathione significantly reduced ROS activity in both cell types, demonstrating synergistic action.[1] |
| RAW 264.7 Macrophages | Hydrogen Peroxide | Cell Viability | Prevents H₂O₂-induced cytotoxicity | Not specified in study | Exogenous glutathione protects against H₂O₂-induced DNA damage and apoptosis by activating the Nrf2/HO-1 pathway.[9] |
| Mouse Neuroblastoma Cells | Hydrogen Peroxide | Total Glutathione Levels | Depleted by H₂O₂ | Depleted by H₂O₂ | The combination of ascorbic acid and H₂O₂ led to a further decrease in total glutathione levels, suggesting a complex interaction that can enhance cell death.[10] |
| Various Cell Models | Heavy Metals (Pb, Cd, Hg) | Oxidative Damage | Crucial for detoxification and quenching of free radicals.[11][12] | Reduces oxidative damage and genotoxicity in a dose-dependent manner.[13] | Both are critical in mitigating heavy metal-induced toxicity, with GSH playing a key role in conjugation and excretion.[11][12][13] |
Signaling Pathways and Synergistic Interactions
The antioxidant effects of this compound and Glutathione extend beyond direct scavenging to the modulation of cellular signaling pathways.
The Nrf2 Antioxidant Response Pathway
Under oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Both Vitamin C and GSH can influence this pathway.[9][14] Activation of Nrf2 leads to the transcription of genes encoding a host of protective enzymes, including those involved in glutathione synthesis and regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Glutathione? [synapse.patsnap.com]
- 6. continualg.com [continualg.com]
- 7. Glutathione - Wikipedia [en.wikipedia.org]
- 8. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of ascorbic acid and hydrogen peroxide on mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiscorbutic Activity of L-Ascorbic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiscorbutic activity of L-Ascorbic acid and its isomers, supported by experimental data. The information is intended to assist researchers and professionals in drug development and nutritional science in understanding the biological efficacy of different forms of Vitamin C.
Introduction to Scurvy and the Role of Ascorbic Acid
Scurvy is a deficiency disease resulting from a lack of ascorbic acid (Vitamin C).[1] Ascorbic acid is a crucial cofactor for several enzymes involved in essential metabolic pathways. Its most well-documented role is in the synthesis of collagen, a primary structural protein in connective tissues.[1] this compound is essential for the hydroxylation of proline and lysine (B10760008) residues in procollagen, a precursor to collagen. This hydroxylation is critical for the formation of a stable triple-helix structure of mature collagen. A deficiency in this compound impairs collagen synthesis, leading to the characteristic symptoms of scurvy, which include impaired wound healing, bleeding gums, and weakened blood vessels.
Comparative Antiscorbutic Activity of this compound Isomers
The biological activity of Vitamin C is highly stereospecific. While several isomers of this compound exist, only this compound is considered to have significant antiscorbutic activity. The following table summarizes the available quantitative data on the relative potency of various isomers.
| Isomer | Common Name | Relative Antiscorbutic Potency (compared to this compound) | Key Findings |
| This compound | Vitamin C | 100% | The biologically active form of Vitamin C, essential for preventing scurvy. |
| D-Isoascorbic Acid | Erythorbic Acid | ~5% (1/20th the potency) | Significantly weaker antiscorbutic activity observed in guinea pigs.[2][3] This is attributed to poor tissue transport and retention.[2][3] |
| D-Ascorbic Acid | - | Very weak | Possesses very weak antiscorbutic activity due to poor retention and rapid excretion from the body.[1] |
| L-Isoascorbic Acid | - | Data not readily available in direct comparative studies. | - |
| 6-bromo-6-deoxy-L-ascorbic acid | - | Almost equal to this compound | Showed comparable antiscorbutic effects to this compound in guinea pigs. |
| Dehydro-L-ascorbic acid | - | Considerably less than this compound | Demonstrated significantly lower antiscorbutic activity in vitamin C-deficient guinea pigs. |
Experimental Protocols
The evaluation of antiscorbutic activity is primarily conducted using the guinea pig bioassay. Guinea pigs, like humans, are unable to synthesize their own ascorbic acid, making them a suitable animal model for studying scurvy.
Guinea Pig Bioassay for Antiscorbutic Activity
This protocol provides a general outline based on established methodologies.
1. Animal Model and Housing:
-
Young, healthy guinea pigs are selected and housed in a controlled environment with a standard light-dark cycle and constant temperature and humidity.
2. Scorbutigenic Diet:
-
Animals are fed a scorbutigenic diet, which is devoid of ascorbic acid but otherwise nutritionally complete. A common composition is the Reid and Briggs scorbutigenic diet.
-
The diet typically consists of components like rolled oats, wheat bran, alfalfa meal, casein, and a vitamin and mineral mix, excluding ascorbic acid.
3. Depletion Period:
-
Guinea pigs are maintained on the scorbutigenic diet until signs of scurvy appear. This period usually lasts for about 2-3 weeks.
-
Symptoms of scurvy include weight loss, lethargy, swollen and tender joints, and bleeding gums.
4. Repletion Period and Experimental Groups:
-
Once scurvy is established, the animals are divided into experimental groups.
-
Each group receives the scorbutigenic diet supplemented with a specific isomer of this compound at varying dosages. A control group receives this compound.
5. Evaluation Parameters:
-
Body Weight: Body weight is monitored daily. A positive response is indicated by a cessation of weight loss and subsequent weight gain.
-
Wound Healing: A small, standardized skin incision is made, and the healing process is observed and scored over time. Impaired wound healing is a key indicator of scurvy.
-
Tooth Structure (Histological Examination): At the end of the study, the incisor teeth are collected for histological analysis. In scorbutic animals, there are characteristic changes in the odontoblasts and dentin formation. The degree of protection or reversal of these changes is a sensitive measure of antiscorbutic activity.
-
Serum Alkaline Phosphatase: Blood samples are collected to measure the activity of serum alkaline phosphatase, which is often altered in scurvy.
Mandatory Visualizations
Signaling Pathway of Collagen Synthesis
Caption: Role of this compound in Collagen Synthesis.
Experimental Workflow for Guinea Pig Bioassay
Caption: Workflow of the Guinea Pig Bioassay.
Chemical Structures of this compound and Its Isomers
Caption: Structures of Ascorbic Acid Isomers.
References
- 1. The Vitamin C Enantiomers Possess a Comparable Potency in the Induction of Oxidative Stress in Cancer Cells but Differ in Their Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiscorbutic action of this compound and D-isoascorbic acid (erythorbic acid) in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of L-Ascorbic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of L-Ascorbic Acid, a common laboratory reagent. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Key Properties of this compound for Disposal Consideration
To make informed decisions about waste management, it is important to understand the key characteristics of this compound. The following table summarizes its relevant properties based on available safety data.
| Property | Value/Characteristic | Implication for Disposal |
| Hazard Classification | Generally not classified as hazardous waste. | Can often be managed as non-hazardous chemical waste, but institutional and local guidelines must be followed. |
| Biodegradability | Readily biodegradable.[1][2] | Low long-term environmental impact if disposed of correctly.[1] |
| Ecotoxicity | Negligible ecotoxicity.[1][2] | Minimal harm to aquatic life if minor amounts enter waterways, though this should still be avoided.[1] |
| pH | 2.1-2.6 (5% solution).[1] | Although not typically classified as a corrosive waste, its acidity should be considered, especially in large quantities. Neutralization may be required by some facilities.[1] |
| Combustibility | Not flammable or combustible. | No special precautions are needed regarding flammability during storage or disposal. |
Procedural Guidance for this compound Disposal
This section provides a step-by-step methodology for the safe disposal of this compound in a laboratory setting.
Step 1: Assess the Quantity and Form of this compound Waste
-
Small Quantities (e.g., residue from weighing, minor spills):
-
Wipe up solid this compound with a damp cloth or paper towel.[3]
-
For liquid solutions, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the contaminated materials into a sealed bag or container.[3]
-
Label the container clearly as "this compound waste".
-
Dispose of the container in the designated non-hazardous solid waste stream, as per your institution's guidelines.
-
-
Large Quantities (e.g., expired stock, bulk material):
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Do not mix this compound with other waste chemicals.[4]
-
Package the this compound in its original or a compatible, well-labeled container.[4]
-
Arrange for collection by a licensed chemical waste disposal company.[5]
-
Step 2: Accidental Spill Cleanup
-
Personal Protective Equipment (PPE): Before cleaning a spill, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[2] For large spills of powdered this compound, a dust respirator may be necessary.[6]
-
Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials. For solid spills, avoid creating dust.[7]
-
Cleanup:
-
Decontamination: Clean the spill area with water and a cloth, and dispose of the cleaning materials as waste.[6]
Step 3: Disposal of Contaminated Packaging
-
Empty containers that held this compound should be handled as the product itself.[4]
-
Non-contaminated packaging can typically be recycled or disposed of as normal industrial waste.[2][9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Experimental Protocols
While this compound is acidic, specific, widely cited experimental protocols for its neutralization prior to disposal are not standard due to its classification as non-hazardous. However, if institutional policy requires neutralization of acidic waste, a general procedure is as follows:
-
Preparation: In a well-ventilated area, such as a fume hood, prepare a dilute solution of the this compound waste.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) solution, to the this compound solution while stirring.
-
Monitoring: Monitor the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is between 6.0 and 8.0.
-
Disposal: Dispose of the neutralized solution in accordance with local regulations, which may permit drain disposal for small quantities. Always confirm with your institution's EHS guidelines before drain disposal.
Disclaimer: This information is intended for guidance and should not replace institutional policies or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. murphyandson.co.uk [murphyandson.co.uk]
- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. michigan.gov [michigan.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. wausau-wi.safeschoolssds.com [wausau-wi.safeschoolssds.com]
- 8. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for L-Ascorbic Acid
When handling L-Ascorbic Acid (Vitamin C) in a laboratory setting, understanding and implementing the correct safety procedures is paramount. While generally considered to have a low hazard profile, appropriate personal protective equipment (PPE) is essential to prevent irritation and ensure a safe working environment, particularly when dealing with the substance in its powdered form. This guide provides a detailed operational plan for the safe handling and disposal of this compound.
Recommended Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The required equipment varies based on the physical form of the this compound being handled.
| Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder | Chemical safety goggles[1][2][3] | Protective gloves (e.g., natural rubber, Neoprene, PVC)[2][3][4] | Lab coat or apron[3] | Required if dust is generated or ventilation is inadequate. A NIOSH/MSHA approved respirator with a P1 filter is recommended[3][5][6] |
| Handling Solutions | Safety glasses or goggles[7] | Protective gloves[4] | Lab coat | Generally not required with adequate ventilation[1][8][9] |
Occupational Exposure Limits
As of current safety data, this compound does not have established occupational exposure limits (OELs) such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) from regulatory bodies.[1][2][4][8] Good industrial hygiene and safety practices should always be followed.[1]
| Parameter | Limit | Source |
| OSHA PEL | None Established | OSHA |
| ACGIH TLV | None Established | ACGIH |
Experimental Protocols: Basis for PPE Standards
The recommendations for PPE are based on established safety standards that ensure the equipment provides adequate protection.
-
Eye and Face Protection: Recommendations for safety glasses and goggles adhere to the U.S. Occupational Safety and Health Administration (OSHA) regulation 29 CFR 1910.133 or European Standard EN166.[1][8] These standards specify the criteria for design, construction, testing, and use of eye and face protection devices.
-
Respiratory Protection: When required, respirators and their components should be tested and approved under standards such as the National Institute for Occupational Safety and Health (NIOSH) or the European Committee for Standardization (CEN).[4] Filter type P1 is often recommended for dusts.[5]
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.
Step-by-Step Handling Procedure
-
Risk Assessment & Preparation: Before beginning work, assess the specific risks of your procedure. Ensure that engineering controls, such as a local exhaust or general ventilation system, are functioning correctly.[2][3][10] Confirm the location of the nearest eyewash station and safety shower.[3][7]
-
Donning PPE: Based on the workflow diagram, put on the appropriate PPE. For powders, this includes safety goggles, a lab coat, and protective gloves.[2][6] If the procedure may generate dust, a respirator is also necessary.[5]
-
Handling the Chemical:
-
After Handling: Wash hands thoroughly with soap and water after handling the material.[2] Routinely wash work clothing to remove contaminants.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Chemical Disposal:
-
Contaminated PPE Disposal:
-
Spill Cleanup Procedure:
-
For Solid Spills: Avoid generating dust.[2] It is recommended to dampen the solid spill material with water before sweeping.[11] Sweep or scoop up the material and place it into a suitable, labeled container for chemical waste disposal.[1][2][7]
-
For Liquid Spills: Absorb with an inert material (e.g., sand, diatomite) and place in a suitable container for disposal.[9]
-
After cleanup, thoroughly clean the surface to remove any residual contamination.[2] Ensure cleanup personnel wear appropriate PPE.[3]
-
References
- 1. media.laballey.com [media.laballey.com]
- 2. health.state.mn.us [health.state.mn.us]
- 3. wausau-wi.safeschoolssds.com [wausau-wi.safeschoolssds.com]
- 4. michigan.gov [michigan.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. murphyandson.co.uk [murphyandson.co.uk]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
